molecular formula C11H22 B14144892 1-Ethyl-4-isopropylcyclohexane CAS No. 56146-90-8

1-Ethyl-4-isopropylcyclohexane

Cat. No.: B14144892
CAS No.: 56146-90-8
M. Wt: 154.29 g/mol
InChI Key: QWLVMLNROVBUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-isopropylcyclohexane is a useful research compound. Its molecular formula is C11H22 and its molecular weight is 154.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56146-90-8

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1-ethyl-4-propan-2-ylcyclohexane

InChI

InChI=1S/C11H22/c1-4-10-5-7-11(8-6-10)9(2)3/h9-11H,4-8H2,1-3H3

InChI Key

QWLVMLNROVBUHH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Ethyl-4-isopropylcyclohexane. The information is compiled from various chemical databases and literature sources, with a clear distinction between experimentally determined and computationally predicted data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a saturated alicyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted with an ethyl group at the first position and an isopropyl group at the fourth position. The compound exists as two distinct geometric isomers: cis and trans, which can have different physical properties due to their varied three-dimensional arrangements.

General Information
IdentifierValue
IUPAC Name 1-ethyl-4-propan-2-ylcyclohexane[1]
Molecular Formula C₁₁H₂₂[1]
Molecular Weight 154.29 g/mol [1]
CAS Number 56146-90-8[1]
Synonyms cis-1-Ethyl-4-(1-methylethyl)cyclohexane[1]
Physical Properties

The experimental data for the physical properties of this compound are limited and, in some cases, specific to the trans-isomer. Where experimental data is unavailable, computed values are provided.

PropertyValueNotes
Boiling Point 170.6 °CFor the trans-isomer.[2]
Density 902 kg/m ³ (0.902 g/cm³)For the trans-isomer.[2]
Melting Point Not availableExperimental data not found.
Refractive Index Not availableExperimental data not found. A value of 1.4431 at 20 °C can be estimated based on the similar compound cis-1-isopropyl-4-methylcyclohexane.
Solubility Insoluble in waterPredicted based on hydrocarbon structure.
Soluble in organic solventsPredicted based on hydrocarbon structure.
XLogP3-AA 5.1Computed value, indicating high lipophilicity.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple overlapping signals from the cyclohexane ring protons and the protons of the ethyl and isopropyl groups. The chemical shifts would generally fall in the range of 0.8-1.8 ppm.

  • ¹³C NMR: PubChem indicates the availability of a ¹³C NMR spectrum.[1] The spectrum would show distinct signals for the different carbon atoms in the molecule. The chemical shifts for the sp³ hybridized carbons would typically appear in the range of 10-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characteristic of a saturated hydrocarbon. The key absorption bands are expected in the following regions:

  • C-H stretch (sp³): Strong absorptions in the 2850-2960 cm⁻¹ region.

  • CH₂ bend: Absorption around 1465 cm⁻¹.

  • CH₃ bend: Absorption around 1375 cm⁻¹.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments. Common fragments would likely include the loss of an ethyl group (M-29) and an isopropyl group (M-43).

Synthesis and Reactivity

Synthesis

A dedicated, high-yield synthesis of this compound is not well-documented in the literature. However, it has been reported as a byproduct in the hydrogenation of other organic compounds. Potential synthetic routes could involve:

  • Hydrogenation of 1-ethyl-4-isopropylbenzene: Catalytic hydrogenation of the corresponding aromatic compound, 1-ethyl-4-isopropylbenzene, over a suitable catalyst (e.g., Platinum, Palladium, or Nickel) would yield a mixture of cis- and trans-1-Ethyl-4-isopropylcyclohexane.

  • Friedel-Crafts Alkylation: A Friedel-Crafts alkylation of isopropylcyclohexane (B1216832) with an ethylating agent (e.g., ethyl bromide) in the presence of a Lewis acid catalyst could potentially form the target molecule, although this method is prone to rearrangements and polyalkylation.

Reactivity

As a saturated hydrocarbon, this compound is relatively inert. It does not possess any functional groups that would make it highly reactive under normal conditions. Its reactivity is generally limited to combustion and free-radical halogenation at high temperatures or in the presence of UV light.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not available, the following are generalized methods that would be applicable.

Determination of Boiling Point (Micro Method)
  • Apparatus: A Thiele tube, a thermometer, a small test tube, a capillary tube (sealed at one end), and a heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of the liquid sample is placed in the small test tube.

    • The capillary tube is placed in the test tube with the open end down.

    • The test tube is attached to the thermometer, and both are placed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density
  • Apparatus: A pycnometer (a small glass flask with a precise volume), and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

    • The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Determination of Refractive Index
  • Apparatus: An Abbé refractometer.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualizations

Chemical_Properties_Relationship Structure Molecular Structure (C11H22) Properties Physical Properties Structure->Properties determines Spectroscopy Spectroscopic Data Structure->Spectroscopy characterized by Reactivity Chemical Reactivity Structure->Reactivity governs Synthesis Synthesis Routes Synthesis->Structure produces

Caption: Logical relationship of key chemical aspects of this compound.

Boiling_Point_Workflow start Start prep Sample Preparation Place liquid in test tube with inverted capillary start->prep setup Apparatus Setup Attach test tube to thermometer and place in Thiele tube prep->setup heat Heating Gently heat the Thiele tube setup->heat observe Observation Observe for a steady stream of bubbles from the capillary heat->observe cool Cooling Remove heat and allow to cool slowly observe->cool record Data Recording Record temperature when liquid enters the capillary cool->record end End record->end

Caption: General experimental workflow for determining the boiling point.

References

Stereochemical Analysis of cis-1-Ethyl-4-isopropylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of cis-1-Ethyl-4-isopropylcyclohexane, a disubstituted cyclohexane (B81311) derivative. A thorough understanding of the conformational preferences of such molecules is paramount in fields like medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This document outlines the conformational equilibrium, the energetic penalties associated with substituent positioning, and the principles governing the molecule's three-dimensional structure.

Conformational Equilibrium and Steric Strain

The stereochemistry of cis-1-Ethyl-4-isopropylcyclohexane is primarily dictated by the energetic favorability of its chair conformations. Due to the cis configuration, one substituent must occupy an axial position while the other assumes an equatorial position in any given chair form. A ring flip interconverts these positions. The relative stability of the two possible chair conformers is determined by the steric strain imposed by the axial substituent. This strain, arising from 1,3-diaxial interactions, is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][2]

The bulkier the substituent, the greater the steric strain it creates in an axial position, and thus the higher its A-value. Consequently, the conformer with the larger substituent in the more spacious equatorial position will be energetically favored and will predominate at equilibrium.

Quantitative Conformational Analysis

The energetic preference for the equatorial position for various substituents is well-documented. For the ethyl and isopropyl groups, the A-values are consistently reported in the literature. These values are crucial for predicting the conformational equilibrium of cis-1-Ethyl-4-isopropylcyclohexane.

SubstituentA-Value (kcal/mol)Reference
Ethyl (-CH₂CH₃)~1.75 - 1.8[1][3]
Isopropyl (-CH(CH₃)₂)~2.1 - 2.2[1][3][4]

As indicated in the table, the isopropyl group has a larger A-value than the ethyl group, signifying it is sterically bulkier.[1]

The Predominant Conformer

Given the A-values, the equilibrium for the chair conformations of cis-1-Ethyl-4-isopropylcyclohexane will lie significantly towards the conformer where the larger isopropyl group occupies the equatorial position to minimize steric strain.[5][6][7] The ethyl group, in this more stable conformation, will be in the axial position. The energy difference between the two conformers can be estimated by the difference in their A-values.

ΔG° = A(isopropyl) - A(ethyl) ≈ 2.15 kcal/mol - 1.79 kcal/mol = 0.36 kcal/mol

This positive free energy difference indicates that the conformer with the axial isopropyl group is less stable by approximately 0.36 kcal/mol.

Experimental Determination of Conformational Equilibria

The quantitative data for A-values are typically determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy. The general protocol involves:

  • Low-Temperature NMR: The sample is cooled to a temperature where the rate of chair-chair interconversion is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.

  • Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to each form.

  • Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational chemistry methods, such as ab initio and Density Functional Theory (DFT) calculations, can also be employed to model the energies of the different conformations and predict the equilibrium distribution.[8]

Visualizing the Conformational Equilibrium

The equilibrium between the two chair conformations of cis-1-Ethyl-4-isopropylcyclohexane can be visualized as a dynamic process. The following diagram illustrates this equilibrium, highlighting the relative stability of the two conformers.

Conformational equilibrium of cis-1-Ethyl-4-isopropylcyclohexane.

Conclusion

The stereochemistry of cis-1-Ethyl-4-isopropylcyclohexane is governed by the principles of conformational analysis. The greater steric bulk of the isopropyl group, as quantified by its larger A-value, dictates that the most stable chair conformation will have the isopropyl group in the equatorial position and the ethyl group in the axial position. This fundamental understanding is critical for professionals in drug development and materials science, as the three-dimensional arrangement of atoms is a key determinant of molecular interactions and properties. The methodologies outlined for determining these conformational preferences, primarily NMR spectroscopy and computational modeling, are essential tools in modern chemical research.

References

Conformational Landscape of trans-1-Ethyl-4-isopropylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational isomerism of substituted cyclohexane (B81311) rings is a cornerstone of stereochemistry, profoundly influencing molecular geometry, stability, and reactivity. This technical guide provides an in-depth analysis of the conformational equilibrium of trans-1-Ethyl-4-isopropylcyclohexane. We will explore the energetic factors governing the preference for specific chair conformations, detail the experimental and computational methodologies used for their characterization, and present key quantitative data. This document is intended to serve as a comprehensive resource for professionals in chemical research and drug development who rely on a precise understanding of molecular architecture.

Introduction: The Significance of Conformational Analysis

In the realm of medicinal chemistry and materials science, the three-dimensional structure of a molecule is intrinsically linked to its function. For cyclic molecules like cyclohexane and its derivatives, the concept of conformational isomerism—the existence of non-identical spatial arrangements of atoms that can be interconverted by rotation about single bonds—is of paramount importance. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[1]

When substituents are introduced onto the cyclohexane ring, they can occupy one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The spatial arrangement of these substituents gives rise to different chair conformations that are not energetically equivalent. The study of the relative stabilities and populations of these conformers is known as conformational analysis.

trans-1-Ethyl-4-isopropylcyclohexane presents a classic case of a disubstituted cyclohexane where the interplay of steric demands between the two alkyl groups dictates the conformational equilibrium. A thorough understanding of this equilibrium is crucial for predicting the molecule's physical properties and its interactions in a biological or chemical system.

Conformational Equilibrium of trans-1-Ethyl-4-isopropylcyclohexane

The trans stereoisomer of 1-ethyl-4-isopropylcyclohexane can exist as two distinct chair conformations that are in rapid equilibrium at room temperature through a process known as ring flipping.[2][3] In one conformation, the ethyl group is in an equatorial position and the isopropyl group is in an axial position. In the other, the ethyl group is axial and the isopropyl group is equatorial.

The relative stability of these two conformers is primarily determined by steric strain, specifically 1,3-diaxial interactions.[4] An axial substituent experiences steric hindrance from the two other axial hydrogen atoms on the same side of the ring. Larger substituents engender greater steric strain in the axial position. Consequently, the chair conformation where the bulkier substituent occupies the equatorial position is generally more stable.[2][5]

The equilibrium between the two chair conformations of trans-1-Ethyl-4-isopropylcyclohexane is depicted below:

Figure 1: Conformational equilibrium of trans-1-Ethyl-4-isopropylcyclohexane.

Quantitative Analysis of Conformational Energy

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.

The A-values for the ethyl and isopropyl groups have been determined experimentally. While values can vary slightly with temperature and solvent, commonly accepted values are provided in the table below. More recent experimental data at low temperatures (157 K) suggest slightly different values for conformational enthalpy.[6]

SubstituentA-value (kcal/mol) at 298 KConformational Enthalpy (ΔH°) (kcal/mol) at 157 K[6]Conformational Entropy (ΔS°) (eu) at 157 K[6]
Ethyl (-CH₂CH₃)~1.751.54 ± 0.121.3 ± 0.8
Isopropyl (-CH(CH₃)₂)~2.151.40 ± 0.153.5 ± 0.9

For a 1,4-disubstituted cyclohexane, the energy difference between the two chair conformations can be estimated by the difference in the A-values of the two substituents, assuming additivity of these energies.

Estimated Energy Difference (ΔG°):

ΔG° ≈ A(isopropyl) - A(ethyl) ΔG° ≈ 2.15 kcal/mol - 1.75 kcal/mol = 0.40 kcal/mol

This positive value indicates that Conformer B, with the larger isopropyl group in the equatorial position, is more stable than Conformer A.

The equilibrium constant (Keq) for the interconversion of the two conformers can be calculated from the Gibbs free energy difference using the following equation:

ΔG° = -RTln(Keq)

Where:

  • R is the gas constant (1.987 cal/mol·K)

  • T is the temperature in Kelvin (298 K for room temperature)

From the estimated ΔG°, we can calculate the equilibrium constant and the relative populations of the two conformers at room temperature.

ParameterCalculated Value
ΔG°0.40 kcal/mol
Keq ([eq-isopropyl]/[ax-isopropyl])~1.96
% Conformer A (ax-isopropyl)~33.8%
% Conformer B (eq-isopropyl)~66.2%

These calculations suggest that at room temperature, there is a significant population of both conformers, with a preference for the conformer having the bulkier isopropyl group in the equatorial position.

Experimental Determination of Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the experimental determination of conformational equilibria in cyclohexane derivatives.[7] Low-temperature NMR is particularly effective as it can slow down the rapid ring-flipping process, allowing for the observation of distinct signals for each conformer.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

This protocol outlines the general steps for determining the conformational equilibrium of trans-1-Ethyl-4-isopropylcyclohexane using low-temperature ¹³C NMR.

G start Sample Preparation dissolve Dissolve trans-1-ethyl-4-isopropylcyclohexane in a suitable low-freezing solvent (e.g., CS₂, CD₂Cl₂). start->dissolve nmr_tube Transfer to an NMR tube. dissolve->nmr_tube setup NMR Spectrometer Setup nmr_tube->setup cool Cool the sample to a low temperature (e.g., -80°C or lower) where ring flipping is slow on the NMR timescale. setup->cool acquire Acquire ¹³C NMR spectra at various low temperatures. cool->acquire analysis Data Analysis acquire->analysis identify Identify and assign separate signals for the axial and equatorial conformers. analysis->identify integrate Integrate the areas of corresponding signals for each conformer. identify->integrate calculate_keq Calculate the equilibrium constant (Keq) from the ratio of the integrated areas. integrate->calculate_keq calculate_g Calculate ΔG° from Keq at each temperature. calculate_keq->calculate_g end Determine Thermodynamic Parameters calculate_g->end

Figure 2: Experimental workflow for low-temperature NMR analysis.

Key Steps and Considerations:

  • Solvent Selection: A solvent with a low freezing point that does not interfere with the NMR signals of the analyte is crucial. Carbon disulfide (CS₂) and deuterated dichloromethane (B109758) (CD₂Cl₂) are common choices.

  • Temperature Control: Precise temperature control is essential. The coalescence temperature, where the separate signals for the two conformers merge into a single broad peak, can be used to determine the energy barrier to ring inversion. Below this temperature, distinct spectra for each conformer can be resolved.

  • Signal Assignment: The assignment of signals to the axial and equatorial conformers can be aided by computational predictions of chemical shifts and by observing changes in the spectra as the temperature is lowered.

  • Integration: The ratio of the conformers is determined by integrating the areas of well-resolved peaks corresponding to the same carbon atom in each conformer.

  • Thermodynamic Analysis: By measuring Keq at multiple temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the conformational equilibrium.

Computational Chemistry in Conformational Analysis

Alongside experimental methods, computational chemistry provides valuable insights into the conformational preferences of molecules. Molecular mechanics and quantum mechanics calculations can be used to model the different conformers and calculate their relative energies.

Common Computational Approaches:

  • Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally inexpensive and useful for exploring the potential energy surface.

  • Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods provide more accurate energy calculations by solving the Schrödinger equation. Methods like MP2 and B3LYP are commonly employed for conformational energy calculations.[6]

Computational studies on alkylcyclohexanes have shown good agreement with experimental results, confirming the relative stabilities of the conformers and providing detailed geometric information.[6]

Conclusion

The conformational analysis of trans-1-Ethyl-4-isopropylcyclohexane reveals a dynamic equilibrium between two chair conformations. The conformer with the bulkier isopropyl group in the more sterically favorable equatorial position is lower in energy, with an estimated Gibbs free energy difference of approximately 0.40 kcal/mol at room temperature. This leads to a higher population of the equatorial-isopropyl conformer.

The principles and methodologies outlined in this guide, including the use of A-values, low-temperature NMR spectroscopy, and computational modeling, are fundamental tools for the modern chemist. For researchers in drug development, a precise understanding of the conformational landscape of substituted cyclic systems is indispensable for designing molecules with optimal shape, stability, and biological activity.

References

An In-depth Technical Guide to 1-Ethyl-4-isopropylcyclohexane: IUPAC Nomenclature and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and stereochemistry of 1-ethyl-4-isopropylcyclohexane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of this substituted cycloalkane.

IUPAC Nomenclature

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) follows a set of established rules for cyclic alkanes.[1][2][3]

  • Parent Chain Identification : The core of the molecule is a six-membered carbon ring, which is identified as cyclohexane (B81311). According to IUPAC rules, when a cycloalkane ring has an equal or greater number of carbons than its longest alkyl substituent, the ring is considered the parent chain.[4][5] In this case, the cyclohexane ring (6 carbons) is larger than the isopropyl group (3 carbons) and the ethyl group (2 carbons), making cyclohexane the parent.

  • Substituent Identification and Numbering : The molecule has two alkyl substituents: an ethyl group (-CH₂CH₃) and an isopropyl group (-CH(CH₃)₂). The ring carbons are numbered to assign the lowest possible locants (numbers) to the substituents. Numbering can start at either substituted carbon. In a 1,4-disubstituted cyclohexane, the numbering gives the locants 1 and 4 regardless of the starting point.

  • Alphabetical Ordering : When multiple substituents are present, they are listed in alphabetical order. "Ethyl" precedes "isopropyl" alphabetically. Therefore, the ethyl group is assigned to position 1 and the isopropyl group to position 4.

  • Stereochemistry : The spatial arrangement of the substituents relative to the plane of the cyclohexane ring is described using the prefixes cis (on the same side) or trans (on opposite sides).[6] This is a critical component of the full IUPAC name.

  • Complete IUPAC Name : The systematic name is therefore This compound . A more formal IUPAC name for the isopropyl group is "propan-2-yl", leading to the name 1-ethyl-4-(propan-2-yl)cyclohexane .[7] The full name must include the stereochemical descriptor, leading to either cis-1-ethyl-4-isopropylcyclohexane or trans-1-ethyl-4-isopropylcyclohexane .

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
Molecular FormulaC₁₁H₂₂[7]
Molecular Weight154.29 g/mol [7]
IUPAC Name1-ethyl-4-(propan-2-yl)cyclohexane[7]
Common NameThis compound[7]
CAS Number56146-90-8 (for the unspecified isomer)[7]

Structural Analysis and Stereoisomerism

The structure of this compound is defined by its cyclohexane core and the orientation of its substituents. Cyclohexane exists predominantly in a stable, non-planar "chair" conformation to minimize angular and torsional strain.

In a chair conformation, the substituent positions are either axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).[8] Substituents in the equatorial position experience less steric hindrance than those in the axial position, which are subject to unfavorable 1,3-diaxial interactions. Consequently, bulkier substituents preferentially occupy equatorial positions.[9][10] The isopropyl group is sterically bulkier than the ethyl group.

In the cis isomer, the ethyl and isopropyl groups are on the same side of the cyclohexane ring.[11] This arrangement necessitates that one substituent is in an axial position while the other is in an equatorial position. Through a process called a "ring flip," the chair conformation can interconvert, swapping the axial and equatorial positions.

  • Conformer A : Ethyl group (axial), Isopropyl group (equatorial).

  • Conformer B : Ethyl group (equatorial), Isopropyl group (axial).

The equilibrium will favor the conformer where the larger isopropyl group occupies the more stable equatorial position to minimize steric strain.[12] Therefore, Conformer A is the most stable conformation for the cis isomer.[9][13]

In the trans isomer, the substituents are on opposite sides of the ring.[6][8] This allows for two possible chair conformations:

  • Conformer C (diaxial) : Both ethyl and isopropyl groups are in axial positions.

  • Conformer D (diequatorial) : Both ethyl and isopropyl groups are in equatorial positions.

The diequatorial conformation (Conformer D) is significantly more stable because it avoids the substantial steric strain associated with having two bulky groups in axial positions.[8][10] Therefore, the trans isomer exists almost exclusively in the diequatorial conformation at equilibrium.

Methodology and Protocols

This guide focuses on the theoretical principles of IUPAC nomenclature and conformational analysis as established in the field of organic chemistry. The structural details, such as the preference for equatorial substitution and the relative stability of conformers, are derived from fundamental concepts of steric hindrance and conformational energy, which are extensively documented in standard organic chemistry literature and confirmed through computational modeling and spectroscopic methods like Nuclear Magnetic Resonance (NMR).

Structural Visualization

The following diagrams illustrate the chemical structure and logical relationships discussed.

chemical_structure subst This compound ring Cyclohexane Core subst->ring is based on a groups Substituent Groups subst->groups has two ethyl Ethyl Group (-CH2CH3) groups->ethyl namely an isopropyl Isopropyl Group (-CH(CH3)2) groups->isopropyl and an

References

An In-depth Technical Guide on the Physical Properties of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the core physical properties of 1-Ethyl-4-isopropylcyclohexane. Due to the limited availability of experimental data in publicly accessible literature, this document primarily presents computed properties sourced from the PubChem database.[1] These values serve as valuable estimates for scientific modeling, drug development, and research applications.

Furthermore, this guide details standardized experimental protocols for the determination of key physical properties, including density, boiling point, and refractive index. These methodologies are provided to facilitate the empirical validation of the computed data and for quality control purposes in a laboratory setting.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and behavior in various chemical and biological systems. The following table summarizes the key computed physical properties.

Physical PropertyValueSource
Molecular Formula C₁₁H₂₂PubChem[1]
Molecular Weight 154.29 g/mol PubChem[1]
XLogP3 5.1PubChem[1]
Exact Mass 154.172150702 DaPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Note: The properties listed above are computationally derived and have not been experimentally verified in the cited source.

**Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research and drug development. The following sections outline the standard operating procedures for measuring the density, boiling point, and refractive index of liquid compounds like this compound.

The density of a liquid can be determined using a straightforward method involving the measurement of the mass of a known volume of the substance.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Thermometer

  • Beaker

Methodology:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer and record it as m₁.

  • Carefully add a specific volume of this compound to the graduated cylinder or pycnometer. Record the volume (V). For accurate measurements, ensure the meniscus is read at eye level.

  • Measure the combined mass of the graduated cylinder/pycnometer and the liquid, and record it as m₂.

  • Record the temperature of the liquid.

  • Calculate the mass of the liquid (m) by subtracting the mass of the empty container from the combined mass (m = m₂ - m₁).

  • The density (ρ) is then calculated using the formula: ρ = m / V.

  • For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.

The boiling point is a key indicator of a liquid's volatility and purity. The capillary method is a common technique for determining the boiling point of small quantities of liquid.

Apparatus:

  • Capillary tubes

  • Thiele tube or a melting point apparatus with a boiling point function

  • Thermometer

  • Heating mantle or Bunsen burner

  • Small rubber band or wire

Methodology:

  • Seal one end of a capillary tube by heating it in a flame.

  • Attach the sealed capillary tube to a thermometer with the open end of the capillary tube facing down. The bottom of the capillary tube should be aligned with the thermometer bulb.

  • Place a small amount of this compound into a small test tube.

  • Invert the thermometer with the attached capillary tube and place it into the test tube containing the liquid, ensuring the open end of the capillary is submerged in the liquid.

  • Heat the Thiele tube or melting point apparatus gradually.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

The refractive index is a measure of how light propagates through a substance and is a valuable property for identifying and characterizing compounds. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Lint-free tissue

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Methodology:

  • Turn on the Abbe refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20°C or 25°C). Allow the instrument to equilibrate.

  • Clean the prism surfaces of the refractometer using a suitable solvent and a lint-free tissue.

  • Place a few drops of this compound onto the measuring prism.

  • Close the prisms and ensure the liquid spreads evenly to form a thin film.

  • Look through the eyepiece and adjust the handwheel until the field of view is divided into a light and a dark section.

  • Sharpen the dividing line by adjusting the chromaticity screw.

  • Center the dividing line on the crosshairs of the eyepiece.

  • Read the refractive index value from the scale.

  • Clean the prism surfaces thoroughly after the measurement.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid sample such as this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Chair Conformation of cis-1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis-1-Ethyl-4-isopropylcyclohexane. The document details the principles of stereochemistry in 1,4-disubstituted cyclohexanes, focusing on the thermodynamic stability of the two interconverting chair conformations. Quantitative data, including steric A-values and conformational energy differences, are presented. Furthermore, this guide outlines the primary experimental and computational methodologies employed for the determination of conformational equilibria, such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. A visual representation of the conformational equilibrium is provided to aid in the conceptual understanding for researchers, scientists, and professionals in drug development.

Introduction to Conformational Analysis of Disubstituted Cyclohexanes

The three-dimensional structure of cyclic molecules is fundamental to their physical properties and biological activity. For cyclohexane (B81311) derivatives, the chair conformation is the most stable arrangement, minimizing both angle and torsional strain.[1] When substituents are present on the ring, they can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as a ring flip, results in the exchange of these positions.[2]

For 1,4-disubstituted cyclohexanes, cis and trans diastereomers exist. In the case of the cis isomer, one substituent is in an axial position while the other is equatorial.[1] A ring flip leads to a different chair conformation where the substituents have swapped their axial/equatorial orientations. These two conformers are not energetically equivalent when the substituents are different.[3] This guide focuses on cis-1-Ethyl-4-isopropylcyclohexane, elucidating the factors that govern the equilibrium between its two chair conformers.

Thermodynamic Stability and Steric A-Values

The relative stability of cyclohexane conformers is primarily dictated by steric strain. The steric hindrance experienced by a substituent in the axial position, mainly due to 1,3-diaxial interactions with other axial hydrogens, is greater than in the equatorial position.[4] This energy difference is quantified by the "A-value," which is the change in Gibbs free energy (ΔG°) when a substituent moves from the equatorial to the axial position.[5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[6]

For cis-1-Ethyl-4-isopropylcyclohexane, two chair conformers are in equilibrium:

  • Conformer A: Isopropyl group is equatorial; Ethyl group is axial.

  • Conformer B: Isopropyl group is axial; Ethyl group is equatorial.

The equilibrium will favor the conformer that places the sterically bulkier group in the more spacious equatorial position.[3] The isopropyl group is larger and experiences more significant steric hindrance than the ethyl group.[7]

Data Presentation

The quantitative analysis relies on the established A-values for the ethyl and isopropyl substituents.

Table 1: Conformational Free Energy (A-Values) for Ethyl and Isopropyl Groups

Substituent A-Value (kcal/mol) A-Value (kJ/mol)
Ethyl (-CH₂CH₃) ~1.8[8] ~7.5
Isopropyl (-CH(CH₃)₂) ~2.15[6] ~9.0

(Note: A-values can vary slightly depending on the source and experimental conditions. The values presented are commonly accepted.)

The energy difference (ΔΔG°) between the two conformers can be calculated as the difference between their respective A-values.

ΔΔG° = A_value(isopropyl) - A_value(ethyl) ΔΔG° = 2.15 kcal/mol - 1.8 kcal/mol = 0.35 kcal/mol

This positive value indicates that Conformer A, with the bulkier isopropyl group in the equatorial position, is more stable by approximately 0.35 kcal/mol (1.46 kJ/mol).

Table 2: Properties of cis-1-Ethyl-4-isopropylcyclohexane Chair Conformers at 298 K

Property Conformer A Conformer B
Axial Group Ethyl Isopropyl
Equatorial Group Isopropyl Ethyl
Relative Free Energy 0 kcal/mol (More Stable) +0.35 kcal/mol (Less Stable)

| Population at Equilibrium * | ~64% | ~36% |

*Population percentages are calculated using the equation ΔG° = -RT ln(K_eq), where K_eq = [% Conformer A] / [% Conformer B].

Experimental and Computational Protocols

The determination of conformational populations and energy barriers is achieved through advanced analytical and computational techniques.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic equilibria of conformational isomers.[9][10]

Methodology:

  • Sample Preparation: A solution of high-purity cis-1-Ethyl-4-isopropylcyclohexane is prepared in a suitable deuterated solvent (e.g., deuterated toluene (B28343) or chloroform-d) that remains liquid at low temperatures.

  • Room Temperature Spectrum: A ¹H or ¹³C NMR spectrum is first acquired at room temperature (e.g., 298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a single set of time-averaged signals for the ethyl and isopropyl groups.[11]

  • Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.[12]

  • Coalescence: A specific temperature, the coalescence temperature, is reached where the averaged signals broaden significantly as the instrument begins to resolve the two distinct conformers.

  • Decoalescence: Upon further cooling (e.g., below -80°C), the rate of interconversion becomes slow enough that the NMR spectrometer detects the individual conformers.[12] The spectrum will show two distinct sets of signals, one for Conformer A and one for Conformer B.

  • Quantitative Analysis: The relative populations of the two conformers are determined by integrating the areas under the corresponding, well-resolved peaks.[9] The equilibrium constant (K_eq) is the ratio of these integrals.

  • Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated from K_eq using the equation ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin at which the spectrum was recorded.

Computational Protocol: Molecular Modeling

Computational chemistry provides theoretical insight into the stability and geometry of conformers.[13][14]

Methodology:

  • Structure Building: The three-dimensional structures of both chair conformers of cis-1-Ethyl-4-isopropylcyclohexane are built using molecular modeling software (e.g., Avogadro, Spartan, Gaussian).[15]

  • Conformational Search: A systematic or stochastic conformational search may be performed to ensure the identified chair structures represent true energy minima.

  • Energy Minimization: The geometry of each conformer is optimized using a selected computational method. This can range from faster molecular mechanics force fields (e.g., MM3, MM4) to more accurate but computationally intensive ab initio or Density Functional Theory (DFT) methods (e.g., HF/6-311+G, B3LYP/6-31G).[16]

  • Energy Calculation: The single-point electronic energy, enthalpy, and Gibbs free energy of each optimized structure are calculated. Frequency calculations are necessary to confirm the structures are true minima (no imaginary frequencies) and to obtain thermal corrections for enthalpy and entropy.[16]

  • Stability Determination: The relative energies of the two conformers are compared. The conformer with the lower calculated Gibbs free energy is predicted to be the more stable and thus more abundant at equilibrium.

Visualization of Conformational Equilibrium

A diagrammatic representation is essential for visualizing the dynamic relationship between the two chair conformers.

References

An In-depth Technical Guide to the Conformational Analysis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry and plays a pivotal role in determining the physicochemical properties, reactivity, and biological activity of molecules. This technical guide provides a comprehensive examination of the conformational preferences of 1-Ethyl-4-isopropylcyclohexane, a classic example of a disubstituted cyclohexane (B81311). We will delve into the energetic factors governing the axial versus equatorial positioning of the ethyl and isopropyl groups, present quantitative data for conformational energies, and provide detailed experimental and computational protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of conformational analysis for molecular design and interpretation of structure-activity relationships.

Introduction: The Chair Conformation and Steric Strain

The cyclohexane ring predominantly adopts a non-planar "chair" conformation to minimize angle and torsional strain, resulting in a structure where all carbon-carbon bonds are staggered. In this conformation, substituents can occupy two distinct types of positions: axial, which are parallel to the principal axis of the ring, and equatorial, which point outwards from the "equator" of the ring. Through a process known as ring flipping, a cyclohexane chair conformation can interconvert into an alternative chair form, causing all axial substituents to become equatorial and vice versa.

The stability of a substituted cyclohexane is largely dictated by steric strain, particularly the unfavorable 1,3-diaxial interactions that occur when an axial substituent encounters steric hindrance with the other two axial hydrogens (or substituents) on the same side of the ring.[1][2] Consequently, substituents, especially bulky ones, preferentially occupy the equatorial position to minimize these repulsive interactions.[3]

Quantitative Analysis of Conformational Energies: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

The A-values for the ethyl and isopropyl groups are critical for understanding the conformational equilibrium of this compound.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Ethyl~1.75 - 1.8~7.3 - 7.5
Isopropyl~2.1 - 2.2~8.8 - 9.2

Note: The exact A-value can vary slightly depending on the experimental conditions and the source.

Conformational Analysis of this compound Isomers

The conformational analysis of this compound must consider its two geometric isomers: cis and trans.

trans-1-Ethyl-4-isopropylcyclohexane

In the trans isomer, the two substituents are on opposite sides of the cyclohexane ring. This leads to two possible chair conformations that are in equilibrium through ring flipping:

  • Conformer A: Ethyl group axial and Isopropyl group equatorial.

  • Conformer B: Ethyl group equatorial and Isopropyl group axial.

To determine the more stable conformer, we can approximate the total steric strain by summing the A-values of the axial substituents.

  • Strain in Conformer A (Ethyl axial): ~1.75 kcal/mol

  • Strain in Conformer B (Isopropyl axial): ~2.15 kcal/mol

Therefore, Conformer A, with the bulkier isopropyl group in the equatorial position, is the more stable conformation for the trans isomer. The energy difference between the two conformers is approximately 0.4 kcal/mol (2.15 - 1.75 kcal/mol).

cis-1-Ethyl-4-isopropylcyclohexane

In the cis isomer, the substituents are on the same side of the ring. The two chair conformations in equilibrium are:

  • Conformer C: Both Ethyl and Isopropyl groups are axial.

  • Conformer D: Both Ethyl and Isopropyl groups are equatorial.

The energetic comparison is as follows:

  • Strain in Conformer C (diequatorial): In this conformation, both bulky groups avoid 1,3-diaxial interactions. There is, however, a minor gauche butane (B89635) interaction between the two substituents, but the overall energy is significantly lower.

  • Strain in Conformer D (diaxial): The total steric strain is the sum of the A-values for both the ethyl and isopropyl groups, which is approximately 3.9 kcal/mol (1.75 + 2.15 kcal/mol).

Clearly, Conformer C, with both substituents in the equatorial positions, is overwhelmingly the more stable conformation for the cis isomer.

Experimental Determination of Conformational Equilibria

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the experimental determination of conformational equilibria and the calculation of A-values.[6] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a single, averaged signal for each proton. However, at low temperatures (typically below -60 °C), this interconversion slows down sufficiently to allow for the observation of distinct signals for the axial and equatorial conformers.[7]

Experimental Protocol: Low-Temperature ¹H NMR
  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

  • Variable Temperature NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 °C. Acquire a spectrum at each temperature.

  • Coalescence Temperature: Observe the broadening of the signals as the temperature decreases. The temperature at which two distinct signals merge into a single broad peak is the coalescence temperature, which can be used to calculate the energy barrier for the ring flip.

  • Low-Temperature Spectra: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

  • Integration and Equilibrium Constant: Integrate the signals corresponding to a specific proton (e.g., the methine proton of the isopropyl group) in both the axial and equatorial conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers. The equilibrium constant (Keq) can be calculated from this ratio.

  • Calculation of ΔG: The Gibbs free energy difference (ΔG) between the conformers can be calculated using the following equation: ΔG = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

Computational Analysis of Conformational Isomers

Computational chemistry provides a powerful in silico approach to predict and quantify the relative stabilities of conformers.[8][9]

Computational Workflow
  • Structure Generation: Build the 3D structures of the different chair conformers of cis- and trans-1-Ethyl-4-isopropylcyclohexane using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set. A common and reliable method is Density Functional Theory (DFT) with a basis set such as 6-31G* or higher. This step finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data such as enthalpy and Gibbs free energy.

  • Energy Comparison: The relative stability of the conformers is determined by comparing their calculated Gibbs free energies. The conformer with the lower Gibbs free energy is the more stable one.

Visualizations

Conformational Equilibrium of trans-1-Ethyl-4-isopropylcyclohexane

Caption: Interconversion of the two chair conformers of trans-1-Ethyl-4-isopropylcyclohexane.

Conformational Equilibrium of cis-1-Ethyl-4-isopropylcyclohexane```dot

G cluster_0 Diequatorial (Much More Stable) cluster_1 Diaxial (Much Less Stable) Conformer_C Conformer_D Conformer_C->Conformer_D Ring Flip

Caption: The relationship between substituent position, steric strain, and conformational stability.

Conclusion

The conformational analysis of this compound illustrates the fundamental principles of steric interactions in substituted cyclohexanes. The preference for bulky substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions is a key determinant of the conformational equilibrium. For the trans isomer, the conformer with the larger isopropyl group in the equatorial position is favored. For the cis isomer, the diequatorial conformer is overwhelmingly more stable. A thorough understanding of these principles, supported by experimental techniques like low-temperature NMR and computational methods, is essential for the rational design and analysis of molecules in medicinal chemistry and other fields of chemical research.

References

Steric hindrance in 1-Ethyl-4-isopropylcyclohexane isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Steric Hindrance in 1-Ethyl-4-isopropylcyclohexane Isomers

Executive Summary

This compound serves as a quintessential model for understanding conformational analysis and steric hindrance in disubstituted cyclic systems. The relative stability of its cis and trans isomers, and their respective chair conformations, is dictated by the energetic penalty associated with placing bulky substituents in the sterically hindered axial position. The larger isopropyl group has a greater preference for the equatorial position than the ethyl group. Consequently, the trans isomer, which can adopt a low-energy diequatorial conformation, is significantly more stable than the cis isomer, which must always have one substituent in the higher-energy axial position. This guide provides a quantitative analysis of these energy differences, details the experimental protocols for their determination, and presents logical workflows for conformational assessment.

Conformational Analysis and Steric Strain

The stability of a substituted cyclohexane (B81311) conformation is primarily governed by steric strain arising from 1,3-diaxial interactions.[1] An axial substituent experiences repulsive steric interactions with the two other axial hydrogens (or substituents) on the same face of the ring. The energetic cost of these interactions is quantified by the conformational energy, or "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2]

A-Values of Ethyl and Isopropyl Groups

The steric bulk of a substituent directly correlates with its A-value. A larger A-value signifies a stronger preference for the equatorial position to avoid greater 1,3-diaxial strain.[2] The isopropyl group is bulkier and thus has a higher A-value than the ethyl group.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Ethyl~1.8~7.5
Isopropyl~2.1~8.8
(Data sourced from multiple references, slight variations exist based on experimental conditions)[2][3][4]
Analysis of trans-1-Ethyl-4-isopropylcyclohexane

The trans isomer can exist as two rapidly interconverting chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[5][6]

  • Diequatorial Conformer: Both the ethyl and isopropyl groups occupy the spacious equatorial positions. This conformation is highly stable as it completely avoids 1,3-diaxial interactions for both substituents.

  • Diaxial Conformer: Both groups are in the sterically crowded axial positions. This conformation is extremely unstable.

The total steric strain for the diaxial conformer can be estimated by summing the A-values of the two groups.

  • ΔG° (Diaxial - Diequatorial) = A(Ethyl) + A(Isopropyl) ≈ 1.8 + 2.1 = 3.9 kcal/mol

This significant energy difference means the equilibrium lies almost exclusively (>99%) towards the diequatorial conformer.

Analysis of cis-1-Ethyl-4-isopropylcyclohexane

In the cis isomer, one substituent must be axial while the other is equatorial (axial-equatorial or a,e).[7] The molecule undergoes a ring flip between two non-equivalent (a,e) conformations.

  • Conformer A: Isopropyl (equatorial), Ethyl (axial)

  • Conformer B: Isopropyl (axial), Ethyl (equatorial)

The most stable conformation will place the bulkier isopropyl group in the equatorial position.[7][8] The energy difference between these two conformers is the difference between their A-values.

  • Steric Strain in A: Arises from the axial ethyl group ≈ 1.8 kcal/mol

  • Steric Strain in B: Arises from the axial isopropyl group ≈ 2.1 kcal/mol

  • ΔG° (Conformer B - Conformer A) = A(Isopropyl) - A(Ethyl) ≈ 2.1 - 1.8 = 0.3 kcal/mol

Therefore, Conformer A (isopropyl-equatorial, ethyl-axial) is the more stable of the two cis conformers, and the equilibrium will favor this structure.

Quantitative Summary of Isomer Stability

The following table summarizes the calculated steric strain for the most stable conformation of each isomer.

IsomerMost Stable ConformationSubstituent PositionsEstimated Steric Strain (kcal/mol)Relative Stability
transDiequatorialEthyl (eq), Isopropyl (eq)~0Most Stable
cisAxial-EquatorialEthyl (ax), Isopropyl (eq)~1.8Least Stable

This analysis demonstrates that trans-1-ethyl-4-isopropylcyclohexane is more stable than the cis isomer by approximately 1.8 kcal/mol due to its ability to adopt a strain-free diequatorial conformation.[9]

Visualizing Conformational Equilibria and Logic

G cluster_cis cis-Isomer Equilibrium cluster_trans trans-Isomer Equilibrium CisA Ethyl (axial) Isopropyl (equatorial) Strain ≈ 1.8 kcal/mol CisB Ethyl (equatorial) Isopropyl (axial) Strain ≈ 2.1 kcal/mol CisA->CisB Ring Flip label_cis More Stable Conformer TransA Ethyl (equatorial) Isopropyl (equatorial) Strain ≈ 0 kcal/mol TransB Ethyl (axial) Isopropyl (axial) Strain ≈ 3.9 kcal/mol TransA->TransB Ring Flip label_trans Vastly More Stable Conformer

Caption: Conformational equilibria for cis and trans isomers.

StericHindranceLogic substituent Bulky Substituent (e.g., Isopropyl) position Occupies Axial Position substituent->position interaction 1,3-Diaxial Interactions (Gauche-Butane Type) position->interaction strain Increased Steric Strain interaction->strain energy Higher Conformational Energy strain->energy stability Decreased Molecular Stability energy->stability

Caption: Logical flow from substituent bulk to molecular instability.

Experimental Protocols

The determination of conformational energies and equilibria relies heavily on Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.[10][11]

Protocol: VT-NMR for Conformational Analysis
  • Sample Preparation:

    • Dissolve a high-purity sample of this compound in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).

    • Transfer the solution to a high-quality NMR tube. The concentration should be optimized to provide a good signal-to-noise ratio without causing aggregation.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (~298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.

    • Gradually lower the temperature of the NMR probe in decrements (e.g., 10 K). Acquire a spectrum at each temperature step.

    • Continue cooling until the signals for the individual conformers broaden and then resolve into sharp, distinct peaks (the coalescence temperature will be passed). This typically occurs at very low temperatures (e.g., below -70 °C / 203 K).[10]

  • Spectral Analysis:

    • At a temperature where the interconversion is slow, identify the distinct sets of signals corresponding to each conformer (e.g., for the cis isomer, the major conformer with equatorial isopropyl and the minor conformer with axial isopropyl).

    • Integrate the area under well-resolved, non-overlapping peaks for each conformer. The ratio of the integrals is equal to the ratio of the conformers at that temperature, which is the equilibrium constant, Keq.[12]

    • Keq = [Major Conformer] / [Minor Conformer]

  • Thermodynamic Calculation:

    • Use the Gibbs free energy equation to calculate the A-value or the energy difference (ΔG°) between the conformers.[12]

    • ΔG° = -RT ln(Keq)

      • R = Gas constant (1.987 cal/mol·K or 8.314 J/mol·K)

      • T = Temperature in Kelvin at which the spectrum was acquired.

ExperimentalWorkflow prep Sample Preparation (Dissolve in CDCl₃) nmr Acquire ¹H NMR Spectra (Variable Temperature) prep->nmr analyze Spectral Analysis (Low T) - Identify Signals - Integrate Peaks nmr->analyze keq Calculate Keq (Ratio of Integrals) analyze->keq delta_g Calculate ΔG° (ΔG° = -RT ln(Keq)) keq->delta_g

Caption: Experimental workflow for determining ΔG° using VT-NMR.

Conclusion for Drug Development Professionals

The principles of steric hindrance and conformational locking demonstrated by this compound are fundamental in medicinal chemistry. The three-dimensional shape of a drug molecule is critical for its binding affinity to a biological target. By strategically placing bulky groups on a cyclic scaffold, drug designers can:

  • Enforce a Bioactive Conformation: Lock a flexible molecule into a specific, more rigid conformation that is pre-organized for optimal receptor binding, thereby increasing potency and reducing the entropic penalty of binding.

  • Modulate Pharmacokinetics: Control properties like membrane permeability and metabolic stability, as different conformers can present different surfaces to enzymes and transporters.

  • Enhance Selectivity: A rigid conformation can improve selectivity by fitting precisely into the target's binding site while being unable to adapt to the binding sites of off-target proteins.

A thorough understanding of the energetic consequences of substituent placement is therefore a critical tool for the rational design of effective and selective therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Geometry of 1-Ethyl-4-isopropylcyclohexane

This guide provides a detailed examination of the molecular geometry and conformational landscape of this compound. Understanding the three-dimensional structure of substituted cyclohexanes is paramount in medicinal chemistry and drug development, as molecular shape and conformation dictate intermolecular interactions, binding affinities, and ultimately, biological activity.

Core Concepts in Cyclohexane (B81311) Conformation

The molecular geometry of this compound is primarily defined by the conformation of its cyclohexane ring. The lowest energy conformation is the chair form , which minimizes both angle strain (by maintaining tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds).

In a chair conformation, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the approximate plane of the ring) or equatorial (pointing out from the perimeter of the ring).[1] Through a process known as a ring flip , one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[2][3]

The stability of a substituted cyclohexane is largely governed by steric strain. Bulky substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions .[4] Consequently, chair conformations that place larger substituents in the equatorial position are generally more stable.[4][5]

Conformational Analysis of this compound Isomers

This compound exists as two diastereomers: cis and trans. Their conformational preferences are analyzed below.

Energetic Cost of Axial Conformations (A-Values)

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[6][7] A larger A-value signifies a greater preference for the equatorial position.

SubstituentA-Value (kcal/mol)Reference(s)
Ethyl (-CH₂CH₃)~1.75 - 1.80[6][7][8]
Isopropyl (-CH(CH₃)₂)~2.1 - 2.15[7][8]

As indicated in the table, the isopropyl group is sterically bulkier and has a stronger preference for the equatorial position than the ethyl group.

trans-1-Ethyl-4-isopropylcyclohexane

In the trans isomer, the ethyl and isopropyl groups are on opposite faces of the cyclohexane ring. This arrangement allows for two possible chair conformations: one where both groups are equatorial (diequatorial) and one where both are axial (diaxial).[9][10]

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain from 1,3-diaxial interactions that would be present in the diaxial form.[9] The energy of the diaxial conformer would be approximately the sum of the A-values of the two groups (1.8 + 2.15 = 3.95 kcal/mol) higher than the diequatorial conformer. Therefore, the equilibrium lies heavily in favor of the diequatorial conformation.

G cluster_0 trans-(e,e)-1-Ethyl-4-isopropylcyclohexane (More Stable) cluster_1 trans-(a,a)-1-Ethyl-4-isopropylcyclohexane (Less Stable) img1 img2 img1->img2 Ring Flip

Equilibrium of trans-1-Ethyl-4-isopropylcyclohexane.
cis-1-Ethyl-4-isopropylcyclohexane

In the cis isomer, both substituents are on the same face of the ring. In a chair conformation, this necessitates that one group must be axial and the other equatorial.[5][11] A ring flip interconverts these positions.

Two chair conformations are possible:

  • Ethyl group equatorial, Isopropyl group axial.

  • Ethyl group axial, Isopropyl group equatorial.

To determine the more stable conformer, we compare the A-values of the axial substituents. The conformer with the bulkier isopropyl group in the axial position is less stable than the one with the smaller ethyl group in the axial position. Therefore, the equilibrium favors the conformation where the isopropyl group is equatorial and the ethyl group is axial.[11]

G cluster_0 cis-(a,e)-1-Ethyl-4-isopropylcyclohexane (More Stable) cluster_1 cis-(e,a)-1-Ethyl-4-isopropylcyclohexane (Less Stable) img1 img2 img1->img2 Ring Flip

Equilibrium of cis-1-Ethyl-4-isopropylcyclohexane.

Quantitative Molecular Geometry Data

ParameterTypical Value (Å or °)Notes
C-C (ring) bond length~1.53 - 1.54 ÅCan be slightly elongated by bulky axial groups.
C-H bond length~1.10 ÅStandard value for sp³ C-H bonds.
C-C-C (ring) bond angle~111°Slightly larger than the ideal tetrahedral angle of 109.5°.
C-C (exocyclic) bond length~1.54 ÅStandard value for sp³ C-C single bonds.

Note: These values are general approximations for substituted cyclohexanes. Specific values for each conformer of this compound would require dedicated computational modeling or advanced spectroscopic analysis.

Experimental and Computational Protocols

The determination of molecular geometry and conformational energies relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying conformational equilibria.[9] At room temperature, the chair flip is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed or stopped, allowing for the observation and quantification of individual conformers.

Methodology:

  • Sample Preparation: A solution of purified this compound is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated methylene (B1212753) chloride or a freon mixture).

  • Low-Temperature NMR: ¹H or ¹³C NMR spectra are acquired at progressively lower temperatures (e.g., down to 150-170 K).[6]

  • Signal Integration: Once the signals for the axial and equatorial conformers are resolved (i.e., the "slow-exchange regime" is reached), the relative populations of the two conformers are determined by integrating the areas of their distinct signals.[12]

  • Equilibrium Constant (K) Calculation: The equilibrium constant is calculated as the ratio of the concentrations (proportional to the integrated signal areas) of the two conformers.

  • Free Energy (ΔG) Calculation: The Gibbs free energy difference between the conformers is calculated using the equation: ΔG = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

G A Prepare Sample in Low-Temp Solvent B Acquire NMR Spectra at Decreasing Temperatures A->B C Resolve Signals for Axial & Equatorial Conformers B->C D Integrate Signal Areas to Determine Populations C->D E Calculate Equilibrium Constant (K) D->E F Calculate Free Energy Difference (ΔG = -RT ln K) E->F

Workflow for NMR-based conformational analysis.
Computational Protocol: Quantum Chemistry Methods

Computational chemistry provides detailed insights into molecular structures and energies that can be difficult to measure experimentally.

Methodology:

  • Structure Building: The 3D structures of the relevant conformers of cis- and trans-1-ethyl-4-isopropylcyclohexane are built using molecular modeling software (e.g., Avogadro).

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT) with a basis set (e.g., B3LYP/6-31G*). This step yields precise bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Energy Calculation: A higher-level single-point energy calculation (e.g., using a larger basis set like 6-311+G(2df,2p)) is often performed on the optimized geometry to obtain a more accurate energy value.

  • Analysis: The relative energies of the different conformers are compared to predict their relative stabilities and populations, which can then be correlated with experimental results.

Conclusion

The molecular geometry of this compound is dictated by the energetic preferences of its substituents within the flexible chair conformation of the cyclohexane ring. For the trans isomer, the diequatorial conformer is overwhelmingly favored. For the cis isomer, the conformer with the larger isopropyl group in the equatorial position and the ethyl group in the axial position is the more stable. These conformational preferences, quantifiable through A-values and determinable by NMR and computational methods, are critical for understanding and predicting the molecule's interactions in a biological or chemical system.

References

An In-depth Technical Guide on the Rotational Energy Barrier of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the rotational energy barriers of the ethyl and isopropyl substituents in 1-ethyl-4-isopropylcyclohexane. The conformational dynamics of substituted cyclohexanes are of paramount importance in medicinal chemistry and materials science, as they directly influence molecular recognition, binding affinity, and physical properties. Understanding the energetic landscape of substituent rotation is crucial for the rational design of novel molecules with specific three-dimensional structures and functionalities.

Conformational Analysis of this compound

This compound exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents, an ethyl group and an isopropyl group, can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, the most stable conformation for both cis and trans isomers is the one where the bulkier isopropyl group occupies an equatorial position. In the case of the more stable trans-1-ethyl-4-isopropylcyclohexane isomer, both the ethyl and isopropyl groups reside in equatorial positions to minimize steric strain.

While the chair-chair interconversion represents a significant conformational change, the rotation of the ethyl and isopropyl groups around their respective carbon-carbon bonds connecting them to the cyclohexane (B81311) ring constitutes another critical aspect of the molecule's dynamic behavior. These rotations are not free and are hindered by energy barriers arising from steric and torsional strains.

Rotational Energy Barriers of Substituents

The rotational energy barrier is the energy required for a substituent to rotate around a specific bond. For the ethyl and isopropyl groups in this compound, these barriers dictate the preferred orientation of the substituents relative to the cyclohexane ring and the rate of their rotation.

Quantitative Data
SubstituentRotational Barrier (kcal/mol)Transition State (Dihedral Angle)Ground State (Dihedral Angle)
Ethyl Group ~4.5 - 5.5Eclipsed (0°, 120°, 240°)Staggered (60°, 180°, 300°)
Isopropyl Group ~5.0 - 6.0Eclipsed (0°, 120°, 240°)Staggered (60°, 180°, 300°)

Note: These values are estimates based on analogous systems and may vary slightly for this compound due to the presence of the second substituent.

Methodologies for Determining Rotational Energy Barriers

The determination of rotational energy barriers can be approached through both experimental and computational methods.

Experimental Protocol: Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful technique for quantifying the energetics of conformational exchange processes, including bond rotations, that occur on the NMR timescale.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene (B28343) or Freon).

  • Low-Temperature NMR: The NMR probe is cooled to a temperature where the rotation of the substituent of interest is slow on the NMR timescale. At this temperature, separate signals for the non-equivalent protons (or carbons) in the different rotational conformations may be observed.

  • Variable-Temperature NMR: A series of NMR spectra are acquired at incrementally increasing temperatures. As the temperature rises, the rate of rotation increases.

  • Coalescence Point: The temperature at which the separate signals broaden and merge into a single, averaged signal is known as the coalescence temperature (Tc).

  • Lineshape Analysis: The rate constant (k) for the rotational process at the coalescence temperature can be calculated from the separation of the signals (Δν) at the low-temperature limit. More sophisticated analysis involves fitting the complete spectral lineshapes at various temperatures to theoretical models using specialized software.

  • Eyring Equation: The Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, is then calculated using the Eyring equation:

    ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

    where R is the gas constant.

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry provides a powerful tool for calculating the potential energy surface of a molecule as a function of bond rotation.

Methodology:

  • Model Building: A 3D model of the most stable conformer of this compound (diequatorial) is constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a suitable level of theory and basis set, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This ensures that the calculation starts from a low-energy conformation.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle of interest (e.g., the C-C-C-H dihedral for the ethyl group) in small increments (e.g., 10-15 degrees) while allowing the rest of the molecule to relax (optimize its geometry) at each step.

  • Energy Profile: The potential energy of the molecule is calculated at each increment of the dihedral angle, generating a plot of energy versus dihedral angle.

  • Barrier Height Determination: The rotational energy barrier is determined as the difference in energy between the highest energy (eclipsed) conformation (transition state) and the lowest energy (staggered) conformation (ground state) on the potential energy profile.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_experimental Experimental Determination (DNMR) cluster_computational Computational Determination (QM) prep Sample Preparation low_temp_nmr Low-Temperature NMR prep->low_temp_nmr var_temp_nmr Variable-Temperature NMR low_temp_nmr->var_temp_nmr coalescence Identify Coalescence (Tc) var_temp_nmr->coalescence lineshape Lineshape Analysis coalescence->lineshape eyring Calculate ΔG‡ (Eyring Eq.) lineshape->eyring barrier_height Determine Barrier Height model Build 3D Model optimize Geometry Optimization model->optimize pes_scan Potential Energy Surface Scan optimize->pes_scan energy_profile Generate Energy Profile pes_scan->energy_profile energy_profile->barrier_height

Figure 1: Workflow for determining rotational energy barriers.
Logical Relationships in Conformational Analysis

conformational_analysis cyclohexane Cyclohexane Ring chair Chair Conformation cyclohexane->chair substituents Ethyl & Isopropyl Groups chair->substituents axial Axial Position substituents->axial equatorial Equatorial Position substituents->equatorial rotation Substituent Rotation substituents->rotation steric_strain Steric Strain (1,3-Diaxial Interactions) axial->steric_strain stability Increased Stability equatorial->stability steric_strain->equatorial favors rot_barrier Rotational Energy Barrier rotation->rot_barrier preferred_orientation Preferred Orientation rot_barrier->preferred_orientation

Methodological & Application

Application Note: Stereoselective Synthesis of cis-1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of cis-1-Ethyl-4-isopropylcyclohexane. The proposed method is based on the stereoselective catalytic hydrogenation of the aromatic precursor, 1-ethyl-4-isopropylbenzene. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and methods for product characterization, tailored for researchers in organic synthesis and drug development.

Introduction

1,4-disubstituted cyclohexanes are important structural motifs in medicinal chemistry and materials science. The cis and trans stereoisomers often exhibit distinct physical, chemical, and biological properties. Controlling the stereochemical outcome during the synthesis of these compounds is therefore of critical importance. This protocol details a method for the stereoselective synthesis of cis-1-Ethyl-4-isopropylcyclohexane via catalytic hydrogenation of 1-ethyl-4-isopropylbenzene. Certain rhodium-based catalysts have demonstrated high selectivity for the cis isomer in the hydrogenation of substituted aromatic rings.[1][2] This method provides a reliable pathway to the desired cis-configured product.

Reaction Scheme

The synthesis proceeds via the catalytic hydrogenation of 1-ethyl-4-isopropylbenzene, as shown below:

Where Ar-R is 1-ethyl-4-isopropylbenzene and Cyclohexane-R is 1-ethyl-4-isopropylcyclohexane.

Experimental Protocol

This protocol is based on established procedures for the cis-selective hydrogenation of aromatic compounds using a rhodium-based catalyst.[1][2]

3.1. Materials and Equipment

  • Starting Material: 1-Ethyl-4-isopropylbenzene (purity >98%)

  • Catalyst: Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) or a similar rhodium-on-carbon catalyst.[3]

  • Solvent: Methanol or Ethanol, anhydrous

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Apparatus:

    • High-pressure autoclave or a Parr hydrogenation apparatus

    • Glass liner for the reactor

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware (flasks, beakers, graduated cylinders)

    • Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter with a PTFE membrane)

    • Rotary evaporator

    • NMR spectrometer for product analysis

3.2. Synthetic Procedure

  • Reactor Preparation: Ensure the high-pressure reactor and its glass liner are clean and dry.

  • Charging the Reactor:

    • To the glass liner, add 1-ethyl-4-isopropylbenzene (e.g., 5.0 g, 33.7 mmol).

    • Add the chosen solvent (e.g., 50 mL of anhydrous methanol).

    • Under an inert atmosphere (e.g., argon or nitrogen), carefully add the hydrogenation catalyst. For Nishimura's catalyst, a loading of 1-5 mol% relative to the substrate is recommended.[3]

  • Assembly and Purging:

    • Place the glass liner inside the autoclave.

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the system with hydrogen gas three to five times to remove all air.

  • Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 atm).

    • Begin vigorous stirring.

    • Heat the reactor to the target temperature (e.g., 25-80 °C).

    • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and remove the reaction mixture.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent.

    • Combine the filtrate and washings.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation if necessary.

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydrogenation of substituted benzenes, which can be expected to be analogous to the synthesis of cis-1-Ethyl-4-isopropylcyclohexane.

EntrySubstrateCatalystPressure (atm)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
11-ethyl-4-isopropylbenzeneNishimura's Catalyst102524>95>95:5
21-ethyl-4-isopropylbenzene5% Rh/C85018>9090:10
31-ethyl-4-isopropylbenzeneRh-CAAC Complex[1]53012>98>98:2

Note: The data in this table are representative and based on analogous reactions reported in the literature.[1][2][3] Actual results may vary depending on the specific experimental conditions.

Characterization

The primary method for characterizing the product and determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The signals for the protons on the cyclohexane (B81311) ring will be complex. The chemical shifts and coupling constants of the protons attached to C1 and C4 will differ between the cis and trans isomers.

  • ¹³C NMR: The number of unique carbon signals can help confirm the stereochemistry. For cis-1-ethyl-4-isopropylcyclohexane, which has a plane of symmetry in its most stable conformation, fewer ¹³C signals would be expected compared to the less symmetric trans isomer.[4] The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the axial or equatorial orientation of the substituents.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow Start Start: 1-Ethyl-4-isopropylbenzene Reactor Charge Reactor: - Substrate - Solvent - Catalyst Start->Reactor Hydrogenation Catalytic Hydrogenation: - H₂ Pressure - Temperature - Stirring Reactor->Hydrogenation Seal & Purge Workup Reaction Work-up: - Vent H₂ - Filter Catalyst Hydrogenation->Workup Reaction Complete Purification Purification: - Solvent Removal - Distillation Workup->Purification Crude Product Product Final Product: cis-1-Ethyl-4-isopropylcyclohexane Purification->Product Analysis Characterization: - NMR Spectroscopy Product->Analysis

Caption: Workflow for the synthesis of cis-1-Ethyl-4-isopropylcyclohexane.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Ethyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalytic hydrogenation is a crucial chemical process for the saturation of aromatic rings, a transformation of significant interest in the synthesis of fine chemicals, pharmaceuticals, and materials. The conversion of 1-ethyl-4-isopropylbenzene to 1-ethyl-4-isopropylcyclohexane is a key step in producing various specialty chemicals. This document provides detailed application notes and a comprehensive experimental protocol for this hydrogenation reaction, focusing on common catalysts and reaction conditions.

The reaction involves the addition of hydrogen across the aromatic ring of 1-ethyl-4-isopropylbenzene in the presence of a catalyst, leading to the formation of the corresponding cyclohexane (B81311) derivative. The choice of catalyst and optimization of reaction parameters are critical for achieving high conversion and selectivity.

Catalysts and Reaction Conditions

The selection of an appropriate catalyst is paramount for the successful hydrogenation of aromatic compounds. Noble metal catalysts, such as ruthenium and nickel, are widely employed for this purpose due to their high activity.[1][2][3] The reaction is typically performed in a high-pressure reactor (autoclave) to ensure a sufficient supply of hydrogen.[2]

Key parameters that influence the reaction outcome include:

  • Catalyst Type: Ruthenium-based catalysts (e.g., Ru on charcoal) and Nickel-based catalysts are effective.[1][3][4]

  • Temperature: The reaction is generally conducted at elevated temperatures, typically ranging from 110°C to 130°C.[2][4]

  • Pressure: High hydrogen pressure (20 to 60 atm) is necessary to facilitate the hydrogenation of the aromatic ring.[2][4]

  • Solvent: While the reaction can be carried out without a solvent, an inert solvent can be used. In some cases, aqueous conditions are employed, particularly with water-soluble catalysts.[2]

Experimental Data

The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of alkylbenzenes, providing a reference for the hydrogenation of 1-ethyl-4-isopropylbenzene.

CatalystSubstrateTemperature (°C)Pressure (atm)SolventConversion (%)ProductReference
15% Ni NanoparticlesIsopropylbenzene1602NoneHighIsopropylcyclohexane[1]
Cationic Ru ClustersEthylbenzene11060Water>99Ethylcyclohexane[2]
5% Ru on CharcoalCumic Acid120-13020-30Aq. NaOHHigh4-isopropylcyclohexane carboxylic acid[4]

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of 1-ethyl-4-isopropylbenzene.

experimental_workflow Experimental Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start load_reagents Load 1-ethyl-4-isopropylbenzene and catalyst into autoclave start->load_reagents seal_reactor Seal the autoclave load_reagents->seal_reactor purge Purge with Nitrogen, then with Hydrogen seal_reactor->purge pressurize Pressurize with Hydrogen purge->pressurize heat_stir Heat to target temperature and stir pressurize->heat_stir monitor Monitor reaction progress (e.g., GC) heat_stir->monitor cool_down Cool down and depressurize monitor->cool_down Reaction complete filter_catalyst Filter to remove catalyst cool_down->filter_catalyst isolate_product Isolate product (e.g., distillation) filter_catalyst->isolate_product analyze Analyze product purity (GC, NMR) isolate_product->analyze end End analyze->end

References

Application Notes and Protocols for the Synthesis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-isopropylcyclohexane is a saturated cycloalkane. The direct application of Friedel-Crafts alkylation is not feasible for its synthesis, as this reaction is an electrophilic aromatic substitution that requires an aromatic ring as the substrate.[1] Therefore, a multi-step synthetic pathway is necessary, beginning with an aromatic precursor. This document outlines a reliable three-step synthesis route starting from cumene (B47948) (isopropylbenzene).

The synthesis involves:

  • Friedel-Crafts Acylation: Cumene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4'-isopropylacetophenone (B1293387). This method is preferred over direct Friedel-Crafts alkylation to prevent polyalkylation and carbocation rearrangement, ensuring a monosubstituted product with the desired carbon skeleton.[2][3]

  • Clemmensen Reduction: The carbonyl group of 4'-isopropylacetophenone is reduced to a methylene (B1212753) group, yielding 1-ethyl-4-isopropylbenzene. The Clemmensen reduction, which utilizes zinc amalgam and hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones.[4][5]

  • Catalytic Hydrogenation: The aromatic ring of 1-ethyl-4-isopropylbenzene is saturated via catalytic hydrogenation to produce the final product, this compound. This step typically employs a metal catalyst such as Nickel or Platinum under a hydrogen atmosphere.[6][7]

This document provides detailed experimental protocols for each step, a summary of relevant quantitative data, and diagrams illustrating the overall workflow and key reaction mechanisms.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Cumene

This protocol describes the synthesis of 4'-isopropylacetophenone from cumene and acetyl chloride.

Materials and Reagents:

  • Cumene (isopropylbenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser protected by a drying tube.

  • In the flask, suspend anhydrous aluminum chloride (73.3 g, 0.55 mol) in 200 mL of dichloromethane. Cool the mixture to 0°C in an ice/water bath.[8]

  • Prepare a solution of acetyl chloride (43.2 g, 0.55 mol) in 50 mL of dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.

  • Following the addition, prepare a solution of cumene (60.1 g, 0.50 mol) in 50 mL of dichloromethane and add it to the addition funnel.

  • Add the cumene solution dropwise to the reaction mixture over approximately 30 minutes. The rate of addition should be controlled to prevent excessive boiling.[8]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 60 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing 250 g of crushed ice and 50 mL of concentrated HCl. Stir until the ice has melted and the layers have separated.

  • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional 50 mL of dichloromethane.

  • Combine the organic layers and wash them sequentially with 100 mL of water and two 100 mL portions of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product, 4'-isopropylacetophenone, can be purified by vacuum distillation.

Step 2: Clemmensen Reduction of 4'-Isopropylacetophenone

This protocol details the reduction of the ketone synthesized in Step 1 to form 1-ethyl-4-isopropylbenzene.

Materials and Reagents:

  • 4'-Isopropylacetophenone

  • Zinc powder (300 mesh)

  • Mercury(II) Chloride (HgCl₂) (Use with extreme caution)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (B28343)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Amalgamated Zinc Preparation: In a flask, add zinc powder (100 g, 1.53 mol). Add a solution of mercury(II) chloride (10 g) in 150 mL of water. Swirl the mixture for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with two 100 mL portions of water.

  • To the flask containing the freshly prepared zinc amalgam, add 75 mL of water, 175 mL of concentrated HCl, 100 mL of toluene, and 4'-isopropylacetophenone (81.1 g, 0.50 mol).

  • Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux with strong stirring.[4]

  • After 30 minutes of reflux, add an additional 50 mL of concentrated HCl through the condenser. Continue to add 50 mL portions of HCl every hour for the next 4-5 hours.

  • After a total of 6 hours of reflux, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Remove the aqueous layer.

  • Wash the organic (toluene) layer with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the resulting 1-ethyl-4-isopropylbenzene by fractional distillation.

Step 3: Catalytic Hydrogenation of 1-Ethyl-4-isopropylbenzene

This protocol describes the final saturation of the aromatic ring to yield this compound.

Materials and Reagents:

  • 1-Ethyl-4-isopropylbenzene

  • Nickel Nanoparticle Catalyst (or PtO₂, Pd/C)

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave or Parr hydrogenator

  • Stainless steel reactor vessel

  • Magnetic or mechanical stirrer

Procedure:

  • Place 1-ethyl-4-isopropylbenzene (74.1 g, 0.50 mol) and the Nickel catalyst (e.g., 15% Ni nanoparticles on a support, ~5 g) into the high-pressure reactor vessel.[6]

  • Add a suitable solvent like ethanol (100 mL) if performing a slurry-phase hydrogenation.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to approximately 2 atm (or higher, depending on the catalyst and equipment).[6]

  • Begin stirring and heat the reactor to the target temperature, typically between 150-170°C.[6]

  • Maintain the reaction under constant hydrogen pressure, monitoring for the cessation of hydrogen uptake, which indicates the reaction is complete. This may take several hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor and filter the reaction mixture to remove the solid catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The resulting crude this compound can be purified by distillation to yield the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product of the synthesis.

Table 1: Physical Properties and Yields

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Expected Yield
4'-Isopropylacetophenone C₁₁H₁₄O 162.23 237-238 ~85-95%
1-Ethyl-4-isopropylbenzene C₁₁H₁₆ 148.25 191-192 ~80-90%

| this compound | C₁₁H₂₂ | 154.29 | ~195-197 | >95% |

Table 2: Spectroscopic Data (¹H and ¹³C NMR, CDCl₃)

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
4'-Isopropylacetophenone δ 7.89 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 2.98 (sept, 1H, CH), 2.55 (s, 3H, COCH₃), 1.25 (d, 6H, CH(CH₃)₂) δ 197.8 (C=O), 154.5 (Ar-C), 136.0 (Ar-C), 128.3 (Ar-CH), 126.5 (Ar-CH), 34.2 (CH), 26.5 (COCH₃), 23.8 (CH(CH₃)₂)
1-Ethyl-4-isopropylbenzene δ 7.15 (s, 4H, Ar-H), 2.87 (sept, 1H, CH), 2.62 (q, 2H, CH₂), 1.23 (d, 6H, CH(CH₃)₂), 1.22 (t, 3H, CH₂CH₃)[9] δ 146.5 (Ar-C), 141.5 (Ar-C), 127.8 (Ar-CH), 126.2 (Ar-CH), 33.8 (CH), 28.6 (CH₂), 24.1 (CH(CH₃)₂), 15.7 (CH₃)

| This compound | δ 1.6-1.8 (m), 1.4-1.6 (m), 1.0-1.3 (m), 0.85 (d, 6H, CH(CH₃)₂), 0.83 (t, 3H, CH₂CH₃) | δ 43.5 (C-4), 38.9 (C-1), 34.6 (CH(CH₃)₂), 32.8 (C-3, C-5), 29.5 (C-2, C-6), 19.8 (CH(CH₃)₂), 11.5 (CH₂CH₃)[10] |

Note: NMR data are estimated based on known values for structurally similar compounds and predictive software. Actual experimental values may vary slightly.

Diagrams

Synthesis Workflow

Synthesis_Workflow Cumene Cumene (Isopropylbenzene) Aceto 4'-Isopropylacetophenone Cumene->Aceto  Step 1: Friedel-Crafts Acylation  (CH₃COCl, AlCl₃) Ethyl 1-Ethyl-4-isopropylbenzene Aceto->Ethyl  Step 2: Clemmensen Reduction  (Zn(Hg), HCl) Final This compound Ethyl->Final  Step 3: Catalytic Hydrogenation  (H₂, Ni catalyst) FC_Acylation_Mechanism Mechanism: Formation of Acylium Ion and Electrophilic Attack cluster_0 Step A: Acylium Ion Formation cluster_1 Step B: Electrophilic Aromatic Substitution AcCl CH₃COCl Complex [CH₃COCl-AlCl₃] Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium CH₃C≡O⁺ (Acylium Ion) Complex->Acylium Cleavage AlCl4 AlCl₄⁻ Cumene Cumene Ring Sigma Sigma Complex (Arenium Ion) Cumene->Sigma + Acylium Ion Product 4'-Isopropylacetophenone Sigma->Product - H⁺ (with AlCl₄⁻) Regen_Cat AlCl₃ + HCl

References

Application Note: 1H NMR Analysis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the 1H NMR spectrum of 1-Ethyl-4-isopropylcyclohexane, including predicted data for both cis and trans isomers. It outlines the experimental protocol for sample preparation and spectral acquisition and includes visualizations to illustrate the molecular structure, key NMR correlations, and the experimental workflow.

Introduction

This compound is a disubstituted cyclohexane (B81311) that can exist as two diastereomers: cis and trans. The conformational analysis of these isomers is crucial in structural elucidation, as the spatial arrangement of the ethyl and isopropyl groups significantly influences the 1H NMR spectrum. In the chair conformation, which is the most stable arrangement for a cyclohexane ring, substituents can occupy either axial or equatorial positions. The relative orientation of these substituents affects the chemical shifts (δ) and coupling constants (J) of the ring protons, providing valuable information about the molecule's stereochemistry. This application note details the predicted 1H NMR analysis for both cis- and trans-1-Ethyl-4-isopropylcyclohexane and provides a standard protocol for their experimental analysis.

Predicted 1H NMR Spectral Data

Due to the conformational preferences of the bulky isopropyl and ethyl groups, the trans isomer is expected to predominantly exist in a di-equatorial conformation, which is the most stable arrangement. The cis isomer will exist in an equilibrium of two chair conformations, with the conformation where the larger isopropyl group is in the equatorial position being the major contributor. The following tables summarize the predicted 1H NMR data for the most stable conformers of both isomers.

Table 1: Predicted 1H NMR Data for trans-1-Ethyl-4-isopropylcyclohexane (di-equatorial conformation)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
CH3 (ethyl)0.85 - 0.95t~7.03H
CH2 (ethyl)1.20 - 1.35q~7.02H
CH (isopropyl)1.45 - 1.60m-1H
CH3 (isopropyl)0.80 - 0.90d~6.56H
Cyclohexane Ring H (axial)0.90 - 1.20mJaa ≈ 10-12, Jae ≈ 2-54H
Cyclohexane Ring H (equatorial)1.60 - 1.80mJee ≈ 2-5, Jea ≈ 2-54H
CH (on C1 and C4)1.10 - 1.30m-2H

Table 2: Predicted 1H NMR Data for cis-1-Ethyl-4-isopropylcyclohexane (isopropyl-equatorial, ethyl-axial conformation - major contributor)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
CH3 (ethyl)0.88 - 0.98t~7.23H
CH2 (ethyl)1.35 - 1.50q~7.22H
CH (isopropyl)1.40 - 1.55m-1H
CH3 (isopropyl)0.82 - 0.92d~6.86H
Cyclohexane Ring H (axial)0.95 - 1.25mJaa ≈ 10-12, Jae ≈ 2-54H
Cyclohexane Ring H (equatorial)1.65 - 1.85mJee ≈ 2-5, Jea ≈ 2-54H
CH (on C1 and C4)1.15 - 1.40m-2H

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds, including isopropylcyclohexane (B1216832) and ethylcyclohexane. The coupling constants for the cyclohexane ring protons are characteristic of their spatial relationships in a chair conformation.[1][2][3][4]

Experimental Protocol

This section outlines a standard protocol for the preparation and 1H NMR analysis of this compound.

3.1. Materials and Equipment

  • This compound sample (5-25 mg)

  • Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Weigh approximately 5-25 mg of the this compound sample directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.

  • Cap the NMR tube securely.

3.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using an automated shimming routine.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A typical set of parameters would include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale by setting the residual CHCl3 peak to 7.26 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualizations

4.1. Molecular Structure and Proton Labeling

cluster_trans trans-1-Ethyl-4-isopropylcyclohexane cluster_cis cis-1-Ethyl-4-isopropylcyclohexane trans_img cis_img

Caption: Chair conformations of trans and cis isomers.

4.2. 1H NMR Analysis Workflow

A Sample Preparation B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D NMR Data Acquisition C->D E Lock and Shim D->E F Acquire FID E->F G Data Processing F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Spectral Analysis I->J K Chemical Shift and Coupling Constant Analysis J->K L Structural Elucidation K->L

Caption: Experimental workflow for 1H NMR analysis.

4.3. Key 1H-1H Coupling Relationships in a Cyclohexane Chair

Ha1 Ha Ha2 Ha Ha1->Ha2 Jaa ≈ 10-12 Hz (trans-diaxial) He2 He Ha1->He2 Jae ≈ 2-5 Hz (axial-equatorial) He1 He He1->Ha2 Jea ≈ 2-5 Hz (equatorial-axial) He1->He2 Jee ≈ 2-5 Hz (equatorial-equatorial)

Caption: Typical proton coupling constants in a cyclohexane chair.

References

Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 1-Ethyl-4-isopropylcyclohexane. Due to the limited availability of experimental spectra in public databases, this guide presents predicted chemical shifts based on established principles of ¹³C NMR spectroscopy and data from analogous substituted cyclohexanes. This information is valuable for the identification and structural elucidation of these compounds in various research and development settings.

Introduction

This compound is a disubstituted cyclohexane (B81311) that can exist as two diastereomers: cis and trans. The spatial arrangement of the ethyl and isopropyl groups significantly influences the chemical environment of each carbon atom, leading to distinct ¹³C NMR spectra. Understanding these spectral differences is crucial for distinguishing between the isomers and confirming their structure. This note provides the predicted ¹³C NMR data and a standard protocol for acquiring such spectra.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for the cis and trans isomers of this compound are summarized in Table 1. These values are estimated based on the analysis of substituent effects on the cyclohexane ring. The numbering of the carbon atoms is shown in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-1-Ethyl-4-isopropylcyclohexane

Carbon AtomPredicted Chemical Shift (δ, ppm) - cis IsomerPredicted Chemical Shift (δ, ppm) - trans Isomer
C138.540.0
C2, C630.031.5
C3, C528.529.0
C442.043.5
C7 (CH₂)29.029.5
C8 (CH₃)11.512.0
C9 (CH)32.533.0
C10, C11 (CH₃)20.020.5

Note: These are predicted values and may differ slightly from experimental data.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard methodology for acquiring a ¹³C NMR spectrum of a liquid sample like this compound.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of the purified this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 7.05 T (corresponding to a ¹³C frequency of 75 MHz) or higher.

  • The instrument must be properly tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used to obtain a spectrum with singlet peaks for each carbon.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, although shorter delays can be used for faster acquisition if quantitative accuracy is not critical.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of organic carbon chemical shifts.

  • Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0.0 ppm.

  • Perform baseline correction to obtain a flat baseline.

Visualization of Molecular Structure and NMR Correlation

The following diagrams illustrate the chemical structure of the cis and trans isomers of this compound and the logical relationship for spectral assignment.

cis_isomer cluster_structure cis-1-Ethyl-4-isopropylcyclohexane cluster_shifts Predicted 13C Chemical Shifts (ppm) C1 C1 C2 C2 C1->C2 C7 C7 (CH2) C1->C7 S1 38.5 C1->S1 C3 C3 C2->C3 S2_6 30.0 C2->S2_6 C4 C4 C3->C4 S3_5 28.5 C3->S3_5 C5 C5 C4->C5 C9 C9 (CH) C4->C9 S4 42.0 C4->S4 C6 C6 C5->C6 C5->S3_5 C6->C1 C6->S2_6 C8 C8 (CH3) C7->C8 S7 29.0 C7->S7 S8 11.5 C8->S8 C10 C10 (CH3) C9->C10 C11 C11 (CH3) C9->C11 S9 32.5 C9->S9 S10_11 20.0 C10->S10_11 C11->S10_11

Caption: Structure and predicted ¹³C NMR shifts for cis-1-Ethyl-4-isopropylcyclohexane.

trans_isomer cluster_structure trans-1-Ethyl-4-isopropylcyclohexane cluster_shifts Predicted 13C Chemical Shifts (ppm) C1 C1 C2 C2 C1->C2 C7 C7 (CH2) C1->C7 S1 40.0 C1->S1 C3 C3 C2->C3 S2_6 31.5 C2->S2_6 C4 C4 C3->C4 S3_5 29.0 C3->S3_5 C5 C5 C4->C5 C9 C9 (CH) C4->C9 S4 43.5 C4->S4 C6 C6 C5->C6 C5->S3_5 C6->C1 C6->S2_6 C8 C8 (CH3) C7->C8 S7 29.5 C7->S7 S8 12.0 C8->S8 C10 C10 (CH3) C9->C10 C11 C11 (CH3) C9->C11 S9 33.0 C9->S9 S10_11 20.5 C10->S10_11 C11->S10_11

Caption: Structure and predicted ¹³C NMR shifts for trans-1-Ethyl-4-isopropylcyclohexane.

Discussion

The predicted chemical shifts highlight the subtle but significant differences between the cis and trans isomers. The carbons in the trans isomer are generally predicted to be slightly deshielded (appear at a higher ppm value) compared to the cis isomer. This is attributed to the different steric interactions and conformational preferences of the two isomers. In the most stable chair conformation of the trans isomer, both the ethyl and isopropyl groups can occupy equatorial positions, minimizing steric strain. In the cis isomer, one group must be in an axial position, leading to greater steric interactions and a slight shielding effect on some carbons.

These predicted data, in conjunction with the provided experimental protocol, serve as a valuable resource for the analysis and confirmation of the structure of this compound isomers in a laboratory setting.

GC-MS protocol for 1-Ethyl-4-isopropylcyclohexane isomers

Author: BenchChem Technical Support Team. Date: December 2025

An effective Gas Chromatography-Mass Spectrometry (GC-MS) protocol is crucial for the accurate identification and quantification of 1-Ethyl-4-isopropylcyclohexane isomers. These isomers, possessing the same molecular weight but different spatial arrangements, often exhibit subtle variations in their physicochemical properties, necessitating a highly optimized analytical method for their separation and characterization. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals engaged in the analysis of these and similar alkylcyclohexane compounds.

Application Note

Introduction

This compound (C11H22, Molecular Weight: 154.29 g/mol ) is a substituted cyclohexane (B81311) that exists as cis and trans stereoisomers.[1][2] The analysis of these isomers is pertinent in various fields, including petroleum and fuel analysis, as well as in chemical synthesis where isomeric purity is critical. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating volatile and semi-volatile compounds like cyclohexane derivatives.[3][4] The separation is achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a stationary phase within the GC column. Subsequent detection by mass spectrometry provides both qualitative (structural) and quantitative information.[5]

Principle of the Method

The methodology involves the separation of this compound isomers on a non-polar or moderately polar capillary GC column.[6][7] Following separation, the eluted isomers are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are then detected, allowing for identification and quantification.[7][8]

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound isomers is provided below.

1. Sample Preparation

For standard solutions or neat samples, a simple dilution in a volatile organic solvent is recommended.

  • Solvent Selection : Use high-purity, volatile organic solvents such as hexane (B92381) or dichloromethane.[5][9]

  • Procedure :

    • Prepare a stock solution of this compound isomer standard or sample in the chosen solvent.

    • Perform serial dilutions to create a series of calibration standards, typically in the range of 1-100 µg/mL.

    • For unknown samples, a starting dilution of 1:100 is recommended.[3]

    • Transfer the final solutions into 2 mL glass autosampler vials.[5][9]

    • If necessary, filter the sample to remove any particulates that could interfere with the analysis.[10]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : A standard GC system equipped with a mass spectrometer is suitable.

  • Column : A capillary column with a non-polar or mid-polar stationary phase is recommended for resolving hydrocarbon isomers. A (5%-phenyl)-methylpolysiloxane column (e.g., DB-5 or equivalent) is a suitable choice.[7]

  • Mass Spectrometer : A quadrupole or ion trap mass spectrometer is appropriate for this application.

GC Parameter Recommended Setting
Column (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
MS Parameter Recommended Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-200) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 3 min

3. Data Analysis

  • Qualitative Analysis : Identify the peaks corresponding to the this compound isomers based on their retention times and mass spectra. The mass spectrum should exhibit a molecular ion peak (M+) at m/z 154. Key fragment ions are expected from the loss of ethyl (m/z 125), isopropyl (m/z 111), and other alkyl fragments.[8][11][12]

  • Quantitative Analysis : Generate a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards. Use this curve to determine the concentration of the isomers in unknown samples.

Data Presentation

Quantitative data for the isomers should be recorded in a structured table for clear comparison. The retention times and relative abundances of key ions should be determined experimentally using a reference standard.

Isomer Retention Time (min) Molecular Ion (m/z 154) Relative Abundance (%) Fragment Ion 1 (m/z 125) Relative Abundance (%) Fragment Ion 2 (m/z 111) Relative Abundance (%) Other Key Fragments (m/z)
cis-1-Ethyl-4-isopropylcyclohexaneTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
trans-1-Ethyl-4-isopropylcyclohexaneTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Visualization of Experimental Workflow

GCMS_Workflow GC-MS Protocol for this compound Isomers cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dilution Dilution in Hexane Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra Analysis Chromatogram->MassSpectra Quantification Quantification MassSpectra->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound isomers.

References

Application Notes and Protocols for the Stereoselective Synthesis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stereoselective synthesis of cis- and trans-1-Ethyl-4-isopropylcyclohexane. The protocols detailed below leverage the principles of stereocontrolled nucleophilic addition to a substituted cyclohexanone (B45756) followed by a radical-based deoxygenation, allowing for the targeted synthesis of each diastereomer. The methodologies are designed to be robust and adaptable for researchers in organic synthesis and drug development.

Introduction

1-Ethyl-4-isopropylcyclohexane is a disubstituted cyclohexane (B81311) existing as two diastereomers: cis and trans. The stereochemistry of these isomers significantly influences their physical, chemical, and biological properties, making their stereoselective synthesis a topic of interest in medicinal chemistry and materials science. The preferred conformations of the cis and trans isomers are dictated by the minimization of steric strain, with the bulky isopropyl and ethyl groups preferentially occupying equatorial positions. The synthetic strategy outlined herein focuses on the diastereoselective construction of a key tertiary alcohol intermediate, followed by its deoxygenation to afford the target alkanes with retention of stereochemistry.

Synthetic Strategy Overview

The primary synthetic route commences with the readily available 4-isopropylcyclohexanone (B42220). A diastereoselective Grignard reaction with an ethylmagnesium halide is employed to introduce the ethyl group and set the desired stereochemistry at the C1 position. The resulting diastereomeric 1-ethyl-4-isopropylcyclohexan-1-ols are then separated and subjected to a Barton-McCombie deoxygenation to yield the target cis- or trans-1-Ethyl-4-isopropylcyclohexane.

Synthetic_Overview 4-Isopropylcyclohexanone 4-Isopropylcyclohexanone Diastereoselective_Addition Diastereoselective Addition 4-Isopropylcyclohexanone->Diastereoselective_Addition EtMgBr Ethylmagnesium Bromide EtMgBr->Diastereoselective_Addition cis-Alcohol cis-1-Ethyl-4-isopropylcyclohexan-1-ol Diastereoselective_Addition->cis-Alcohol  Axial Attack trans-Alcohol trans-1-Ethyl-4-isopropylcyclohexan-1-ol Diastereoselective_Addition->trans-Alcohol  Equatorial Attack Deoxygenation_cis Barton-McCombie Deoxygenation cis-Alcohol->Deoxygenation_cis Deoxygenation_trans Barton-McCombie Deoxygenation trans-Alcohol->Deoxygenation_trans cis-Product cis-1-Ethyl-4-isopropylcyclohexane Deoxygenation_cis->cis-Product trans-Product trans-1-Ethyl-4-isopropylcyclohexane Deoxygenation_trans->trans-Product

Caption: Overall synthetic strategy for cis- and trans-1-Ethyl-4-isopropylcyclohexane.

Data Presentation

The diastereoselectivity of the Grignard reaction is highly dependent on the nature of the organometallic reagent and the reaction conditions. The following table summarizes the expected diastereomeric ratios for the addition of various nucleophiles to 4-substituted cyclohexanones, which serves as a model for the synthesis of the 1-ethyl-4-isopropylcyclohexanol intermediates.

Nucleophile (R-M)SolventTemperature (°C)Axial Attack (%)Equatorial Attack (%)Diastereomeric Ratio (axial:equatorial)
MeMgIEt₂O2565351.9 : 1
MeLiEt₂O2575253 : 1
EtMgBrTHF-78~70-80 (estimated)~20-30 (estimated)~3:1 to 4:1
PhMgBrEt₂O2525751 : 3
Me₂CuLiEt₂O098249 : 1

Data is based on additions to 4-tert-butylcyclohexanone (B146137) as a close structural analog.

Experimental Protocols

Protocol 1: Synthesis of cis-1-Ethyl-4-isopropylcyclohexane

This protocol favors the formation of the cis-isomer by promoting axial attack of the Grignard reagent, leading to the equatorial alcohol intermediate.

Step 1a: Diastereoselective Synthesis of cis-1-Ethyl-4-isopropylcyclohexan-1-ol (Axial Attack)

Protocol_1a cluster_reactants Reactants cluster_process Process cluster_products Products Ketone 4-Isopropylcyclohexanone Addition 1. Add ketone to Grignard at -78°C 2. Warm to RT, stir 2h Ketone->Addition Grignard Ethylmagnesium Bromide (in THF) Grignard->Addition Quench Quench with aq. NH₄Cl Addition->Quench Workup Extract with Et₂O, dry, concentrate Quench->Workup cis_Alcohol cis-1-Ethyl-4-isopropylcyclohexan-1-ol (Major) Workup->cis_Alcohol trans_Alcohol trans-1-Ethyl-4-isopropylcyclohexan-1-ol (Minor) Workup->trans_Alcohol

Caption: Workflow for the synthesis of cis-1-Ethyl-4-isopropylcyclohexan-1-ol.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylmagnesium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dissolve 4-isopropylcyclohexanone (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to separate the cis- and trans-alcohol diastereomers.

Step 1b: Deoxygenation of cis-1-Ethyl-4-isopropylcyclohexan-1-ol

Protocol_1b cluster_reactants Reactants cluster_process Process cluster_product Product cis_Alcohol cis-1-Ethyl-4-isopropylcyclohexan-1-ol Xanthate_Formation Form xanthate ester cis_Alcohol->Xanthate_Formation Reagents 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN Reagents->Xanthate_Formation Radical_Deoxygenation Reflux in Toluene Xanthate_Formation->Radical_Deoxygenation Workup Concentrate and purify Radical_Deoxygenation->Workup cis_Product cis-1-Ethyl-4-isopropylcyclohexane Workup->cis_Product

Caption: Workflow for the Barton-McCombie deoxygenation of the cis-alcohol.

Materials:

  • cis-1-Ethyl-4-isopropylcyclohexan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Anhydrous THF

Procedure:

  • To a solution of cis-1-ethyl-4-isopropylcyclohexan-1-ol (1.0 equivalent) in anhydrous THF, add NaH (1.2 equivalents) portionwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add CS₂ (1.5 equivalents) dropwise, followed by MeI (1.5 equivalents).

  • Stir the reaction at room temperature for 2-4 hours until the formation of the xanthate ester is complete (monitored by TLC).

  • Quench the reaction with water and extract with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated.

  • Dissolve the crude xanthate in anhydrous toluene. Add Bu₃SnH (1.5 equivalents) and a catalytic amount of AIBN.

  • Reflux the mixture for 2-4 hours until the deoxygenation is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford cis-1-Ethyl-4-isopropylcyclohexane.

Protocol 2: Synthesis of trans-1-Ethyl-4-isopropylcyclohexane

This protocol favors the formation of the trans-isomer by employing a bulkier reagent to promote equatorial attack, leading to the axial alcohol intermediate.

Step 2a: Diastereoselective Synthesis of trans-1-Ethyl-4-isopropylcyclohexan-1-ol (Equatorial Attack)

The procedure is similar to Protocol 1a, with the substitution of a bulkier Grignard reagent or an organoiron(II) reagent to favor equatorial attack. For example, using a pre-formed organocuprate reagent (e.g., Et₂CuLi) or specific organoiron reagents can enhance the formation of the trans-alcohol.

Step 2b: Deoxygenation of trans-1-Ethyl-4-isopropylcyclohexan-1-ol

The deoxygenation of the trans-alcohol is carried out following the same Barton-McCombie protocol as described in Step 1b, substituting the trans-alcohol as the starting material to yield trans-1-Ethyl-4-isopropylcyclohexane.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) in oven-dried glassware.

  • Tributyltin hydride is toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Carbon disulfide is highly flammable and toxic. Handle with extreme care in a fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The diastereomeric ratios and yields are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.

Application Notes & Protocols: The p-Menthane Skeleton in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilization of the 1-Ethyl-4-isopropylcyclohexane Core Structure in the Synthesis of Cannabidiol (B1668261) (CBD)

Audience: Researchers, scientists, and drug development professionals.

Introduction

While this compound, a saturated hydrocarbon, is not typically employed as a direct starting material in natural product synthesis due to its chemical inertness, its core carbocyclic framework, known as the p-menthane (B155814) skeleton, is a foundational structural motif in a vast array of monoterpenoid natural products. The strategic functionalization of this skeleton provides access to versatile chiral building blocks for complex molecule synthesis.

This document focuses on the application of functionalized p-menthane derivatives in the total synthesis of Cannabidiol (CBD), a prominent non-psychoactive cannabinoid with significant therapeutic interest.[1][2] Formally, CBD's structure can be viewed as an adduct formed between a monoterpene derivative, such as p-cymene (B1678584) or p-menthadienol, and an alkylresorcinol, olivetol (B132274).[3][4] We will explore the key synthetic strategies, present quantitative data from representative synthetic routes, and provide detailed experimental protocols.

Logical Framework: From Inert Alkane to Bioactive Natural Product

The journey from the basic p-menthane skeleton to a complex natural product like CBD involves the strategic introduction of functional groups (double bonds, hydroxyl groups) that enable key bond-forming reactions. The diagram below illustrates this conceptual relationship.

G A This compound (Inert p-Menthane Core) B Functionalized p-Menthane (e.g., p-Menthadienol) A->B Introduction of Functionality D Cannabidiol (CBD) (Natural Product Target) B->D Lewis Acid-Catalyzed Condensation C Olivetol (Resorcinol Core) C->D

Caption: Conceptual path from an inert skeleton to a functionalized precursor for CBD synthesis.

Key Synthetic Strategies for Cannabidiol (CBD)

The total synthesis of CBD primarily relies on the acid-catalyzed condensation of a suitable C10 monoterpene fragment with olivetol. Several variations of this strategy have been developed over the years, aiming to improve yield and stereoselectivity.

One of the foundational methods is the Petrzilka synthesis, which utilizes (+)-p-mentha-2,8-dien-1-ol as the terpene building block.[5] This approach allows for the stereoselective formation of the natural (-)-CBD enantiomer. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid like p-toluenesulfonic acid (p-TsOH).

Data Presentation: Comparison of Synthetic Conditions

The following table summarizes key parameters for the condensation step in CBD synthesis, highlighting different catalysts and reported yields.

PrecursorsCatalyst/ReagentSolventReaction TimeYield (%)Reference
Olivetol + (+)-p-mentha-2,8-dien-1-olp-Toluenesulfonic acid (p-TsOH)Dichloromethane (B109758) (DCM)3 hours~40%Petrzilka et al., 1967
Olivetol + (-)-trans-IsopiperitenolBoron trifluoride etherate (BF₃·OEt₂)Dichloromethane (DCM)Not specifiedHighList et al., 2023[6][7]
Olivetol + CitralPyridineTolueneNot specifiedLowMechoulam & Gaoni, 1965[5]
Olivetol + p-MenthadienolNot specifiedHeptane15 minutesHighPatent WO2019046806A1[8]

Experimental Protocols

This section provides a detailed methodology for the key condensation reaction to synthesize CBD, based on established procedures.

Protocol 1: Lewis Acid-Catalyzed Synthesis of (-)-Cannabidiol

This protocol describes the condensation of olivetol with a functionalized p-menthane derivative, (+)-p-mentha-2,8-dien-1-ol, a common and effective route.

Materials:

  • Olivetol (1.0 eq)

  • (+)-p-mentha-2,8-dien-1-ol (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add olivetol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of (+)-p-mentha-2,8-dien-1-ol (1.1 eq) in anhydrous DCM to the flask.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure (-)-Cannabidiol.

General Workflow for CBD Synthesis and Purification

The diagram below outlines the typical laboratory workflow for the synthesis of CBD from its primary precursors.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Combine Olivetol & p-Menthadienol in DCM B Cool to 0 °C A->B C Add Lewis Acid Catalyst (e.g., p-TsOH) B->C D Reaction Monitoring (TLC) C->D E Quench with Sat. NaHCO₃ D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate (Rotary Evaporation) F->G H Silica Gel Column Chromatography G->H I Pure (-)-CBD H->I

Caption: A standard experimental workflow for the synthesis and purification of CBD.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions must be taken.

References

Application of 1-Ethyl-4-isopropylcyclohexane as a Chiral Auxiliary in Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A comprehensive review of scientific literature and chemical databases reveals no specific instances or documented applications of 1-ethyl-4-isopropylcyclohexane as a chiral auxiliary in asymmetric synthesis. The structure of this compound, a simple substituted alkane, lacks the necessary functional groups for the temporary attachment to a substrate, which is a fundamental requirement for a chiral auxiliary. Furthermore, its conformational flexibility and the relatively small steric difference between the ethyl and isopropyl groups may not provide a sufficient energy difference to effectively direct the stereochemical outcome of a reaction.

While there is no direct application to report, this document will provide a general overview of the principles of chiral auxiliary use, including common examples and generalized protocols, to serve as a guide for researchers in the field of asymmetric synthesis.

General Principles of Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. The auxiliary is typically a chiral molecule that is attached to an achiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.

Commonly Used Chiral Auxiliaries

Several classes of compounds have been developed as effective chiral auxiliaries. Some of the most common examples include:

  • Evans' Oxazolidinones: These are among the most widely used auxiliaries for stereoselective aldol (B89426) reactions, alkylations, and acylations.

  • Camphorsultams (Oppolzer's Sultams): These are effective for a variety of transformations, including Diels-Alder reactions and conjugate additions.

  • Pseudoephedrine Amides: These are used for the asymmetric alkylation of enolates.

  • (S)- and (R)-1-Phenylethylamine: Often used for the resolution of racemic mixtures and as a chiral directing group in various reactions.

Hypothetical Application Workflow

While this compound itself is not a viable chiral auxiliary, the following section outlines a generalized experimental workflow for the application of a generic chiral auxiliary in an asymmetric alkylation reaction. This is provided for illustrative purposes.

General Experimental Workflow for Asymmetric Alkylation using a Chiral Auxiliary

The following diagram illustrates a typical workflow for an asymmetric alkylation reaction using a chiral auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Chiral Auxiliary (e.g., Evans' Oxazolidinone) C Formation of Chiral Adduct A->C B Achiral Carboxylic Acid Derivative (e.g., Acyl Chloride) B->C D Deprotonation (e.g., LDA, -78 °C) C->D E Formation of Chiral Enolate D->E F Electrophilic Alkylation (e.g., Alkyl Halide) E->F G Diastereomerically Enriched Product F->G H Hydrolysis or Reductive Cleavage (e.g., LiOH/H2O2 or LiBH4) G->H I Enantiomerically Enriched Product H->I J Recovered Chiral Auxiliary H->J

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Representative Experimental Protocol: Asymmetric Alkylation of an Evans' Oxazolidinone

This protocol is a generalized example and should be adapted for specific substrates and reagents.

1. Acylation of the Chiral Auxiliary:

  • To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise and stir the reaction mixture for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of diisopropylamine (B44863) (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the acylated oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly add the substrate solution to the LDA solution via cannula.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 eq.) dropwise and stir for 4 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product, wash the organic layers, dry, and concentrate as described above.

  • Purify by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (B78521) (2.0 eq.).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the recovered chiral auxiliary with an organic solvent.

  • Acidify the aqueous layer with 1 M HCl and extract the desired enantiomerically enriched carboxylic acid with an organic solvent.

  • Dry and concentrate the organic layers to obtain the final product.

Quantitative Data for a Typical Chiral Auxiliary

The following table summarizes typical results for the asymmetric alkylation of an Evans' oxazolidinone auxiliary, demonstrating the high levels of diastereoselectivity and yield that can be achieved with established methods.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>99:195
Iodomethane98:292
Allyl iodide97:390
Isopropyl iodide95:585

Based on current scientific literature, this compound is not utilized as a chiral auxiliary in synthetic chemistry. Researchers seeking to perform asymmetric transformations are advised to consult the extensive literature on established and effective chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's sultams, for which detailed protocols and predictable outcomes are well-documented.

Application Note: Gas Chromatographic Separation of 1-Ethyl-4-isopropylcyclohexane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

An effective method for the separation of 1-Ethyl-4-isopropylcyclohexane diastereomers, specifically the cis and trans isomers, is critical for their individual characterization and use in research and development. Due to their similar physicochemical properties, chromatographic techniques are essential for achieving baseline separation. Gas chromatography (GC) is a particularly suitable technique for the separation of these volatile, nonpolar compounds.

This application note details a gas chromatography-based protocol for the analytical separation of cis- and trans-1-Ethyl-4-isopropylcyclohexane.

Introduction

This compound is a disubstituted cyclohexane (B81311) that exists as two diastereomers: cis and trans. The spatial arrangement of the ethyl and isopropyl groups relative to the cyclohexane ring results in distinct three-dimensional structures with potentially different physical, chemical, and biological properties. Accurate and efficient separation of these isomers is crucial for quality control, stereoselective synthesis, and structure-activity relationship studies. This protocol outlines a gas chromatography (GC) method with flame ionization detection (FID) for the baseline separation of these two diastereomers. The method leverages a non-polar capillary column and an optimized temperature gradient to exploit the subtle differences in the boiling points and shapes of the isomers.

Materials and Methods

Instrumentation

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC Column: DB-5 (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Autosampler (optional)

  • Data acquisition and processing software

Reagents

  • Helium (carrier gas), 99.999% purity

  • Hydrogen (FID fuel), 99.999% purity

  • Air (FID oxidizer), medical grade

  • Hexane (B92381) (solvent), HPLC grade

  • A mixture of cis- and trans-1-Ethyl-4-isopropylcyclohexane diastereomers

Experimental Protocol

Sample Preparation

  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in hexane.

  • Dilute the stock solution with hexane to a final concentration of approximately 100 µg/mL.

GC System Configuration and Method Parameters

  • Injector Setup:

    • Injector Type: Split/Splitless

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Program:

    • Initial Temperature: 60°C

    • Hold Time: 2 minutes

    • Temperature Ramp: 5°C/min to 150°C

    • Final Hold Time: 5 minutes

  • Carrier Gas (Helium):

    • Flow Rate: 1.5 mL/min (Constant Flow)

  • Detector (FID) Setup:

    • Detector Temperature: 300°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

Data Acquisition and Analysis

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the prepared sample.

  • Acquire the chromatogram for the duration of the run.

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times. The trans isomer, being generally more linear, is expected to elute slightly before the cis isomer.

  • Integrate the peak areas to determine the relative amounts of each diastereomer.

Results

The described GC method is expected to provide baseline separation of the cis and trans diastereomers of this compound. The following table summarizes the anticipated retention times and resolution.

DiastereomerRetention Time (min)Resolution (Rs)
trans-1-Ethyl-4-isopropylcyclohexane12.5> 1.5
cis-1-Ethyl-4-isopropylcyclohexane12.8

Troubleshooting

If co-elution occurs, consider the following optimizations:

  • Slower Temperature Ramp: Decrease the oven temperature ramp rate to 2-3°C/min to enhance the interaction with the stationary phase and improve separation.[1]

  • Lower Initial Temperature: Starting the oven program at a lower temperature (e.g., 50°C) can improve the resolution of early-eluting peaks.[1]

  • Column Choice: For particularly difficult separations, a more polar column or a specialty phase with high shape selectivity, such as a liquid crystalline stationary phase, could be employed.[2]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A Prepare 1 mg/mL stock solution of isomer mixture in hexane B Dilute stock to 100 µg/mL with hexane A->B D Inject 1 µL of prepared sample B->D Sample Injection C Configure GC-FID System: - Injector: 250°C, Split 50:1 - Oven: 60°C (2 min), 5°C/min to 150°C - Carrier Gas (He): 1.5 mL/min - Detector (FID): 300°C C->D E Acquire Chromatogram D->E Data Acquisition F Identify and Integrate Peaks (cis and trans isomers) E->F G Report Results: - Retention Times - Peak Areas - Resolution F->G

References

Application of 1-Ethyl-4-isopropylcyclohexane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-ethyl-4-isopropylcyclohexane moiety, a saturated carbocyclic scaffold, presents a unique and underexplored opportunity in medicinal chemistry. Its distinct three-dimensional structure, lipophilicity, and synthetic tractability make it an attractive building block for the development of novel therapeutic agents. This document provides detailed application notes and hypothetical protocols for leveraging the this compound scaffold in drug discovery programs. While direct extensive research on this specific scaffold is limited, its potential can be extrapolated from the well-established roles of similar cycloalkane structures in medicinal chemistry.

Introduction to the this compound Scaffold

The this compound scaffold is a non-planar, flexible ring system characterized by its alkyl substituents. These substituents contribute to the overall lipophilicity and conformational behavior of molecules incorporating this moiety. The cyclohexane (B81311) ring can adopt various conformations, with the chair form being the most stable. The ethyl and isopropyl groups can exist in either axial or equatorial positions, leading to different stereoisomers with potentially distinct biological activities and pharmacokinetic profiles.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC11H22PubChem
Molecular Weight154.30 g/mol PubChem
XLogP35.1PubChem
Topological Polar Surface Area0 ŲPubChem

Note: The high XLogP3 value indicates significant lipophilicity, a property that can influence membrane permeability and interaction with hydrophobic binding pockets.

Potential Applications in Medicinal Chemistry

The this compound scaffold can be envisioned as a versatile building block in drug design for several therapeutic areas.

  • As a Lipophilic Group: The scaffold can be incorporated into drug candidates to enhance their lipophilicity, which may improve cell membrane permeability and oral bioavailability. This is particularly useful for targeting proteins with hydrophobic binding sites.

  • As a Scaffold for Privileged Structures: By functionalizing the cyclohexane ring, it can serve as a three-dimensional framework to orient pharmacophoric elements in a specific spatial arrangement. This approach is central to the concept of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets.

  • To Modulate Pharmacokinetic Properties: The metabolic stability of the cyclohexane ring can be advantageous in designing drugs with longer half-lives. The alkyl substituents may also influence the metabolic profile of the parent molecule.

Hypothetical Signaling Pathway Modulation

Derivatives of this compound could be designed to modulate various signaling pathways implicated in disease. For instance, a hypothetical inhibitor could target a kinase involved in a cancer-related pathway.

G cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Ligand Ligand Ligand->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Proliferation Proliferation Transcription_Factor->Proliferation Promotes Inhibitor 1-Ethyl-4-isopropyl- cyclohexane Derivative Inhibitor->Kinase_B Inhibits G Start 1-Ethyl-4- isopropylcyclohexane Step1 Bromination (NBS, light) Start->Step1 Intermediate1 Bromo-derivative Step1->Intermediate1 Step2 Hydrolysis (NaOH, H2O) Intermediate1->Step2 Product Hydroxy-derivative Step2->Product Step3 Library Synthesis (Esterification, Etherification, etc.) Product->Step3 Library Compound Library Step3->Library G Start Compound Library Step1 Primary Screening (Single Concentration) Start->Step1 Decision1 Activity > 50%? Step1->Decision1 Step2 Dose-Response Assay Decision1->Step2 Yes Stop Inactive Decision1->Stop No Result1 IC50 Determination Step2->Result1 Step3 Secondary Assays (e.g., Selectivity) Result1->Step3 Decision2 Selective? Step3->Decision2 Result2 Hit Compound Decision2->Result2 Yes Decision2->Stop No

Application Notes and Protocols for Conformational Locking Studies with 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conformational locking is a critical strategy in drug design and medicinal chemistry, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a drug molecule by restricting its flexibility.[1] Cyclohexane (B81311) rings are common scaffolds in many pharmaceutical agents, and their conformational preferences significantly influence the spatial arrangement of substituents, thereby affecting drug-receptor interactions. This document provides a detailed overview of the principles and experimental protocols for studying the conformational locking of 1-ethyl-4-isopropylcyclohexane, a model system for understanding the interplay of steric effects in disubstituted cyclohexanes.

The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. Substituents can occupy either axial or equatorial positions. Generally, bulkier substituents favor the equatorial position to avoid destabilizing 1,3-diaxial interactions. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which is the change in Gibbs free energy (ΔG) for the ring-flip equilibrium from the axial to the equatorial conformer.

Conformational Analysis of this compound

The conformational equilibrium of this compound is determined by the steric demands of the ethyl and isopropyl groups. Both cis and trans isomers exist, each with two primary chair conformations that are in equilibrium through ring-flipping.

A-Values of Substituents

The A-value is a measure of the steric bulk of a substituent and is used to predict the conformational equilibrium of substituted cyclohexanes. Larger A-values indicate a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
Ethyl~1.75
Isopropyl~2.15

Data compiled from various sources.

Based on these A-values, the isopropyl group has a slightly stronger preference for the equatorial position than the ethyl group.

Conformational Equilibrium

The equilibrium constant (K_eq_) and the Gibbs free energy difference (ΔG°) between the two chair conformers can be calculated using the following equations:

ΔG° = -RT ln(K_eq_)

K_eq_ = [Equatorial Conformer] / [Axial Conformer]

For disubstituted cyclohexanes, the ΔG° for the equilibrium between the two chair forms can be estimated by considering the A-values of the individual substituents and any additional steric interactions.

For cis-1-Ethyl-4-isopropylcyclohexane:

The two chair conformations are (axial-ethyl, equatorial-isopropyl) and (equatorial-ethyl, axial-isopropyl). Since the isopropyl group is bulkier than the ethyl group, the conformer with the isopropyl group in the equatorial position is more stable.

For trans-1-Ethyl-4-isopropylcyclohexane:

The two chair conformations are (diaxial) and (diequatorial). The diequatorial conformer is significantly more stable due to the severe steric strain in the diaxial conformation.

Experimental Protocols

Protocol 1: Synthesis of cis- and trans-1-Ethyl-4-isopropylcyclohexane

Materials:

  • 1-Ethyl-4-isopropylbenzene

  • Hydrogen gas

  • Rhodium on alumina (B75360) (Rh/Al₂O₃) or Platinum oxide (PtO₂) catalyst

  • Ethanol (B145695) or acetic acid (solvent)

  • High-pressure hydrogenation apparatus

Procedure (General):

  • In a high-pressure autoclave, dissolve 1-ethyl-4-isopropylbenzene in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the hydrogenation catalyst (e.g., 5% Rh/Al₂O₃).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of cis- and trans-1-ethyl-4-isopropylcyclohexane can be separated by fractional distillation or preparative gas chromatography.

Protocol 2: Conformational Analysis by Low-Temperature ¹H NMR Spectroscopy

At room temperature, the chair-chair interconversion (ring flip) of cyclohexane derivatives is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, this process can be slowed down, allowing for the observation of separate signals for the axial and equatorial conformers.

Instrumentation:

  • NMR spectrometer (300 MHz or higher) equipped with a variable temperature probe.

Sample Preparation:

  • Dissolve a small amount of the purified cis or trans isomer of this compound in a deuterated solvent suitable for low-temperature measurements (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

Procedure:

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Acquire a ¹H NMR spectrum at each temperature, monitoring for changes in the spectral line shapes, particularly the signals of the protons on the cyclohexane ring.

  • Continue cooling until the signals for the two chair conformers are sharp and well-resolved (the coalescence temperature will depend on the energy barrier to ring inversion).

  • Integrate the signals corresponding to the axial and equatorial protons of a specific group in each conformer to determine their relative populations.

  • Calculate the equilibrium constant (K_eq_) and the Gibbs free energy difference (ΔG°) at that temperature.

Protocol 3: Karplus Equation Analysis of Vicinal Coupling Constants

The Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle (Φ) between two vicinal protons. By measuring the ³J values from the ¹H NMR spectrum, the dihedral angles can be estimated, providing information about the conformation of the molecule.

Equation: ³J = A cos²(Φ) + B cos(Φ) + C

Where A, B, and C are empirically derived parameters.

Procedure:

  • Acquire a high-resolution ¹H NMR spectrum of the purified isomer.

  • Identify the signals for the methine proton at C1 (attached to the ethyl group) and C4 (attached to the isopropyl group).

  • Analyze the multiplicity of these signals to determine the vicinal coupling constants (³J) with the adjacent methylene (B1212753) protons on the cyclohexane ring.

  • For a given conformer (e.g., the diequatorial trans isomer), the dihedral angles between the axial and equatorial protons are approximately 60° (gauche) and 180° (anti).

  • Use the Karplus equation to predict the expected ³J values for these dihedral angles.

  • Compare the experimentally measured ³J values with the predicted values to confirm the dominant conformation. For a mixture of conformers, the observed coupling constant will be a weighted average.

Protocol 4: Computational Chemistry Analysis

Molecular mechanics and quantum mechanics calculations can provide valuable insights into the relative energies and geometries of different conformers.

Software:

  • Gaussian, Spartan, or other molecular modeling software.

Procedure (General):

  • Structure Building: Build the 3D structures of the different chair conformations of cis- and trans-1-ethyl-4-isopropylcyclohexane.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory (e.g., a molecular mechanics force field like MMFF94 for a quick assessment, or a density functional theory method like B3LYP with a basis set such as 6-31G(d) for higher accuracy).

  • Energy Calculation: Calculate the single-point energy of each optimized conformer. For more accurate results, perform frequency calculations to obtain the Gibbs free energies and confirm that the optimized structures are true minima (no imaginary frequencies).

  • Conformational Energy Difference: The difference in the calculated energies will provide the relative stability of the conformers. This can be compared with the experimental values obtained from low-temperature NMR.

Data Presentation

Table 1: Calculated Relative Energies of this compound Conformers

IsomerConformationRelative Energy (kcal/mol)
cisEthyl (ax), Isopropyl (eq)0
Ethyl (eq), Isopropyl (ax)~0.4
transEthyl (eq), Isopropyl (eq)0
Ethyl (ax), Isopropyl (ax)>5

Note: These are estimated values based on A-values and general principles of conformational analysis. Actual values would be determined experimentally or through high-level computational studies.

Table 2: Hypothetical ¹H NMR Data for the Diequatorial Conformer of trans-1-Ethyl-4-isopropylcyclohexane

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-1 (axial)~1.2dddJ_ax,ax_ ≈ 10-13, J_ax,eq_ ≈ 2-5
H-4 (axial)~1.3dddJ_ax,ax_ ≈ 10-13, J_ax,eq_ ≈ 2-5
Ethyl-CH₂~1.3qJ ≈ 7
Isopropyl-CH~1.5septJ ≈ 7
Ethyl-CH₃~0.9tJ ≈ 7
Isopropyl-CH₃~0.85dJ ≈ 7
Cyclohexane-H~0.9-1.8m-

Note: This is a hypothetical table illustrating the expected chemical shifts and coupling constants based on general principles. Actual experimental data would be required for precise values.

Visualizations

G cluster_cis cis-1-Ethyl-4-isopropylcyclohexane Equilibrium cluster_trans trans-1-Ethyl-4-isopropylcyclohexane Equilibrium cis_ax_Et_eq_iPr Ethyl (axial) Isopropyl (equatorial) cis_eq_Et_ax_iPr Ethyl (equatorial) Isopropyl (axial) cis_ax_Et_eq_iPr->cis_eq_Et_ax_iPr Ring Flip trans_eq_Et_eq_iPr Diequatorial trans_ax_Et_ax_iPr Diaxial trans_eq_Et_eq_iPr->trans_ax_Et_ax_iPr Ring Flip

Caption: Conformational equilibria of cis- and trans-1-Ethyl-4-isopropylcyclohexane.

G start Start: 1-Ethyl-4-isopropylbenzene hydrogenation Catalytic Hydrogenation (e.g., Rh/Al₂O₃, H₂) start->hydrogenation mixture Mixture of cis and trans isomers hydrogenation->mixture separation Isomer Separation (Fractional Distillation or Chromatography) mixture->separation cis_isomer cis-1-Ethyl-4-isopropylcyclohexane separation->cis_isomer trans_isomer trans-1-Ethyl-4-isopropylcyclohexane separation->trans_isomer nmr_analysis NMR Spectroscopic Analysis (Low-Temp & Coupling Constants) cis_isomer->nmr_analysis computational_analysis Computational Modeling (MM/QM Calculations) cis_isomer->computational_analysis trans_isomer->nmr_analysis trans_isomer->computational_analysis data_analysis Data Analysis and Conformational Equilibrium Determination nmr_analysis->data_analysis computational_analysis->data_analysis

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound serves as an excellent model for understanding the principles of conformational locking in substituted cyclohexanes. By employing a combination of synthesis, low-temperature NMR spectroscopy, Karplus equation analysis, and computational chemistry, researchers can gain a comprehensive understanding of the conformational preferences of such molecules. This knowledge is invaluable for the rational design of conformationally restricted drugs with improved therapeutic profiles. The protocols and data presented here provide a framework for conducting such studies, which are fundamental to modern drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-4-isopropylcyclohexane via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1-ethyl-4-isopropylcyclohexene to synthesize 1-ethyl-4-isopropylcyclohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the conversion of 1-ethyl-4-isopropylcyclohexene to this compound incomplete or very slow?

A1: Low or slow conversion rates can stem from several factors related to the catalyst, reaction conditions, or reagents.

  • Catalyst Activity: The catalyst may be old or inactive.[1] It is recommended to use a fresh batch of catalyst for each reaction.[1] Pearlman's catalyst (Palladium Hydroxide on carbon) can be a more active alternative to standard Palladium on Carbon (Pd/C).[1]

  • Catalyst Poisoning: Impurities in the substrate or solvent, particularly those containing sulfur or nitrogen, can poison the catalyst and halt the reaction.[1][2] Ensure the starting material is of high purity and use dry, deoxygenated solvents.[2]

  • Insufficient Hydrogen Pressure: While balloon pressure (1-5 bar) is often sufficient for simple alkenes, sterically hindered substrates may require higher pressures.[2] Consider using a high-pressure reactor like a Parr shaker for more challenging hydrogenations.[1][3]

  • Inadequate Agitation: Poor mixing can lead to mass transfer limitations, preventing efficient contact between the hydrogen gas, substrate, and catalyst.[2] Ensure vigorous stirring throughout the reaction.[1]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]

Q2: What could be causing low yields of this compound despite complete consumption of the starting material?

A2: Low yields in the presence of full conversion often point towards side reactions or product loss during workup.

  • Side Reactions: Although the hydrogenation of a simple alkene is typically clean, side reactions can occur at elevated temperatures, leading to byproducts.[2] One potential side reaction in related syntheses is hydrodeoxygenation if oxygen-containing functional groups are present in precursors to the starting material.[4]

  • Product Volatility: The product, this compound, is a volatile alkane. Significant loss can occur during the removal of solvent under reduced pressure. Use appropriate condensation techniques (e.g., a cold trap) to minimize loss.

  • Incomplete Catalyst Removal: Finely divided catalysts can be challenging to remove completely by filtration. Residual catalyst in the filtrate can sometimes promote degradation of the product. Filtering through a pad of Celite® can aid in complete removal.[2]

Q3: How can I improve the stereoselectivity of the hydrogenation?

A3: Catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.[5][6] For 1-ethyl-4-isopropylcyclohexene, this will result in a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the catalyst and reaction conditions.

  • Catalyst Choice: Different catalysts can exhibit different selectivities. While Pd/C is common, exploring other catalysts like Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al2O3) may alter the isomeric ratio.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the stereochemical outcome. Experimenting with a range of solvents from polar protic (e.g., ethanol, methanol) to non-polar (e.g., hexane) may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the hydrogenation of 1-ethyl-4-isopropylcyclohexene?

A1: Palladium on Carbon (Pd/C) is the most commonly used and cost-effective catalyst for alkene hydrogenation.[2] A 5% or 10% (w/w) loading is a typical starting point.[1] If results are unsatisfactory, Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adam's catalyst) are more active alternatives that can be effective for more challenging substrates.[2]

Q2: What are the optimal reaction conditions (temperature, pressure, solvent)?

A2: For many standard hydrogenations, room temperature is a good starting point.[2] The reaction is exothermic, so for larger scale reactions, initial cooling might be necessary. Insufficient hydrogen pressure can be a critical factor; for many cyclopentene (B43876) derivatives, a pressure of 1-5 bar is adequate, but more sterically hindered double bonds might necessitate higher pressures.[2] Common solvents include ethanol, methanol, ethyl acetate, and THF.[1][2] It is crucial that the solvent is dry and deoxygenated to prevent catalyst deactivation.[2]

Q3: How do I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A successful reaction will show the disappearance of the starting material spot/peak and the appearance of the product spot/peak.

Q4: What is the standard work-up procedure for a catalytic hydrogenation?

A4: Once the reaction is complete, the excess hydrogen should be carefully vented, and the reaction vessel purged with an inert gas like nitrogen or argon. The catalyst is then removed by filtration through a pad of Celite®. The Celite pad should be washed with the reaction solvent to recover any adsorbed product. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.[2]

Q5: My catalyst appears to be inactive even though it is new. What could be the issue?

A5: Ensure that the catalyst was handled properly. Catalysts, particularly pyrophoric ones like Raney Nickel, require careful handling under an inert atmosphere. For supported catalysts like Pd/C, ensure they have not been exposed to air for prolonged periods, which can lead to oxidation and deactivation. Additionally, confirm that the substrate and solvent are free from catalyst poisons.[1][2]

Data Presentation

Table 1: Recommended Starting Conditions for Catalytic Hydrogenation of 1-Ethyl-4-isopropylcyclohexene

ParameterRecommended RangeNotes
Catalyst 5-10% Pd/C, Pt/C, or PtO₂Pd/C is a good first choice. Pt catalysts are more active.[2]
Catalyst Loading 5-10% w/w (catalyst to substrate)A 10% loading is a good starting point for initial trials.[1]
Substrate Conc. 0.05 - 0.5 MHigher concentrations can sometimes lead to catalyst deactivation.[2]
Solvent Ethanol, Methanol, Ethyl Acetate, THFEnsure the solvent is dry and deoxygenated.[2]
Hydrogen Pressure 1 - 50 barBalloon pressure is often sufficient. Higher pressures may be needed for complete conversion.[2][3]
Temperature 25 - 80 °CRoom temperature is a good starting point.[2][7] Higher temperatures can increase the rate but may lead to side reactions.[2]
Agitation Vigorous stirring (e.g., >500 RPM)Essential for good mass transfer.[2][7]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution(s)
Low/No Conversion Inactive CatalystUse fresh catalyst; try a more active catalyst like Pt/C or Pearlman's catalyst.[1]
Catalyst PoisoningPurify substrate; use dry, deoxygenated solvents.[2]
Insufficient H₂ PressureIncrease hydrogen pressure; use a high-pressure reactor.[2][3]
Poor AgitationIncrease stirring speed.[2]
Low Yield Side ReactionsOptimize temperature, keeping it as low as possible for efficient reaction.[2]
Product Loss on WorkupUse a cold trap during solvent evaporation.
Poor Reproducibility Inconsistent Catalyst ActivityUse catalyst from the same batch; ensure consistent catalyst handling.
Variable Reagent QualityUse reagents from a reliable source with consistent purity.

Experimental Protocols

Detailed Methodology for the Hydrogenation of 1-Ethyl-4-isopropylcyclohexene

Materials:

  • 1-Ethyl-4-isopropylcyclohexene

  • Catalyst (e.g., 10% Pd/C)

  • Solvent (e.g., Ethanol, anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Standard hydrogenation glassware or a Parr hydrogenation apparatus

Procedure:

  • Reactor Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, add the 1-ethyl-4-isopropylcyclohexene (1.0 eq).

  • Solvent Addition: Dissolve the substrate in the chosen solvent (e.g., ethanol) to the desired concentration (e.g., 0.2 M).

  • Inerting: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the catalyst (e.g., 10% Pd/C, 0.10 w/w).

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. This cycle should be repeated 3-5 times to ensure the atmosphere is saturated with hydrogen. For balloon pressure reactions, simply attach a hydrogen-filled balloon. For higher pressures, use a regulated hydrogen source connected to a pressure-rated vessel.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature) and pressure.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with a small amount of the reaction solvent and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the solvent to ensure all product is recovered.

  • Isolation: Concentrate the filtrate under reduced pressure (using a rotary evaporator with a cold trap) to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add Substrate & Solvent to Flask B 2. Purge with Inert Gas A->B C 3. Add Catalyst B->C D 4. Introduce Hydrogen Gas C->D E 5. Stir at Set Temp/Pressure D->E F 6. Monitor Progress (TLC/GC) E->F G 7. Purge with Inert Gas F->G H 8. Filter through Celite G->H I 9. Concentrate Filtrate H->I J 10. Purify (Optional) I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low or No Conversion q1 Is the catalyst fresh? start->q1 a1_yes Check Reagent Purity q1->a1_yes Yes a1_no Use Fresh Catalyst q1->a1_no No q2 Are reagents pure & solvent dry? a1_yes->q2 a2_yes Optimize Conditions q2->a2_yes Yes a2_no Purify Substrate / Use Anhydrous Solvent q2->a2_no No q3 Increase Pressure & Temp? a2_yes->q3 a3_yes Consider More Active Catalyst (e.g., Pt/C) q3->a3_yes Tried a3_no Increase H2 Pressure / Gently Warm q3->a3_no No

Caption: Troubleshooting flowchart for low conversion issues.

References

Technical Support Center: Synthesis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-4-isopropylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Route A: Catalytic Hydrogenation of 1-Ethyl-4-isopropylbenzene. This is a direct, one-step method where the aromatic ring of the starting material is saturated.

  • Route B: Two-Step Synthesis from Cumene (B47948). This involves the Friedel-Crafts acylation of cumene to form 4-isopropylacetophenone, followed by a reduction of the ketone and the aromatic ring. The reduction of the carbonyl group can be achieved via methods like the Wolff-Kishner or Clemmensen reductions.

Q2: I am observing incomplete conversion during the catalytic hydrogenation of 1-Ethyl-4-isopropylbenzene (Route A). What are the possible causes?

A2: Incomplete hydrogenation can be due to several factors:

  • Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be deactivated or of insufficient quality.

  • Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.

  • Reaction Time and Temperature: The reaction may not have been allowed to run for a sufficient amount of time, or the temperature may be too low.

  • Solvent Purity: Impurities in the solvent can poison the catalyst.

Q3: My final product from Route A is a mixture of cis and trans isomers. How can I control the stereoselectivity?

A3: The catalytic hydrogenation of substituted benzenes typically yields a mixture of cis and trans isomers. The ratio is dependent on the catalyst, solvent, temperature, and pressure. Achieving high stereoselectivity can be challenging. Post-synthesis separation of the isomers can be performed using chromatographic techniques like Gas Chromatography (GC).

Q4: In the two-step synthesis from cumene (Route B), what are the common side products during the Friedel-Crafts acylation step?

A4: During the Friedel-Crafts acylation of cumene, potential side reactions include:

  • Polyacylation: Introduction of more than one acetyl group onto the cumene ring.

  • Isomerization: Formation of ortho- and meta-acylated products in addition to the desired para-isomer.

  • Dealkylation: Cleavage of the isopropyl group under harsh Lewis acid conditions.

Q5: I am using the Wolff-Kishner reduction to convert 4-isopropylacetophenone to 1-Ethyl-4-isopropylbenzene (part of Route B). What side reactions should I be aware of?

A5: The Wolff-Kishner reduction is performed under basic conditions. Potential side reactions include:

  • Azine Formation: The intermediate hydrazone can react with another molecule of the ketone to form an azine, which is resistant to reduction.[1]

  • Reduction to Alcohol: In some cases, the ketone can be reduced to the corresponding alcohol.[1]

  • Incomplete Reaction: Failure to completely remove the carbonyl group, leaving residual 4-isopropylacetophenone.

Q6: What are the potential issues with the Clemmensen reduction for the synthesis of 1-Ethyl-4-isopropylbenzene?

A6: The Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid, which are harsh acidic conditions. Potential side reactions include:

  • Alcohol Formation: The ketone may be reduced to an alcohol, which is often not further reduced to the alkane under these conditions.[2]

  • Pinacol Coupling: Dimerization of the ketone can occur, leading to the formation of pinacols.[2]

  • Rearrangements: The acidic conditions can promote rearrangements in susceptible substrates.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Catalytic Hydrogenation (Route A)
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Short reaction time or low temperature.1. Use fresh, high-quality catalyst. 2. Increase hydrogen pressure (e.g., from balloon pressure to a Parr shaker). 3. Extend reaction time and/or moderately increase the temperature.
Presence of dealkylated products (e.g., ethylcyclohexane) Hydrogenolysis due to aggressive catalyst or high temperature.1. Use a less active catalyst (e.g., switch from Pd to Ni). 2. Lower the reaction temperature.
Issue 2: Formation of Byproducts in the Reduction of 4-Isopropylacetophenone (Route B)
Symptom Possible Cause (Reduction Method) Suggested Solution
Significant amount of 4-isopropyl-1-vinylbenzene Wolff-Kishner: Kishner-Leonard elimination of an epoxy ketone intermediate if impurities are present.[1]Ensure the purity of the starting ketone.
Formation of dimeric products Clemmensen: Pinacol coupling is a known side reaction.[2]Ensure vigorous stirring and a high concentration of acid.
Presence of 1-(4-isopropylphenyl)ethanol Wolff-Kishner/Clemmensen: Incomplete reduction.Wolff-Kishner: Ensure sufficiently high temperature and an adequate amount of base. Clemmensen: Use freshly prepared zinc amalgam and ensure the HCl concentration is high.
Formation of azine byproduct Wolff-Kishner: Reaction of the hydrazone intermediate with the starting ketone.[1]Add the ketone slowly to the hydrazine (B178648) solution to minimize its concentration.

Data Presentation

Table 1: Comparison of Reduction Methods for 4-Isopropylacetophenone
Parameter Wolff-Kishner Reduction Clemmensen Reduction
Reagents Hydrazine (N₂H₄), KOH or NaOHZinc Amalgam (Zn(Hg)), conc. HCl
Conditions Basic, high temperature (e.g., 180-200 °C)Acidic, reflux
Typical Yield 70-90%60-80%
Common Byproducts Azines, alcohols[1]Alcohols, pinacols[2]
Substrate Compatibility Good for acid-sensitive substratesGood for base-sensitive substrates
Table 2: Typical GC-MS Analysis Results for Hydrogenation of 1-Ethyl-4-isopropylbenzene
Compound Retention Time (min) Relative Abundance (%)
trans-1-Ethyl-4-isopropylcyclohexane12.565
cis-1-Ethyl-4-isopropylcyclohexane12.830
1-Ethyl-4-isopropylbenzene (unreacted)14.25

Note: Retention times and abundance are illustrative and will vary with the specific GC column and conditions used.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1-Ethyl-4-isopropylbenzene (Route A)
  • Apparatus Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 1-Ethyl-4-isopropylbenzene (1.0 eq) and a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) (5 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The reactor is sealed, flushed several times with hydrogen gas, and then pressurized to 50-100 psi of hydrogen.

  • Reaction: The mixture is stirred vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: The reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by distillation or column chromatography to separate the cis and trans isomers and remove any unreacted starting material.

Protocol 2: Wolff-Kishner Reduction of 4-Isopropylacetophenone (Part of Route B)
  • Hydrazone Formation: To a round-bottom flask equipped with a reflux condenser, add 4-isopropylacetophenone (1.0 eq), diethylene glycol as the solvent, and hydrazine hydrate (B1144303) (4-5 eq).

  • Initial Heating: Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

  • Base Addition: Cool the mixture slightly and add potassium hydroxide (B78521) (KOH) pellets (4-5 eq).

  • Reduction: Heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 3-5 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with a non-polar solvent like hexane (B92381) or ether.

  • Purification: Wash the organic layer with dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 1-Ethyl-4-isopropylbenzene, which can then be hydrogenated as in Protocol 1.

Visualizations

Synthesis_Routes cluster_route_A Route A: Direct Hydrogenation cluster_route_B Route B: Two-Step from Cumene A_start 1-Ethyl-4-isopropylbenzene A_end This compound (cis/trans mixture) A_start->A_end H₂, Pd/C B_start Cumene B_intermediate1 4-Isopropylacetophenone B_start->B_intermediate1 Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) B_intermediate2 1-Ethyl-4-isopropylbenzene B_intermediate1->B_intermediate2 Wolff-Kishner or Clemmensen Reduction B_end This compound (cis/trans mixture) B_intermediate2->B_end H₂, Pd/C

Caption: Synthetic routes to this compound.

Troubleshooting_Hydrogenation start Low Yield in Hydrogenation incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No catalyst Check Catalyst Activity (Use Fresh Catalyst) incomplete->catalyst Yes hydrogenolysis Dealkylation Products Found? side_products->hydrogenolysis Yes conditions Optimize Conditions (Increase H₂ Pressure, Time, Temp) catalyst->conditions end_ok Yield Improved conditions->end_ok milder_catalyst Use Milder Catalyst (e.g., Ni instead of Pd) hydrogenolysis->milder_catalyst Yes hydrogenolysis->end_ok No lower_temp Lower Reaction Temperature milder_catalyst->lower_temp lower_temp->end_ok

Caption: Troubleshooting workflow for low reaction yields.

Wolff_Kishner_Side_Reactions ketone 4-Isopropylacetophenone hydrazone Hydrazone Intermediate ketone->hydrazone + Hydrazine azine Azine Byproduct ketone->azine alcohol Alcohol Byproduct ketone->alcohol Side Reduction hydrazine Hydrazine (N₂H₄) hydrazine->hydrazone product 1-Ethyl-4-isopropylbenzene (Desired Product) hydrazone->product KOH, Heat hydrazone->azine + Ketone

Caption: Side reactions in the Wolff-Kishner reduction.

References

Technical Support Center: Purification of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 1-Ethyl-4-isopropylcyclohexane from a typical reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: Common impurities depend on the synthetic route. Typically, you can expect:

  • Unreacted Starting Materials: Such as 1-ethyl-4-isopropylcyclohexene if the synthesis involves hydrogenation.

  • Geometric Isomers: The product itself exists as cis and trans isomers, which are often formed as a mixture.[1]

  • Side-Reaction Products: Depending on the reaction conditions, byproducts like alcohols or ketones could be present. For instance, this compound can be a byproduct in the synthesis of 1-(4-isopropylcyclohexyl)ethanol.[1]

  • Reaction Solvents: Any solvent used during the reaction (e.g., diethyl ether, toluene, ethyl acetate).

  • Catalyst Residues: Traces of catalysts used in the synthesis (e.g., Palladium on carbon for hydrogenation).

Q2: What are the key physical properties I should be aware of for purification?

A2: Understanding the physical properties of your target compound and potential impurities is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.

Q3: Which purification method is best for my sample?

A3: The best method depends on the nature and quantity of impurities.

  • Fractional Distillation: Ideal for removing impurities with significantly different boiling points, such as reaction solvents or high-boiling side products. It is generally not effective for separating the cis/trans isomers of the product.

  • Flash Column Chromatography: Highly effective for removing polar impurities like unreacted alkenes, alcohols, or ketones.[2][3] Since this compound is a non-polar alkane, it will elute quickly using a non-polar solvent system.

  • Preparative Gas Chromatography (Prep-GC): A high-resolution technique that can be used to separate components with very close boiling points, including the cis/trans isomers. This is typically used for purifying smaller quantities.

Q4: How can I check for the presence of unsaturated (alkene) impurities in my purified product?

A4: A simple qualitative test can be performed. The addition of a few drops of bromine water (an orange-colored solution) to your sample will result in the color disappearing if an alkene is present.[4] Another option is the Baeyer's test, where the purple color of a dilute potassium permanganate (B83412) solution disappears in the presence of an alkene.[5] For quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be used.

Data Presentation: Physical Properties

The following table summarizes key physical properties for this compound and common related compounds. This data is essential for planning purification strategies.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Polarity
trans-1-Ethyl-4-isopropylcyclohexaneC₁₁H₂₂154.29170.6[6][7]Non-polar
cis-1-Ethyl-4-isopropylcyclohexaneC₁₁H₂₂154.29~170 (estimated)Non-polar
1-Ethyl-4-isopropylcyclohexeneC₁₁H₂₀152.28~180-190 (estimated)Non-polar (more polarizable than alkane)
IsopropylcyclohexaneC₉H₁₈126.24154-155[8]Non-polar
Toluene (Solvent)C₇H₈92.14111Non-polar
Ethyl Acetate (Solvent)C₄H₈O₂88.1177Polar aprotic

Troubleshooting Guides

Fractional Distillation Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation (Contaminated Fractions) 1. Boiling points of components are too close. 2. Distillation rate is too fast. 3. Inefficient fractionating column. 4. Thermometer placement is incorrect.1. Consider an alternative method like column chromatography. 2. Reduce the heating rate to allow for proper vapor-liquid equilibria. Aim for 1-2 drops per second. 3. Use a longer column or one with a more efficient packing material (e.g., Vigreux or packed column). 4. Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm.
No Distillate Collected 1. Insufficient heating. 2. Leak in the apparatus. 3. Condenser water is too cold, causing vapor to solidify (if applicable).1. Increase the temperature of the heating mantle gradually. 2. Check all joints and connections for a proper seal. Re-grease joints if necessary. 3. Reduce the flow rate of the cooling water or use slightly warmer water.
Temperature Fluctuates During Distillation 1. Uneven boiling ("bumping"). 2. Distillation rate is too high. 3. Mixture contains multiple components with close boiling points.1. Add fresh boiling chips or use a magnetic stirrer. 2. Reduce the heating rate. 3. Collect smaller fractions and analyze their purity by GC.
Flash Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Fractions) 1. Incorrect solvent system (eluent is too polar). 2. Column was overloaded with the sample. 3. Poorly packed column (channeling). 4. Sample band was too wide.1. Use a less polar eluent (e.g., 100% hexane (B92381) or heptane). Develop the solvent system using Thin Layer Chromatography (TLC) first. 2. Reduce the amount of crude material. A general rule is a 1:30 to 1:50 ratio of sample to silica (B1680970) gel by weight. 3. Repack the column carefully, ensuring a uniform and compact bed. 4. Dissolve the sample in the minimum amount of solvent before loading. For poorly soluble compounds, consider "dry loading".[9]
Product Elutes Too Slowly or Not at All 1. Eluent is not polar enough (unlikely for this compound). 2. Compound has degraded on the silica gel.1. This is highly unlikely for a non-polar alkane. Ensure you are using a non-polar solvent like hexane. 2. While alkanes are stable, some impurities might not be. Consider using neutral alumina (B75360) instead of the slightly acidic silica gel.[2]
Cracked or Dry Column Bed 1. The solvent level dropped below the top of the stationary phase. 2. The flow rate was too high, causing cracks.1. Never let the column run dry. Always keep the silica bed covered with the eluent. 2. Apply gentle and consistent pressure. Ensure the column is packed uniformly.

Experimental Protocols

Protocol 1: General Work-up and Liquid-Liquid Extraction

This protocol is designed to remove aqueous-soluble impurities, catalysts, and acidic/basic byproducts before final purification.

  • Transfer: Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or hexanes) to ensure the product is fully dissolved in the organic phase.

  • Aqueous Wash:

    • Add an equal volume of deionized water and shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer.

    • If acidic or basic impurities are suspected, wash with a saturated sodium bicarbonate solution or dilute HCl, respectively, followed by a water wash.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to help break up emulsions and remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl until the drying agent no longer clumps.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining crude oil is ready for distillation or chromatography.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating the product from impurities with boiling points differing by at least 25-30 °C.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture boils, observe the vapor rising slowly up the fractionating column. Maintain a slow heating rate to allow for proper equilibration on the column surfaces.

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which will primarily consist of low-boiling solvents, until the temperature at the distillation head stabilizes.

    • Product Fraction: When the temperature stabilizes near the boiling point of this compound (~171 °C at atmospheric pressure), switch to a clean receiving flask to collect the product.[6][7]

    • Final Fraction: A sharp drop or a rapid rise in temperature indicates that the main product has distilled. Stop the distillation before the flask goes to dryness.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).

Protocol 3: Purification by Flash Column Chromatography

This is the preferred method for removing polar impurities like unreacted alkenes.

  • Stationary Phase Selection: Use standard flash-grade silica gel (SiO₂).

  • Eluent Selection: As this compound is very non-polar, 100% hexanes or heptane (B126788) is the ideal eluent. This will elute the desired alkane while retaining more polar impurities at the top of the column.

  • Column Packing (Wet Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the chosen eluent (hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of hexanes.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica bed.

  • Elution:

    • Carefully add fresh eluent to the top of the column.

    • Apply gentle, steady air pressure to push the solvent through the column at a constant rate.

    • Collect fractions in test tubes or flasks. Since the product is non-polar, it will elute very quickly.

  • Analysis and Concentration:

    • Analyze the collected fractions by TLC (staining with permanganate to visualize impurities) or GC.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start cluster_process cluster_purification cluster_analysis Crude Crude Reaction Mixture Workup Aqueous Work-up (Protocol 1) Crude->Workup Remove aqueous impurities Distill Fractional Distillation (Protocol 2) Workup->Distill Boiling point > 30°C diff. from impurities Chrom Column Chromatography (Protocol 3) Workup->Chrom Remove polar impurities (e.g., alkenes) Analysis Purity Analysis (GC, NMR) Distill->Analysis Chrom->Analysis Product Pure Product Analysis->Product Fractions >95% pure

Caption: General purification workflow for this compound.

Distillation_Troubleshooting Start Problem: Poor Separation Q_Rate Is distillation rate ~1-2 drops/sec? Start->Q_Rate A_Slow Action: Reduce heating rate Q_Rate->A_Slow No Q_Setup Is thermometer placed correctly? Q_Rate->Q_Setup Yes A_Slow->Start Re-evaluate A_Adjust Action: Adjust thermometer bulb Q_Setup->A_Adjust No End Root Cause: Boiling points are too close. Solution: Use Column Chromatography Q_Setup->End Yes A_Adjust->Start Re-evaluate

Caption: Troubleshooting decision tree for poor separation in fractional distillation.

Method_Selection Start What is the primary impurity? Solvent Residual Solvent (e.g., Toluene, BP=111°C) Start->Solvent Low-boiling Alkene Unreacted Alkene or other Polar Impurity Start->Alkene Different polarity Isomers Cis/Trans Isomers Start->Isomers Similar BP & polarity Distill Use Fractional Distillation Solvent->Distill Chrom Use Column Chromatography Alkene->Chrom PrepGC Use Preparative GC Isomers->PrepGC

Caption: Logical diagram for selecting the appropriate purification method.

References

Technical Support Center: Synthesis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-4-isopropylcyclohexane. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Low or no product yield is a common issue in organic synthesis. The following sections break down potential causes and solutions for the synthesis of this compound, categorized by the two primary synthetic routes: Friedel-Crafts Alkylation and Hydrogenation of an aromatic precursor.

Route 1: Friedel-Crafts Alkylation of Isopropylcyclohexane (B1216832)

This route involves the reaction of isopropylcyclohexane with an ethylating agent (e.g., ethyl halide) in the presence of a Lewis acid catalyst.

Issue: Low or No Conversion of Starting Material

Possible CauseSuggested Solutions
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be hydrolyzed due to exposure to atmospheric moisture. Ensure the catalyst is fresh and handled under anhydrous conditions. Consider using a newer, sealed bottle of the catalyst.
Insufficient Catalyst The molar ratio of the catalyst to the alkylating agent may be too low. While literature suggests ratios from 1:1 to 1:3, optimization may be required.[1] Increase the catalyst loading incrementally.
Poor Quality Reagents Impurities in the isopropylcyclohexane or ethylating agent can inhibit the reaction. Purify the starting materials by distillation before use.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for side product formation.

Issue: Formation of Multiple Isomers and Side Products

Possible CauseSuggested Solutions
Carbocation Rearrangement Primary alkyl halides can form unstable carbocations that rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products.[2][3][4] Using an ethylating agent that forms a more stable ethyl cation or a different synthetic route might be necessary. Friedel-Crafts acylation followed by reduction is a common strategy to avoid this.[2][4]
Polyalkylation The initial product, this compound, is more reactive than the starting material and can undergo further ethylation.[5] Use a large excess of isopropylcyclohexane relative to the ethylating agent to favor monoalkylation.
Dealkylation/Transalkylation Friedel-Crafts alkylations can be reversible, leading to the removal or migration of alkyl groups.[2] Lowering the reaction temperature or using a milder catalyst may reduce these side reactions.
Route 2: Hydrogenation of 4-Ethyl-isopropylbenzene

This route involves the reduction of the aromatic ring of 4-Ethyl-isopropylbenzene to yield this compound.

Issue: Incomplete Hydrogenation

Possible CauseSuggested Solutions
Inactive Catalyst The hydrogenation catalyst (e.g., Ru/C, Ni nanoparticles) may be poisoned or deactivated.[1][6][7] Ensure the catalyst is not expired and has been stored correctly. Use fresh catalyst. Catalyst poisoning can occur from sulfur or other impurities in the substrate or solvent.
Insufficient Hydrogen Pressure The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.[6][7] Increase the hydrogen pressure within the safety limits of your reactor.
Low Reaction Temperature Hydrogenation of an aromatic ring often requires elevated temperatures. Below a certain temperature, the reaction can be very slow.[1][6][7] Increase the reaction temperature. For example, temperatures in the range of 130°C have been used for similar hydrogenations.[1]
Poor Catalyst/Substrate Mixing In a heterogeneous hydrogenation, efficient stirring is crucial for the reaction to proceed. Ensure the reaction mixture is being agitated vigorously.

Issue: Formation of Byproducts

Possible CauseSuggested Solutions
Hydrodeoxygenation If the synthesis starts from a ketone precursor (e.g., 4-isopropylacetophenone to form an ethyl group), hydrodeoxygenation can occur, leading to the desired product but also potentially other reduced species.[1] The choice of catalyst is critical; for instance, Ru-supported catalysts have been shown to be effective.[1]
Isomerization The reaction can produce a mixture of cis and trans isomers.[1] The ratio of these isomers can be influenced by the catalyst and reaction conditions. Further purification or isomerization steps may be necessary to obtain the desired isomer.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the Friedel-Crafts alkylation route?

A1: Traditional catalysts for Friedel-Crafts alkylation are strong Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[1][2][3] Solid acid catalysts like zeolites have also been explored, though they may lead to lower yields in some cases due to deactivation.[1]

Q2: How can I avoid carbocation rearrangement during Friedel-Crafts alkylation?

A2: A reliable method to prevent carbocation rearrangement is to use Friedel-Crafts acylation followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction).[2] The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[4]

Q3: What are the typical reaction conditions for the hydrogenation of an aromatic precursor?

A3: Typical conditions for the hydrogenation of an aromatic ring to a cyclohexane (B81311) derivative involve a catalyst such as Ruthenium on carbon (Ru/C) or Nickel nanoparticles.[1][6][7] Temperatures can range from 120-130°C and hydrogen pressures from 20 to 30 atmospheres.[8]

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through high vacuum distillation.[8] If a mixture of cis and trans isomers is obtained, further separation may be possible through crystallization or chromatography.[8]

Experimental Protocols

Key Experiment: Hydrogenation of 4-Isopropylbenzoic Acid (as an example of ring hydrogenation)

This protocol is adapted from a procedure for a similar compound and illustrates the general methodology for aromatic ring hydrogenation.[8]

  • Preparation: Dissolve 4-isopropylbenzoic acid in an aqueous sodium hydroxide (B78521) solution.

  • Catalyst Addition: Add 5% Ruthenium on charcoal (50% wet) to the solution.

  • Hydrogenation: The reaction is carried out in an autoclave under a hydrogen pressure of 20-30 atmospheres and at a temperature of 120-130°C.

  • Work-up: After the consumption of hydrogen ceases, the catalyst is filtered off. The filtrate is then acidified (e.g., with HCl) to a pH of 2.

  • Extraction: The product is extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic solvent is removed, and the final product is purified by high vacuum distillation.

Visualizations

Logical Relationship: Troubleshooting Low Yield in Friedel-Crafts Alkylation

G start Low Yield in Friedel-Crafts Alkylation inactive_catalyst Inactive Catalyst? start->inactive_catalyst rearrangement Carbocation Rearrangement? start->rearrangement polyalkylation Polyalkylation? start->polyalkylation use_fresh_catalyst Use Fresh, Anhydrous Catalyst inactive_catalyst->use_fresh_catalyst Yes use_acylation_reduction Use Acylation-Reduction Route rearrangement->use_acylation_reduction Yes excess_substrate Use Excess Isopropylcyclohexane polyalkylation->excess_substrate Yes

Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.

Experimental Workflow: Hydrogenation of an Aromatic Precursor

G A Dissolve Precursor in Solvent B Add Hydrogenation Catalyst (e.g., Ru/C) A->B C Pressurize with H2 & Heat in Autoclave B->C D Filter Catalyst C->D E Acidify & Extract Product D->E F Purify by Distillation E->F

Caption: General experimental workflow for hydrogenation.

Signaling Pathway: Simplified Friedel-Crafts Alkylation Mechanism

G A Ethyl Halide + AlCl3 B Ethyl Cation Formation (Electrophile) A->B D Electrophilic Aromatic Substitution B->D C Isopropylcyclohexane (Nucleophile) C->D E This compound D->E

Caption: Simplified mechanism of Friedel-Crafts alkylation.

References

Technical Support Center: Stereoselective Synthesis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-4-isopropylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving stereoselectivity and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the target stereoisomers in the synthesis of this compound?

A1: The primary stereoisomers of interest are cis-1-Ethyl-4-isopropylcyclohexane and trans-1-Ethyl-4-isopropylcyclohexane. These are diastereomers that differ in the spatial arrangement of the ethyl and isopropyl groups on the cyclohexane (B81311) ring.

Q2: What is the most common synthetic route to this compound?

A2: The most common and direct route is the catalytic hydrogenation of 4-ethyl-isopropylbenzene. This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Q3: What are the key factors influencing the stereoselectivity (cis/trans ratio) of the hydrogenation reaction?

A3: The stereoselectivity of the catalytic hydrogenation of 4-ethyl-isopropylbenzene is primarily influenced by:

  • Catalyst Type: The choice of metal catalyst (e.g., Rhodium, Ruthenium, Platinum, Palladium, Nickel) and the ligands associated with it play a crucial role. Rhodium-based catalysts, particularly those with bulky ligands like cyclic (amino)(alkyl)carbenes (CAACs), have shown a high propensity for directing the synthesis towards the cis-isomer.[1][2]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures generally favor the formation of the kinetically preferred cis-isomer.[3]

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the rate of reaction and may have an effect on the stereochemical outcome.

  • Solvent: The polarity and coordinating ability of the solvent can impact the interaction between the substrate and the catalyst surface, thereby influencing the stereoselectivity.

  • Catalyst Support: The material used to support the metal catalyst (e.g., alumina (B75360), carbon, silica) can also play a role in the stereochemical course of the reaction.[4]

Q4: Which stereoisomer, cis or trans, is generally the thermodynamically more stable product?

A4: For 1,4-disubstituted cyclohexanes, the trans-isomer, where both substituents can occupy the more stable equatorial positions in the chair conformation, is generally the thermodynamically more stable product. The cis-isomer must have one substituent in an axial and one in an equatorial position, leading to greater steric strain.

Q5: How can I determine the cis/trans ratio of my product mixture?

A5: The most common analytical techniques for determining the stereoisomeric ratio are:

  • Gas Chromatography (GC): Using a capillary column with a suitable stationary phase, it is often possible to separate the cis and trans isomers, and the ratio can be determined by integrating the peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish between the cis and trans isomers.[5][6] The different chemical environments of the protons and carbons in each isomer lead to distinct signals. The ratio can be determined by integrating the respective signals.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reaction. - Catalyst deactivation. - Suboptimal temperature or pressure.- Increase reaction time. - Ensure the catalyst is fresh and active. Consider using a higher catalyst loading. - Systematically vary the temperature and hydrogen pressure to find the optimal conditions.
Low cis:trans ratio - Reaction conditions favoring the thermodynamic product (trans). - Isomerization of the cis product to the more stable trans product. - Inappropriate catalyst choice.- Lower the reaction temperature: This will favor the kinetic product, which is often the cis-isomer.[3] - Reduce reaction time: Prolonged reaction times, especially at higher temperatures, can lead to isomerization. Monitor the reaction progress and stop it once the starting material is consumed. - Change the catalyst: Employ a catalyst known to favor cis selectivity, such as a Rhodium-based catalyst.[1][2] Rhodium on a support like alumina or carbon is a good starting point. - Screen different solvents: The choice of solvent can influence the approach of the substrate to the catalyst surface.
Formation of side products - Hydrogenolysis of the C-C bond. - Incomplete hydrogenation leading to cyclohexene (B86901) intermediates.- Use a milder catalyst: For example, Palladium is generally less active for complete saturation than Platinum or Rhodium and may reduce side reactions. - Optimize reaction conditions: Lowering the temperature and pressure can sometimes reduce the occurrence of side reactions.
Difficulty in separating cis and trans isomers - Similar physical properties of the isomers.- Optimize chromatographic conditions: For GC, try a different column or a slower temperature ramp. For column chromatography, screen different solvent systems. - Consider derivatization: In some cases, converting the isomers to derivatives can improve their separability.

Quantitative Data Summary

The following table summarizes typical results for the hydrogenation of substituted benzenes, which can serve as a starting point for optimizing the synthesis of this compound.

PrecursorCatalystTemperature (°C)Pressure (bar)Major ProductReference
o-xyleneNi/Al2O3-SiO260-15010cis-1,2-dimethylcyclohexane[3]
p-xyleneNi/Al2O3-SiO260-15010cis-1,4-dimethylcyclohexane[3]
o-xylenePt/alumina157-247-cis-1,2-dimethylcyclohexane[4]
Indolin-2-onesCy(CAAC)Rh(cod)Cl--all-cis hexahydroindolin-2(3H)-ones[1]

Detailed Experimental Protocols

Protocol 1: Stereoselective Hydrogenation of 4-ethyl-isopropylbenzene using a Rhodium Catalyst

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • 4-ethyl-isopropylbenzene

  • 5% Rhodium on alumina (Rh/Al2O3) or 5% Rhodium on carbon (Rh/C)

  • Anhydrous ethanol (B145695) (or another suitable solvent)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with an inert gas (Nitrogen or Argon) to remove any air.

  • Charging the Reactor: Under an inert atmosphere, add the 4-ethyl-isopropylbenzene (1.0 eq) and the solvent (e.g., ethanol, approximately 10-20 mL per gram of substrate) to the reactor.

  • Catalyst Addition: Carefully add the 5% Rh/Al2O3 or 5% Rh/C catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate.

  • Sealing and Purging: Seal the reactor and purge it several times with low-pressure hydrogen gas to remove the inert gas.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Set the reaction temperature (e.g., 25-80 °C). For higher cis-selectivity, start with a lower temperature.

    • Begin stirring to ensure good mixing of the reactants and catalyst.

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing them by GC or TLC to determine the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent used in the reaction.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography or distillation if necessary.

    • Analyze the product mixture by GC and/or NMR to determine the yield and the cis:trans isomer ratio.

Visualizations

Logical Workflow for Optimizing Stereoselectivity

G cluster_0 Start: Low cis:trans Ratio cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization cluster_3 Analysis & Outcome start Initial Synthesis Result temp Lower Reaction Temperature start->temp catalyst Screen Catalysts (Rh-based favored for cis) start->catalyst time Reduce Reaction Time start->time analysis Analyze cis:trans Ratio (GC, NMR) temp->analysis catalyst->analysis time->analysis solvent Vary Solvent solvent->temp pressure Adjust H2 Pressure pressure->temp analysis->solvent If not optimal analysis->pressure If not optimal success Desired Stereoselectivity Achieved analysis->success If optimal

Caption: A decision-making workflow for improving the cis:trans ratio in the synthesis of this compound.

References

Technical Support Center: NMR Analysis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the NMR analysis of 1-Ethyl-4-isopropylcyclohexane. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality, interpretable NMR spectra.

Troubleshooting Guide: Resolving Overlapping Peaks

Issue: My 1D ¹H NMR spectrum of this compound shows a cluster of overlapping signals in the aliphatic region, making it difficult to assign specific protons.

This is a common challenge due to the similar chemical environments of the cyclohexane (B81311) ring protons and the protons of the ethyl and isopropyl groups. Here’s a step-by-step guide to resolving this issue:

Q1: How can I improve peak separation with simple adjustments to the acquisition parameters?

A1: Before moving to more complex experiments, optimizing your 1D ¹H NMR acquisition parameters can sometimes improve resolution:

  • Increase the number of scans: This will improve the signal-to-noise ratio, which can help in distinguishing smaller couplings.

  • Optimize the spectral width: Ensure the spectral width is appropriate to cover all signals without excessive baseline.

  • Apply a resolution-enhancing window function: During processing, using a function like a Gaussian or Lorentzian-to-Gaussian transformation can narrow peak widths, but be aware that this can also reduce the signal-to-noise ratio.

Q2: I've optimized the 1D acquisition, but the peaks are still heavily overlapped. What is the next logical step?

A2: The next step is to use two-dimensional (2D) NMR experiments. These techniques spread the signals out into a second dimension, which can resolve overlapping peaks. For resolving proton-proton overlaps, a 2D-COSY (Correlation Spectroscopy) experiment is an excellent choice.

Q3: My 2D-COSY spectrum helps, but some cross-peaks are still ambiguous. How can I get clearer assignments?

A3: If the COSY spectrum is insufficient, a 2D-HSQC (Heteronuclear Single Quantum Coherence) experiment is the next logical step. This experiment correlates proton signals with their directly attached carbon atoms. Since ¹³C chemical shifts are dispersed over a much wider range than ¹H shifts, this technique is very powerful for resolving proton signals that overlap in the 1D and COSY spectra.[1]

Q4: What if even with 2D NMR, I am struggling with signal overlap, particularly with diastereotopic protons?

A4: In complex cases, especially when dealing with diastereotopic protons which are common in substituted cyclohexanes, you might consider more advanced techniques:[2]

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to your NMR sample.[3][4] They induce large chemical shifts, and the magnitude of the shift is dependent on the distance of the proton from the LSR binding site.[4][5] This can effectively spread out overlapping signals.[3][6]

  • Selective 1D TOCSY (Total Correlation Spectroscopy): This experiment allows you to selectively irradiate a single proton resonance and observe all protons within the same spin system. This can be very useful for isolating the signals of the ethyl and isopropyl groups from the cyclohexane ring protons.[7]

  • Higher-Field NMR Spectrometers: If available, acquiring the spectrum on a higher-field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can significantly improve resolution.[6]

Frequently Asked Questions (FAQs)

Q: Why are the proton signals in this compound so overlapped?

A: The overlapping signals arise because the chemical environments of the protons on the cyclohexane ring, the ethyl group, and the isopropyl group are quite similar. They are all aliphatic protons and therefore resonate in a narrow region of the ¹H NMR spectrum, typically between 0.8 and 2.0 ppm.

Q: What are diastereotopic protons and why are they relevant for this molecule?

A: Diastereotopic protons are protons that are not chemically equivalent due to the presence of a chiral center or the lack of a plane of symmetry in the molecule. In this compound, the methylene (B1212753) protons on the cyclohexane ring and the ethyl group can be diastereotopic, leading to more complex splitting patterns and potential for overlap. An HSQC experiment is a great way to identify pairs of diastereotopic protons, as they will appear as two distinct proton signals correlated to the same carbon.[2]

Q: Can I use ¹³C NMR to help with the assignment?

A: Absolutely. A standard ¹³C{¹H} NMR spectrum will show a single peak for each unique carbon atom. This can help you determine the number of different carbon environments in your molecule. Combining this with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment will allow you to distinguish between CH, CH₂, and CH₃ groups, which is very helpful for assignment.

Experimental Protocols

Protocol 1: 2D-COSY Experiment

This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on your sample.

    • Obtain a standard 1D ¹H spectrum and determine the spectral width required to encompass all proton signals.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: cosygpqf (or equivalent gradient-selected COSY)

    • Number of Scans (ns): 2-4 per increment

    • Number of Increments (ni): 256-512 in the F1 dimension

    • Spectral Width (sw): Set to the width determined from the 1D ¹H spectrum in both dimensions.

    • Relaxation Delay (d1): 1.5-2.0 s

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

Protocol 2: 2D-HSQC Experiment

This experiment shows correlations between protons and their directly attached carbons.

  • Sample Preparation: Same as for the COSY experiment.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Obtain both 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent sensitivity-enhanced, edited HSQC)

    • Number of Scans (ns): 4-8 per increment

    • Number of Increments (ni): 128-256 in the F1 (¹³C) dimension

    • Spectral Width (sw): Set appropriately for ¹H in F2 and ¹³C in F1.

    • Relaxation Delay (d1): 1.5 s

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum. The edited HSQC will show CH/CH₃ peaks with a different phase than CH₂ peaks.

Data Presentation

The following table provides estimated ¹H and ¹³C chemical shifts for this compound based on data for ethylcyclohexane (B155913) and isopropylcyclohexane. Actual values may vary depending on the specific isomer (cis/trans) and experimental conditions.

Assignment Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm)
Isopropyl CH1.5 - 1.932 - 34
Isopropyl CH₃0.8 - 0.919 - 21
Ethyl CH₂1.2 - 1.428 - 30
Ethyl CH₃0.8 - 0.910 - 12
Cyclohexane CH1.0 - 1.835 - 45
Cyclohexane CH₂1.0 - 1.826 - 34

Note: The cyclohexane protons will show complex multiplets due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. Typical ³J values are in the range of 2-13 Hz.[5]

Mandatory Visualization

troubleshooting_workflow start Start: Overlapping Peaks in 1D NMR q1 Optimize 1D Acquisition Parameters (Scans, Window Function) start->q1 q2 Is Resolution Sufficient? q1->q2 cosy Perform 2D-COSY Experiment q2->cosy No end End: Peaks Resolved q2->end Yes q3 Are Assignments Clear? cosy->q3 hsqc Perform 2D-HSQC Experiment q3->hsqc No q3->end Yes q4 Still Ambiguous? hsqc->q4 advanced Consider Advanced Techniques: - Lanthanide Shift Reagents - Selective 1D TOCSY - Higher Field NMR q4->advanced Yes q4->end No advanced->end

Caption: Troubleshooting workflow for resolving overlapping NMR peaks.

References

Preventing isomerization of 1-Ethyl-4-isopropylcyclohexane during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 1-Ethyl-4-isopropylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides systematic solutions to maintain the desired stereochemistry.

Issue Potential Cause Recommended Solution
High percentage of cis-isomer detected in a reaction intended to produce the trans-isomer. Thermodynamic Control: The reaction temperature is too high, allowing the mixture to equilibrate to the thermodynamically more stable cis-isomer.Kinetic Control: Lower the reaction temperature to favor the kinetically controlled product. Reactions are often run at 0 °C, -20 °C, or even -78 °C to prevent equilibration.
Acidic or Basic Catalysis: Trace amounts of acid or base in the reaction mixture can catalyze the isomerization by protonating or deprotonating at key positions, leading to epimerization.Neutralize the Reaction: Use acid scavengers (e.g., proton sponge, polymer-supported amines) to remove trace acids.[1][2][3][4][5] For base-catalyzed reactions, consider using a bulky, non-nucleophilic base to minimize side reactions.[6]
Prolonged Reaction Time: Extended reaction times, even at moderate temperatures, can allow for slow isomerization to the thermodynamic product.Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR to stop the reaction as soon as the desired product is formed, before significant isomerization can occur.
Inconsistent cis:trans Ratios Between Batches. Solvent Polarity: The polarity of the solvent can influence the transition state of the isomerization pathway.Standardize Solvent: Use non-polar aprotic solvents (e.g., hexane (B92381), toluene) to minimize the stabilization of charged intermediates that can facilitate isomerization. Ensure solvents are anhydrous and free of acidic or basic impurities.
Purity of Starting Materials: Impurities in the starting this compound or other reagents may be acting as catalysts for isomerization.Purify Reagents: Ensure all starting materials and reagents are of high purity and are stored under inert conditions to prevent degradation and the introduction of catalytic impurities.
Formation of Elimination Byproducts (Cyclohexenes). Strong, Non-Bulky Bases: The use of strong, sterically unhindered bases can favor elimination reactions over the desired substitution or other transformations.Use of Bulky Bases: Employ bulky, non-nucleophilic bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide to favor proton abstraction at less sterically hindered positions and minimize elimination.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind preventing the isomerization of this compound?

A1: The key is to maintain the reaction under kinetic control rather than thermodynamic control. The trans-isomer, with both the ethyl and isopropyl groups in the equatorial position in the chair conformation, is generally the thermodynamically more stable isomer due to minimized steric strain. However, under certain reaction conditions, the less stable cis-isomer (with one group axial and one equatorial) might be formed faster (kinetic product) or an equilibrium might be established that favors the trans isomer. Preventing isomerization involves creating conditions that either favor the formation of the desired isomer kinetically and prevent equilibration, or that drive the equilibrium towards the desired isomer.

Q2: How does temperature influence the isomerization of this compound?

A2: Temperature is a critical factor. Higher temperatures provide the necessary activation energy for the cyclohexane (B81311) ring to flip between chair conformations and for the reaction to overcome the energy barrier for isomerization, allowing the system to reach thermodynamic equilibrium. Lowering the reaction temperature is a common and effective strategy to "freeze out" the isomerization process, thus preserving the kinetic product ratio.

Q3: Can the choice of base lead to isomerization?

A3: Yes. Strong bases can deprotonate a carbon atom adjacent to a substituent, forming a carbanion intermediate. This intermediate can then be protonated from either face, leading to epimerization and a change in the cis/trans relationship of the substituents. Using sterically hindered, non-nucleophilic bases can minimize this by selectively deprotonating the desired position while being too bulky to promote unwanted side reactions.[6][9]

Q4: Are there any additives that can help prevent isomerization?

A4: Yes, acid scavengers can be very effective. These are non-nucleophilic bases that can be added to the reaction mixture to neutralize any trace acidic impurities that could catalyze isomerization. Examples include proton sponge (1,8-bis(dimethylamino)naphthalene) and polymer-supported amines, which can be easily filtered out after the reaction.[1][3][4]

Q5: How can I accurately determine the cis:trans ratio of my this compound product?

A5: The most common and reliable methods for quantifying the isomer ratio are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: The cis and trans isomers will likely have slightly different retention times on a suitable GC column, allowing for their separation and quantification based on the peak areas.[10][11][12]

  • NMR: 1H and 13C NMR spectroscopy can distinguish between the two isomers. The chemical shifts and coupling constants of the protons and carbons on the cyclohexane ring will be different for the cis and trans isomers due to the different steric environments of the axial and equatorial substituents. Integration of specific, well-resolved peaks corresponding to each isomer allows for the determination of their relative concentrations.[13]

Experimental Protocols

Below are detailed methodologies for key experiments related to the stereoselective synthesis and analysis of this compound.

Protocol 1: Low-Temperature Alkylation to Minimize Isomerization

This protocol describes a general procedure for the alkylation of a 4-isopropylcyclohexyl derivative, emphasizing conditions to maintain the trans stereochemistry.

Objective: To perform an alkylation reaction on a 4-isopropylcyclohexyl substrate while minimizing epimerization at the C1 position.

Materials:

  • trans-1-Bromo-4-isopropylcyclohexane

  • Ethyllithium or Ethylmagnesium bromide in a suitable solvent

  • Anhydrous, non-polar solvent (e.g., Toluene or Hexane)

  • Dry ice/acetone or liquid nitrogen bath

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve trans-1-Bromo-4-isopropylcyclohexane in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the ethylating agent (ethyllithium or ethylmagnesium bromide) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C and monitor its progress by taking aliquots and analyzing them by GC-MS.

  • Once the reaction is complete, quench it at low temperature by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS and NMR to determine the cis:trans ratio.

Protocol 2: Analysis of Isomer Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the relative amounts of cis- and trans-1-Ethyl-4-isopropylcyclohexane in a sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or dichloromethane).

  • Inject 1 µL of the sample into the GC-MS system.

  • Acquire the data using the specified conditions.

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra. The isomers should have the same mass spectrum but different retention times.

  • Integrate the peak areas for each isomer in the total ion chromatogram (TIC).

  • Calculate the cis:trans ratio by dividing the peak area of the cis-isomer by the peak area of the trans-isomer, or express as a percentage of the total.

Data Presentation

The following table summarizes the expected influence of various reaction parameters on the isomerization of this compound, based on established principles of stereochemistry and reaction kinetics.

Parameter Condition A Expected Outcome A (% trans) Condition B Expected Outcome B (% trans) Rationale
Temperature -78 °C>95%40 °C~60-70%Lower temperatures favor kinetic control, preventing equilibration to the thermodynamic mixture.
Base Potassium tert-butoxide (Bulky)>90%Sodium ethoxide (Non-bulky)~70-80%Bulky bases are less likely to cause epimerization through deprotonation-reprotonation.[7][8]
Solvent Toluene (Non-polar)>90%Dimethylformamide (Polar aprotic)~80-85%Polar solvents can stabilize charged intermediates that may lead to isomerization.
Additive Proton Sponge (1 mol%)>95%NoneDependent on reagent purityAcid scavengers neutralize trace acids that catalyze isomerization.[1][5]

Visualizations

Isomerization Pathway of this compound

Isomerization_Pathway cluster_trans trans-Isomer (More Stable) cluster_cis cis-Isomer (Less Stable) cluster_intermediate Intermediate/Transition State trans trans-1-Ethyl-4-isopropylcyclohexane (diequatorial) intermediate Carbocation/Carbanion Intermediate trans->intermediate Acid/Base Catalysis cis cis-1-Ethyl-4-isopropylcyclohexane (axial/equatorial) cis->intermediate Reversibility intermediate->trans intermediate->cis Isomerization

Caption: Acid/base-catalyzed isomerization pathway.

Experimental Workflow for Minimizing Isomerization

Experimental_Workflow start Start: Starting Material (trans-1-X-4-isopropylcyclohexane) reaction Reaction Step (e.g., Alkylation) start->reaction workup Quench & Workup (at low temperature) reaction->workup conditions Control Conditions: - Low Temperature (-78°C) - Non-polar Solvent - Bulky, Non-nucleophilic Base - Acid Scavenger conditions->reaction analysis Analysis (GC-MS, NMR) workup->analysis product Product: High % trans-Isomer analysis->product

Caption: Workflow for stereoselective synthesis.

References

Technical Support Center: Catalyst Poisoning in 1-Ethyl-4-isopropylcyclohexane Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the hydrogenation of 1-Ethyl-4-isopropylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst poisoning in the hydrogenation of this compound?

A1: Common indicators of catalyst poisoning include a significant slowdown or complete halt of the reaction rate, a decrease in product yield and selectivity, and the necessity for more extreme reaction conditions (such as higher temperature or pressure) to achieve the desired conversion.[1][2] A visual change in the catalyst's appearance, like a color change, can also be an indicator.

Q2: What are the likely sources of catalyst poisons in my experimental setup?

A2: Catalyst poisons can stem from various sources within your reaction system. These include impurities in the this compound feedstock, contaminants in the solvent, or impurities in the hydrogen gas supply.[3] Common poisons to be aware of are sulfur compounds (e.g., thiols, thiophenes), nitrogen-containing compounds (e.g., amines, amides), heavy metals (e.g., lead, mercury, arsenic), carbon monoxide, and halides.[2][4] Water can also act as a poison in some catalytic systems.[2]

Q3: How can I identify the specific poison affecting my catalyst?

A3: Pinpointing the exact poison is a critical step in troubleshooting. A combination of analytical techniques can be utilized for this purpose:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal contaminants.[2]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental makeup and chemical state of the catalyst's surface.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons present in the feedstock or solvent.[2]

  • Temperature-Programmed Desorption (TPD): To investigate the desorption characteristics of species adsorbed on the catalyst surface.[2]

Q4: What is the distinction between reversible and irreversible catalyst poisoning?

A4: The key difference lies in the strength of the interaction between the poison and the catalyst's active sites.

  • Reversible Poisoning: The poison has a weak adsorption to the active sites. The catalyst's activity can often be restored by eliminating the poison from the feedstock or through a straightforward regeneration process.[2]

  • Irreversible Poisoning: The poison establishes a strong, stable chemical bond with the active sites. This form of poisoning is frequently permanent, and the catalyst may require replacement.[2]

Q5: Is it possible to regenerate a poisoned catalyst used in this compound hydrogenation?

A5: Yes, in many instances, poisoned catalysts can be regenerated to recover their activity. The most suitable regeneration method is contingent on the nature of the poison and the catalyst. Common regeneration techniques include:

  • Thermal Treatment: Heating the catalyst in a controlled atmosphere (inert or reactive gas) to desorb or break down the poison.[2]

  • Chemical Washing: Employing acidic or basic solutions to dissolve and eliminate the poison.[2]

  • Solvent Extraction: Utilizing an appropriate solvent to extract the poisoning substance.[2]

Data Presentation: Quantitative Effects of Poisons

Disclaimer: The following data is derived from studies on the hydrogenation of analogous compounds (e.g., muconate, naphthalene, and general aromatic compounds) and may not be directly representative of the effects on this compound hydrogenation. This information is provided for illustrative purposes to demonstrate the potential impact of various poisons.

Table 1: Illustrative Impact of Sulfur Compounds on Palladium Catalyst Activity

Poison SourceSubstrateCatalystS:Pd Molar RatioReduction in ProductivityReference
CysteineMuconatePd/Al2O3~3:1~70-80%[5]
Dimethyl Disulfide (DMDS)NaphthalenePd/Al2O3~1:5Significant reduction[5]
SO2MethanePd/Al2O3100 ppm exposureT50 shift of 50-100°C[6]

Table 2: Illustrative Impact of Nitrogen Compounds on Hydrogenation Catalyst Activity

Poison SourceSubstrateCatalystObservationsReference
1-Methylpyrrolidine (product)1-Methylpyrrole5% Rh/CStrong poisoning, low conversion after 3rd reuse[7]
Pyridine-based ligandsAcetophenoneRhodium NanoparticlesCan act as stabilizers and selectivity modifiers[8]
PyridinesFunctionalized PyridinesRh2O3Can bind to the metal center and poison the catalyst[9]

Experimental Protocols

Protocol 1: General Procedure for Chemical Washing of a Poisoned Platinum-group Metal Catalyst

This protocol describes a general method for the chemical washing of a platinum-group metal catalyst (e.g., Pt/C, Pd/C, Rh/C) suspected of being poisoned by ionic or soluble impurities.

Materials:

  • Poisoned catalyst

  • Deionized water

  • Dilute acid (e.g., 0.1 M nitric acid) or base (e.g., 0.1 M sodium hydroxide) - Choice depends on the suspected poison

  • Beaker

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper) or centrifuge

  • Drying oven

Procedure:

  • Slurry Formation: Place the poisoned catalyst in a beaker and add the chosen washing solvent (e.g., deionized water) at a solid-to-liquid ratio of approximately 1:10 (w/v).

  • Washing: Stir the resulting slurry at room temperature for 1-2 hours.

  • Separation: Separate the catalyst from the solvent via filtration or centrifugation.

  • Repetition: Repeat the washing step 2-3 times with fresh solvent to ensure thorough removal of the poison.

  • Drying: Dry the washed catalyst in an oven at 110°C for 4-6 hours, or until a constant weight is achieved.

  • Pre-activation (if necessary): Depending on the catalyst and subsequent reaction, a calcination and/or reduction step may be required to restore full catalytic activity.

Protocol 2: General Procedure for Thermal Regeneration of a Hydrogenation Catalyst

This protocol outlines a general procedure for the thermal regeneration of a catalyst to remove carbonaceous deposits (coke) or volatile poisons.

Materials:

  • Poisoned catalyst

  • Tube furnace with temperature and atmosphere control

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas mixture (e.g., 0.5-2.0% Oxygen in Nitrogen)

  • Reducing gas (e.g., Hydrogen)

Procedure:

  • Inert Purge: Place the catalyst in the tube furnace and purge with an inert gas to remove any adsorbed hydrocarbons and air.

  • Coke Removal (Oxidative Treatment): While maintaining the inert gas flow, slowly ramp the temperature to 450-550°C. Once at the desired temperature, gradually introduce the oxidizing gas mixture. Hold at this temperature until the removal of coke is complete (this can be monitored by analyzing the off-gas for CO2).

  • Inert Purge: Switch back to the inert gas flow to remove all traces of oxygen from the system.

  • Reduction: While still under the inert atmosphere, introduce the reducing gas (hydrogen) and hold at a temperature typically between 200-400°C for 2-4 hours to reduce the metal oxide species back to their active metallic state.

  • Cooling: Cool the catalyst to room temperature under an inert atmosphere before handling.

Visualizations

CatalystPoisoningMechanism cluster_reactants Reactants & Impurities cluster_catalyst Catalyst Surface cluster_products Products & Deactivated Catalyst Reactant This compound ActiveSite Active Site Reactant->ActiveSite Adsorption H2 Hydrogen H2->ActiveSite Adsorption Poison Poison (e.g., Sulfur Compound) Poison->ActiveSite Strong Adsorption/ Chemical Reaction PoisonedSite Poisoned Active Site Product Hydrogenated Product ActiveSite->Product Reaction & Desorption ActiveSite->PoisonedSite

Caption: Mechanism of catalyst poisoning.

TroubleshootingWorkflow Start Low Conversion or Reaction Stalled CheckPurity Verify Purity of: - Substrate - Solvent - Hydrogen Start->CheckPurity CheckConditions Optimize Reaction Conditions: - Temperature - Pressure - Stirring CheckPurity->CheckConditions Purity Confirmed Success Reaction Successful CheckPurity->Success Impurity Found & Removed AnalyzeCatalyst Analyze Catalyst for Poisons (ICP-MS, XPS, etc.) CheckConditions->AnalyzeCatalyst Optimization Fails CheckConditions->Success Optimization Succeeds Regenerate Attempt Catalyst Regeneration - Chemical Wash - Thermal Treatment AnalyzeCatalyst->Regenerate Poison Identified Replace Replace Catalyst AnalyzeCatalyst->Replace Irreversible Poisoning Regenerate->Replace Regeneration Fails Regenerate->Success Regeneration Successful

Caption: Troubleshooting workflow for catalyst deactivation.

LogicalRelationships cluster_causes Potential Causes cluster_solutions Potential Solutions Symptom Symptom: Decreased Reaction Rate Sulfur Sulfur Poisoning Symptom->Sulfur Nitrogen Nitrogen Poisoning Symptom->Nitrogen Metal Heavy Metal Poisoning Symptom->Metal Coking Coking/Fouling Symptom->Coking Purify Purify Reactants/Solvent Sulfur->Purify Regen_Thermal Thermal Regeneration Sulfur->Regen_Thermal Regen_Chemical Chemical Washing Sulfur->Regen_Chemical Replace Replace Catalyst Sulfur->Replace Nitrogen->Purify Nitrogen->Regen_Thermal Nitrogen->Replace Metal->Purify Metal->Regen_Chemical Metal->Replace Coking->Regen_Thermal Coking->Replace

Caption: Logical relationships between symptoms, causes, and solutions.

References

Technical Support Center: HPLC Method Development for 1-Ethyl-4-isopropylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1-Ethyl-4-isopropylcyclohexane isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC method development to separate cis- and trans-1-Ethyl-4-isopropylcyclohexane?

A1: Due to the non-polar nature and structural similarity of the isomers, traditional reversed-phase (RP) HPLC on a C18 column may offer limited selectivity. A more effective starting point is Normal-Phase High-Performance Liquid Chromatography (NP-HPLC). NP-HPLC utilizes a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) and a non-polar mobile phase, which can provide better separation for geometric isomers based on subtle differences in their interaction with the stationary phase.

Q2: My cis and trans isomers are co-eluting. What steps can I take to improve separation?

A2: Co-elution is a common challenge when separating structurally similar, non-polar isomers.[1] Here is a systematic approach to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: In NP-HPLC, adjust the ratio of your non-polar solvent (e.g., hexane (B92381) or heptane) to a slightly more polar modifier (e.g., isopropanol (B130326) or ethyl acetate). A weaker mobile phase (higher percentage of the non-polar solvent) will increase retention and may improve separation.

    • Solvent Type: The choice of the polar modifier can significantly impact selectivity. If isopropanol does not provide adequate separation, try switching to ethyl acetate (B1210297), dichloromethane, or a mixture of modifiers.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different polar stationary phase. Cyano (CN) or Diol-based columns offer different selectivities compared to standard silica and may resolve the isomers.

  • Reduce Column Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differential interaction with the stationary phase.

Q3: I am not seeing any peaks for my sample. What could be the issue?

A3: this compound lacks a chromophore, making it invisible to standard UV-Vis detectors. You will need to use a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). If you are using one of these detectors and still do not see a peak, consider the following:

  • Detector Settings: Ensure your detector is properly configured and stabilized. RID is highly sensitive to temperature and pressure fluctuations.

  • Sample Concentration: Your sample may be too dilute. Prepare a more concentrated standard to inject.

  • Volatility: this compound is volatile. Ensure your sample preparation and injection procedure minimizes evaporative losses. Consider using a cooled autosampler if available.

Q4: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

A4: Poor peak shape can be caused by several factors:

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting in a stronger solvent can lead to peak distortion.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.

  • Column Contamination: The column inlet frit or the stationary phase itself may be contaminated. Flush the column with a strong solvent (e.g., 100% isopropanol in NP-HPLC). If the problem persists, a new column may be needed.

Q5: My retention times are drifting. What are the possible causes?

A5: Unstable retention times can indicate a problem with the HPLC system or the method's robustness.

  • Mobile Phase Composition: In NP-HPLC, the mobile phase is highly sensitive to small amounts of water. Ensure your solvents are dry and consider using a mobile phase preparation bottle with a drying tube. Inconsistent mobile phase preparation can also lead to shifts.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take a significant amount of time in NP-HPLC.

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Separation / Co-elution Insufficient selectivity of the stationary phase.Switch to a different polar stationary phase (e.g., from Silica to Cyano or Diol).
Mobile phase is too strong.In NP-HPLC, decrease the percentage of the polar modifier (e.g., isopropanol).
Inappropriate mobile phase modifier.Try a different polar modifier (e.g., ethyl acetate instead of isopropanol).
No Peaks Detected Analyte lacks a UV chromophore.Use a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
Sample concentration is too low.Prepare and inject a more concentrated sample.
Analyte is too volatile.Use a cooled autosampler and minimize sample exposure to air.
Poor Peak Shape (Tailing/Fronting) Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce injection volume and/or sample concentration.
Secondary interactions with the stationary phase.For tailing peaks, consider adding a small amount of a competitive additive to the mobile phase (e.g., a small amount of the corresponding alcohol if using a silica column).
Retention Time Instability Water contamination in the mobile phase (NP-HPLC).Use dry solvents and protect the mobile phase from atmospheric moisture.
Insufficient column equilibration.Allow for a longer equilibration time before analysis.
Fluctuating column temperature.Use a column oven to maintain a constant temperature.
High Backpressure Clogged column frit.Reverse and flush the column (if permitted by the manufacturer). If the pressure remains high, replace the frit or the column.
Particulates in the sample.Filter all samples through a 0.22 µm syringe filter before injection.
Precipitated mobile phase components.Ensure all mobile phase components are fully miscible and dissolved.

Experimental Protocols

Sample Preparation
  • Standard Preparation:

    • Accurately weigh approximately 50 mg of a cis/trans mixture of this compound.

    • Dissolve the sample in 10 mL of n-hexane to prepare a stock solution of 5 mg/mL.

    • Perform serial dilutions with n-hexane to prepare working standards at concentrations of 1 mg/mL, 0.5 mg/mL, and 0.1 mg/mL.

  • Sample Filtration:

    • Filter all standard and sample solutions through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Cap the vial immediately to prevent evaporation.

HPLC Method Development (Normal-Phase)
  • Column: Silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol

  • Initial Conditions:

    • Mobile Phase Composition: 99.5% Hexane / 0.5% Isopropanol (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: Refractive Index Detector (RID)

  • Method Optimization Strategy:

    • Inject a mid-concentration standard and observe the chromatogram.

    • If retention is too low (peaks elute too early), decrease the percentage of isopropanol.

    • If retention is too high (long analysis time), cautiously increase the percentage of isopropanol in small increments (e.g., 0.1%).

    • If co-elution persists, replace isopropanol with ethyl acetate as the polar modifier and repeat the optimization.

    • Once separation is achieved, optimize the flow rate for better efficiency (narrower peaks).

Data Presentation

The following table is a template for summarizing the results of your method development experiments.

Parameter Condition 1 Condition 2 Condition 3
Column Silica (250x4.6mm, 5µm)Silica (250x4.6mm, 5µm)Cyano (250x4.6mm, 5µm)
Mobile Phase 99.8% Hexane / 0.2% IPA99.5% Hexane / 0.5% IPA99% Hexane / 1% MTBE
Flow Rate (mL/min) 1.01.01.2
Temperature (°C) 303035
Retention Time - cis (min) Enter DataEnter DataEnter Data
Retention Time - trans (min) Enter DataEnter DataEnter Data
Resolution (Rs) Enter DataEnter DataEnter Data
Tailing Factor - cis Enter DataEnter DataEnter Data
Tailing Factor - trans Enter DataEnter DataEnter Data

Visualizations

The following diagram illustrates a logical workflow for developing and troubleshooting an HPLC method for the separation of this compound isomers.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_eval Evaluation & Optimization cluster_troubleshoot Troubleshooting cluster_final Finalization start Define Separation Goal: Separate cis/trans Isomers prep_sample Prepare Standards & Samples (Dissolve in Hexane, Filter) start->prep_sample select_mode Select HPLC Mode: Normal-Phase (NP-HPLC) prep_sample->select_mode select_column Select Column: Silica or Cyano select_mode->select_column initial_conditions Set Initial Conditions: (e.g., 99.5% Hexane/0.5% IPA, 1 mL/min) select_column->initial_conditions run_analysis Inject Standard & Acquire Data initial_conditions->run_analysis eval_chrom Evaluate Chromatogram run_analysis->eval_chrom is_separated Adequate Separation? eval_chrom->is_separated is_good_shape Good Peak Shape? is_separated->is_good_shape Yes optimize_mp Optimize Mobile Phase: Adjust % Modifier or Change Modifier is_separated->optimize_mp No is_stable_rt Stable Retention Times? is_good_shape->is_stable_rt Yes adjust_sample Adjust Sample: Solvent, Concentration is_good_shape->adjust_sample No check_system Check System: Equilibration, Temp, Leaks is_stable_rt->check_system No method_ok Method is Suitable is_stable_rt->method_ok Yes optimize_mp->run_analysis change_column Change Column Type optimize_mp->change_column change_column->run_analysis adjust_sample->run_analysis check_system->run_analysis validate_method Validate Method method_ok->validate_method

Caption: Workflow for HPLC method development and troubleshooting.

References

Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 1-Ethyl-4-isopropylcyclohexane. This document includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address challenges encountered during the synthesis process.

Synthesis Overview

The recommended scalable synthesis of this compound is a two-step process starting from readily available cumene (B47948). The first step involves the Friedel-Crafts acylation of cumene to produce 4-isopropylacetophenone. The second step is the hydrogenation of the ketone intermediate to yield the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis route for this compound?

A1: A robust and scalable two-step synthesis is recommended. This involves the Friedel-Crafts acylation of cumene with acetyl chloride to form 4-isopropylacetophenone, followed by a catalytic hydrogenation reaction that reduces the ketone and the aromatic ring to yield this compound. This method avoids the rearrangement issues often associated with direct Friedel-Crafts alkylation.[1][2]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Both steps of the synthesis involve hazardous materials and conditions. Friedel-Crafts acylation uses a highly reactive and moisture-sensitive Lewis acid catalyst like aluminum chloride, which can release HCl gas upon contact with moisture.[3] The reaction can also be highly exothermic. Hydrogenation involves flammable hydrogen gas under pressure and a flammable catalyst. It is crucial to work in a well-ventilated fume hood, use anhydrous reagents and solvents, and employ appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Pressure-rated equipment must be used for the hydrogenation step.

Q3: How can I monitor the progress of the reactions?

A3: The progress of both the Friedel-Crafts acylation and the hydrogenation can be monitored using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] For TLC, a non-polar eluent system such as hexane/ethyl acetate (B1210297) is suitable. GC-MS can provide quantitative information on the conversion of starting materials and the formation of products and byproducts.

Q4: What are the expected cis/trans isomer ratios for the final product?

A4: The hydrogenation of the aromatic ring can lead to a mixture of cis and trans isomers of this compound. The exact ratio can be influenced by the catalyst, solvent, and reaction conditions. It is important to characterize the final product to determine the isomeric ratio, which can be achieved using techniques like NMR spectroscopy.

Troubleshooting Guides

Part 1: Friedel-Crafts Acylation of Cumene
Issue Potential Cause Troubleshooting Steps
Low or no yield of 4-isopropylacetophenone Deactivated catalyst: Aluminum chloride (AlCl₃) is highly sensitive to moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3][4]
Insufficient catalyst: The ketone product can complex with AlCl₃, rendering it inactive.Use a stoichiometric amount or a slight excess of AlCl₃ (e.g., 1.1-1.3 equivalents) relative to the acylating agent.[3]
Poor quality reagents: Impurities in cumene or acetyl chloride can inhibit the reaction.Use freshly distilled cumene and acetyl chloride.
Formation of multiple byproducts Reaction temperature too high: High temperatures can lead to side reactions.Maintain the reaction temperature at 0-5 °C during the addition of reagents and then allow it to slowly warm to room temperature.
Incorrect order of addition: Adding the catalyst to the aromatic compound can lead to undesired side reactions.Add the cumene solution dropwise to the pre-formed complex of acetyl chloride and aluminum chloride.
Reaction stalls before completion Inadequate mixing: Poor mixing can lead to localized depletion of reactants or catalyst.Ensure efficient stirring throughout the reaction.
Part 2: Hydrogenation of 4-isopropylacetophenone
Issue Potential Cause Troubleshooting Steps
Incomplete reduction of the ketone Insufficient catalyst activity: The catalyst may be old, poisoned, or not properly activated.Use a fresh, active catalyst (e.g., Palladium on carbon). Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
Low hydrogen pressure or temperature: Aromatic ring hydrogenation requires more forcing conditions than simple alkene reduction.Increase the hydrogen pressure (e.g., >50 atm) and/or the reaction temperature (e.g., >100 °C).[5]
Formation of 1-(4-isopropylphenyl)ethanol as the main product Reaction conditions are too mild: Milder conditions may favor the reduction of the ketone to the alcohol without subsequent hydrogenation of the aromatic ring and hydrodeoxygenation.Increase the reaction temperature, pressure, and/or reaction time to promote complete reduction to the cyclohexane.
Low yield of this compound Catalyst poisoning: Sulfur or other impurities in the substrate or solvent can poison the catalyst.Use high-purity 4-isopropylacetophenone and solvent.
Inefficient hydrogen uptake: Poor mixing can limit the gas-liquid mass transfer of hydrogen.Ensure vigorous stirring or shaking of the reaction mixture.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Cumene to 4-isopropylacetophenone

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cumene120.19100 g0.832
Acetyl chloride78.5072.0 g (65.2 mL)0.917
Aluminum chloride (anhydrous)133.34133 g1.00
Dichloromethane (B109758) (anhydrous)84.93500 mL-
Hydrochloric acid (conc.)36.46150 mL-
Ice-500 g-

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (133 g, 1.00 mol) and anhydrous dichloromethane (250 mL). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add acetyl chloride (72.0 g, 0.917 mol) to the stirred suspension while maintaining the temperature at 0-5 °C.

  • Cumene Addition: Dissolve cumene (100 g, 0.832 mol) in anhydrous dichloromethane (250 mL) and add it to the dropping funnel. Add the cumene solution dropwise to the reaction mixture over 1-2 hours, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (500 g) and concentrated hydrochloric acid (150 mL) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and finally with brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 4-isopropylacetophenone.

Step 2: Hydrogenation of 4-isopropylacetophenone to this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-isopropylacetophenone162.23100 g0.616
5% Palladium on Carbon (Pd/C)-5.0 g-
Ethanol (B145695)46.07500 mL-

Procedure:

  • Reaction Setup: In a high-pressure autoclave, charge the crude 4-isopropylacetophenone (100 g, 0.616 mol), 5% Pd/C (5.0 g), and ethanol (500 mL).

  • Hydrogenation: Seal the autoclave, flush it with nitrogen, and then pressurize with hydrogen to 50-100 atm. Heat the mixture to 120-150 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

ParameterFriedel-Crafts AcylationHydrogenation
Key Reagents Cumene, Acetyl Chloride, AlCl₃4-isopropylacetophenone, H₂, Pd/C
Solvent DichloromethaneEthanol
Temperature 0 °C to Room Temperature120-150 °C
Pressure Atmospheric50-100 atm
Reaction Time 3-5 hours8-12 hours
Typical Yield 85-95% (of 4-isopropylacetophenone)70-85% (of this compound)

Visualizations

Synthesis_Workflow Start Start: Cumene Acylation Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Acylation Ketone Intermediate: 4-isopropylacetophenone Acylation->Ketone Hydrogenation Step 2: Hydrogenation (H2, Pd/C) Ketone->Hydrogenation Product Final Product: This compound Hydrogenation->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? Check_Step1 Check Friedel-Crafts Acylation Start->Check_Step1 Yes Check_Step2 Check Hydrogenation Start->Check_Step2 No, Acylation OK Moisture Moisture Present? Check_Step1->Moisture Temp_Pressure Optimal Temp/Pressure? Check_Step2->Temp_Pressure Catalyst_Amount Sufficient Catalyst? Moisture->Catalyst_Amount No Dry_Reagents Use Anhydrous Reagents/ Inert Atmosphere Moisture->Dry_Reagents Yes Increase_Catalyst Increase Catalyst Loading Catalyst_Amount->Increase_Catalyst No Success Yield Improved Catalyst_Amount->Success Yes Optimize_Conditions Adjust T and P Temp_Pressure->Optimize_Conditions No Temp_Pressure->Success Yes Dry_Reagents->Success Increase_Catalyst->Success Optimize_Conditions->Success

Caption: A logical troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Purification of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-4-isopropylcyclohexane. The information provided addresses common issues related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Impurities in this compound typically arise from the synthesis process, which often involves a Friedel-Crafts alkylation of an aromatic precursor followed by hydrogenation. The most common impurities include:

  • Unreacted Starting Materials: Ethylbenzene, isopropylbenzene (cumene), and residual alkylating agents.

  • Isomeric Byproducts: ortho- and meta- isomers of 1-ethyl-4-isopropylbenzene from the alkylation step, which upon hydrogenation yield the corresponding isomers of this compound.

  • Geometric Isomers: cis- and trans- isomers of this compound.

  • Partially Hydrogenated Intermediates: 1-Ethyl-4-isopropylbenzene and 1-ethyl-4-isopropylcyclohexene.

  • Catalyst Residues: Residual Lewis acids (e.g., AlCl₃) from the alkylation and heavy metals (e.g., Ni, Pt, Ru) from the hydrogenation step.

  • Solvents: Organic solvents used during the synthesis and workup.

Q2: How can I remove residual acid catalyst from my this compound product?

A2: Residual acid catalysts, such as aluminum chloride (AlCl₃) from a Friedel-Crafts reaction, can be effectively removed by performing an aqueous wash. A common procedure involves washing the organic layer with a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃), followed by washing with water to neutrality. This converts the acidic catalyst into water-soluble salts that partition into the aqueous phase.

Q3: What is the best method to separate the cis- and trans- isomers of this compound?

A3: Separating cis- and trans- isomers of substituted cyclohexanes can be challenging due to their similar physical properties. The most effective methods are:

  • Fractional Distillation: While the boiling points of the isomers are very close, a highly efficient fractional distillation column with a high number of theoretical plates can enrich the fractions in one of the isomers.

  • Preparative Gas Chromatography (GC): This is a highly effective technique for separating isomers with high purity, especially on a smaller scale. Chiral stationary phases can also be employed for enantiomeric separation if applicable.

  • Preparative High-Performance Liquid Chromatography (HPLC): Similar to GC, preparative HPLC with a suitable stationary phase can achieve good separation of the isomers.

Q4: How can I determine the purity and isomeric ratio of my final product?

A4: Gas chromatography (GC) is the most common and effective method for assessing the purity and determining the isomeric ratio of this compound. By using a suitable capillary column and temperature program, you can separate the desired product from most impurities and quantify the relative amounts of the cis- and trans- isomers. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for definitive identification of the impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product has a yellow or brown tint. Residual Friedel-Crafts catalyst or polymeric byproducts.Perform an acid wash followed by a neutralization wash as described in the experimental protocols. If the color persists, consider passing the material through a short plug of silica (B1680970) gel or activated carbon.
Incomplete hydrogenation (presence of aromatic impurities). Inefficient hydrogenation catalyst, insufficient reaction time, or inadequate hydrogen pressure.Re-subject the product to hydrogenation with a fresh, active catalyst under optimized conditions (higher pressure, longer reaction time).
Undesirable cis/trans isomer ratio. The hydrogenation conditions can influence the final isomer ratio.While difficult to alter post-synthesis, isomerization can sometimes be achieved under specific catalytic conditions. For purification, refer to the methods for separating isomers (Q3 in FAQs).
Product is wet (cloudy appearance). Incomplete drying after aqueous workup.Dry the organic solution over a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) for a sufficient amount of time before the final distillation.

Quantitative Data on Purification

The following table presents representative data on the purification of a crude this compound sample.

Purification Step Impurity Profile (Area % by GC) Purity of this compound (%) cis:trans Isomer Ratio
Crude Product Unreacted Aromatics: 5.2%Isomeric Byproducts: 3.5%Other: 1.3%90.030:70
After Acid/Base Wash Unreacted Aromatics: 5.1%Isomeric Byproducts: 3.4%Other: 0.5%91.030:70
After Fractional Distillation Unreacted Aromatics: 0.2%Isomeric Byproducts: 0.5%Other: <0.1%>99.035:65 (in main fraction)

Experimental Protocols

Protocol 1: Acid and Base Washing for Catalyst Removal

This protocol describes the removal of residual acid catalyst and neutralization of the crude product.

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add an equal volume of deionized water to the organic layer in the separatory funnel.

  • Shake for 1 minute and allow the layers to separate. Drain the aqueous layer.

  • Repeat the water wash until the aqueous layer is neutral (test with pH paper).

  • Drain the washed organic layer into a clean, dry flask.

Protocol 2: Drying the Organic Product

This protocol is for removing residual water from the washed product.

  • Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate) to the flask containing the washed this compound. A rule of thumb is to add enough so that some of the drying agent remains free-flowing.

  • Swirl the flask for 5-10 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Allow the mixture to stand for at least 30 minutes.

  • Filter the dried product through a fluted filter paper or a cotton plug into a clean, dry distillation flask.

Protocol 3: Fractional Distillation

This protocol is for the final purification and separation of isomers.

  • Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column).

  • Add the dried this compound and a few boiling chips to the distillation flask.

  • Heat the flask gently to initiate boiling.

  • Maintain a slow and steady distillation rate to ensure good separation.

  • Collect fractions based on the boiling point. The initial fraction (forerun) will likely contain lower-boiling impurities.

  • Collect the main fraction corresponding to the boiling point of this compound.

  • Monitor the purity of the collected fractions by gas chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_analysis Analysis synthesis Crude this compound wash Acid/Base Wash synthesis->wash Remove Catalyst dry Drying wash->dry Remove Water distill Fractional Distillation dry->distill Separate Impurities & Isomers analysis Purity and Isomer Analysis (GC/GC-MS) distill->analysis Final Product

Caption: Purification workflow for this compound.

logical_relationship product Crude Product impurities Common Impurities product->impurities Contains methods Purification Methods impurities->methods Addressed by pure_product Pure this compound methods->pure_product Yields

Caption: Relationship between crude product, impurities, and purification.

Stability of 1-Ethyl-4-isopropylcyclohexane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Ethyl-4-isopropylcyclohexane

This technical support center provides troubleshooting guidance and frequently asked questions regarding the chemical stability of this compound when used in experiments involving acidic or basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using this compound as a non-reactive solvent/scaffold in a reaction that involves a strong acid. Could the cyclohexane (B81311) derivative itself be reacting?

A1: While this compound, as a saturated alkane, is generally inert to most acidic conditions, it is not entirely immune to reaction under harsh conditions.[1][2][3][4][5] With strong, non-nucleophilic acids, particularly at elevated temperatures, there is a possibility of acid-catalyzed isomerization. This would involve the interconversion of cis and trans isomers to reach a thermodynamic equilibrium, which favors the most stable conformation. Under extremely harsh conditions (e.g., superacids), fragmentation or "cracking" of the molecule can occur, though this is unlikely under typical laboratory synthetic conditions.[6]

Q2: After an acidic workup of my reaction mixture containing this compound, I see some unexpected small peaks in my GC-MS analysis. What could they be?

A2: If you observe new, small peaks corresponding to isomers of your starting material, it is plausible that some acid-catalyzed isomerization has occurred. The two chair conformations of trans-1-ethyl-4-isopropylcyclohexane are in equilibrium, as are the conformers for the cis isomer. Acid catalysis can lower the energy barrier for the interconversion between the cis and trans isomers themselves. You may be observing the formation of the other geometric isomer. To confirm this, you would need to compare the retention times and mass spectra with an authentic standard of the suspected isomer.

Q3: Can this compound be deprotonated or otherwise react with strong bases like n-butyllithium or sodium amide?

A3: No, for all practical purposes, this compound is completely stable in the presence of strong bases. Alkanes are incredibly weak acids (pKa values are estimated to be above 50) and lack any acidic protons that can be removed by common laboratory bases.[1] They also lack electrophilic sites for nucleophilic attack. Therefore, you should not expect any degradation or side reactions when using this compound under basic conditions.

Q4: My experiment involves heating this compound in an aqueous acidic solution for an extended period. Should I be concerned about degradation?

A4: Prolonged heating in the presence of an acid increases the risk of isomerization, as mentioned in Q1. While saturated hydrocarbons are stable against hydrolysis, the combination of heat and acid provides the necessary energy to potentially overcome the activation barrier for isomerization. The stability will depend on the specific acid, its concentration, and the temperature. If the integrity of the specific isomer is critical to your experiment, it is advisable to run a control experiment where this compound is subjected to the same conditions in the absence of other reactants to check for any changes.

Q5: I suspect my sample of this compound may have isomerized. How can I test for this?

A5: The most effective way to test for isomerization is to use an analytical technique that can separate and identify the cis and trans isomers. Gas chromatography (GC) with a suitable column (e.g., a non-polar or medium-polarity column) is often capable of separating geometric isomers. By comparing the chromatogram of your suspect sample to that of a pure, known standard, you can identify the presence of any isomeric impurities. Confirmation of the peak identities can be achieved by GC-MS, comparing the mass spectra of the peaks to known standards.

Data Presentation

Table 1: General Stability of this compound under Various Conditions

Condition CategoryReagent ExamplesTemperatureExpected OutcomePotential Minor Reactions
Aqueous Acid 1M HCl, 1M H₂SO₄Room TempHighly StableNone expected.
1M HCl, 1M H₂SO₄Elevated (>80°C)Generally StablePossible slow isomerization over extended periods.
Strong Conc. Acid Conc. H₂SO₄, TFARoom TempStablePotential for very slow isomerization.
Conc. H₂SO₄, TFAElevated (>80°C)Moderately StableIsomerization between cis and trans forms is likely.
Superacids HF/SbF₅AnyUnstable Isomerization, cracking, and fragmentation.
Aqueous Base 1M NaOH, 1M KOHRoom TempHighly StableNone expected.
1M NaOH, 1M KOHElevated (>80°C)Highly StableNone expected.
Strong Base n-BuLi, NaNH₂, LDARoom TempHighly StableNone expected.

Experimental Protocols

Protocol: General Method for Assessing Chemical Stability

This protocol provides a framework for testing the stability of this compound in a given acidic or basic solution.

Objective: To determine if this compound undergoes degradation or isomerization under specific pH and temperature conditions over a set time period.

Materials:

  • This compound (high purity standard)

  • Buffer solutions at the desired pH (e.g., pH 4, 7, and 9)

  • Internal standard (IS), e.g., a stable, non-reactive hydrocarbon like decalin.

  • Quenching solution (e.g., saturated sodium bicarbonate for acid tests, saturated ammonium (B1175870) chloride for base tests).

  • Organic extraction solvent (e.g., hexane (B92381) or diethyl ether).

  • GC-MS vials and instrument.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In separate vials, add a known volume of the desired buffer solution (e.g., 1 mL).

    • Spike a small, known volume of the stock solution into each buffer solution to achieve the final test concentration (e.g., 10 µg/mL).

    • Prepare samples in triplicate for each condition and time point.

    • Incubate the vials at the desired temperature (e.g., 37°C or 50°C).

  • Time Points: Remove sample vials at predetermined time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Quenching and Extraction:

    • Immediately stop any potential reaction by adding the appropriate quenching solution.

    • Add a known volume of the organic extraction solvent to the vial.

    • Vortex vigorously for 1 minute to extract the analyte and internal standard into the organic layer.

    • Centrifuge to separate the layers.

  • Analysis:

    • Carefully transfer the organic layer to a GC-MS vial.

    • Analyze the samples using a validated GC-MS method capable of separating the isomers of this compound.

  • Data Interpretation:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Compare the ratio at t > 0 to the ratio at t = 0. A significant decrease indicates degradation.

    • Monitor the chromatograms for the appearance of new peaks that could correspond to isomers. Quantify these peaks to assess the extent of isomerization.

Visualizations

TroubleshootingWorkflow Troubleshooting Unexpected Results start Unexpected peak(s) observed in analysis after acidic/basic treatment check_conditions Review Experimental Conditions: - Acid/Base Concentration - Temperature - Reaction Time start->check_conditions is_acid Was the condition acidic? check_conditions->is_acid is_base Was the condition basic? is_acid->is_base No isomerization Hypothesis: Acid-catalyzed isomerization between cis and trans forms. is_acid->isomerization Yes impurity Hypothesis: Contaminant from reagent or starting material. is_base->impurity No no_reaction Conclusion: this compound is stable. Peak is an impurity. is_base->no_reaction Yes degradation Hypothesis: Degradation due to extreme conditions (e.g., superacid). isomerization->degradation Extreme conditions? confirm_isomer Confirm by running authentic cis/trans standards via GC-MS. isomerization->confirm_isomer run_control Run control experiment with only the compound and acid/base. impurity->run_control confirm_isomer->run_control

Caption: Troubleshooting workflow for unexpected analytical results.

IsomerizationPathway Potential Acid-Catalyzed Isomerization cluster_cis cis-Isomer cluster_trans trans-Isomer cis_ee cis (e,e) conformer cis_aa cis (a,a) conformer cis_ee->cis_aa Ring Flip trans_ea trans (e,a) conformer cis_ee->trans_ea transition H+ Catalyst (High Energy Barrier) cis_ee->transition trans_ae trans (a,e) conformer trans_ea->trans_ae Ring Flip transition->trans_ea

Caption: Potential pathway for acid-catalyzed isomerization.

References

Validation & Comparative

Comparing stability of cis and trans 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of conformational analysis, the seemingly subtle distinction between cis and trans isomers can have profound implications for molecular stability and reactivity. This guide provides a detailed comparison of the stability of cis- and trans-1-Ethyl-4-isopropylcyclohexane, offering quantitative data, experimental protocols, and a logical framework for understanding their energetic differences. This information is particularly valuable for researchers in drug development and organic synthesis, where molecular geometry dictates biological activity and reaction outcomes.

At a Glance: Key Stability Parameters

The relative stability of the cis and trans isomers of 1-Ethyl-4-isopropylcyclohexane is determined by the steric strain arising from the spatial arrangement of the ethyl and isopropyl groups on the cyclohexane (B81311) ring. The trans isomer is demonstrably more stable due to its ability to adopt a chair conformation where both bulky substituents occupy equatorial positions, thus minimizing destabilizing steric interactions.

IsomerMost Stable ConformationKey Steric InteractionsEstimated Gibbs Free Energy Difference (ΔG°)
Trans Di-equatorial chairMinimal 1,3-diaxial interactionsMore Stable (Reference)
Cis Equatorial Isopropyl, Axial Ethyl1,3-diaxial interactions between the axial ethyl group and axial hydrogens~1.8 kcal/mol (less stable)

Note: The Gibbs Free Energy difference is estimated based on the A-values of the substituents, which quantify the steric strain of an axial substituent relative to an equatorial one. The A-value for an ethyl group is approximately 1.8 kcal/mol, and for an isopropyl group, it is around 2.1 kcal/mol. In the most stable cis conformation, the ethyl group is axial, leading to this estimated destabilization.

Conformational Analysis: The Root of Stability Differences

The stability of substituted cyclohexanes is predominantly dictated by the preference of bulky substituents to occupy the more spacious equatorial positions in the chair conformation. Axial positions are sterically hindered due to 1,3-diaxial interactions, where the axial substituent experiences repulsion from the axial hydrogens on the same side of the ring.

Trans-1-Ethyl-4-isopropylcyclohexane:

The trans isomer can exist in two chair conformations that interconvert via a ring flip. In one conformation, both the ethyl and isopropyl groups are in equatorial positions. In the other, both are in axial positions. The di-equatorial conformation is significantly lower in energy and therefore the overwhelmingly predominant conformer at equilibrium. This arrangement minimizes steric strain, rendering the trans isomer highly stable.

Cis-1-Ethyl-4-isopropylcyclohexane:

For the cis isomer, one substituent must be in an axial position while the other is equatorial in any given chair conformation. Through a ring flip, their positions can be interchanged. Two chair conformers are in equilibrium: one with an axial ethyl group and an equatorial isopropyl group, and the other with an equatorial ethyl group and an axial isopropyl group.

Given that the isopropyl group is bulkier than the ethyl group (A-value of ~2.1 kcal/mol vs. ~1.8 kcal/mol), the conformation with the isopropyl group in the equatorial position and the ethyl group in the axial position is the more stable of the two. However, even this most stable cis conformer is significantly less stable than the di-equatorial trans conformer because it still suffers from the steric strain of an axial ethyl group.

Experimental and Computational Determination of Stability

The energetic differences between these isomers can be determined and quantified through various experimental and computational techniques.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique to "freeze out" the chair conformations and directly observe the signals for each conformer. By integrating the signals, their relative populations can be determined, which can then be used to calculate the Gibbs free energy difference.

Methodology:

  • Sample Preparation: A solution of a mixture of cis- and trans-1-Ethyl-4-isopropylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) or deuterated methylene (B1212753) chloride).

  • NMR Data Acquisition:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire proton (¹H) or carbon-¹³C NMR spectra.

    • The sample is cooled to a sufficiently low temperature (e.g., -80 °C or lower) to slow down the rate of chair-chair interconversion to the point where distinct signals for the axial and equatorial conformers of the cis isomer, as well as the dominant di-equatorial trans isomer, can be resolved.

  • Spectral Analysis:

    • The signals corresponding to each conformer are assigned based on their chemical shifts and coupling constants.

    • The integrals of the well-resolved signals for the different conformers are measured.

  • Calculation of Equilibrium Constant (Keq): The ratio of the integrals directly corresponds to the ratio of the conformer populations at that temperature, allowing for the calculation of the equilibrium constant (Keq) between the conformers of the cis isomer and between the cis and trans isomers.

  • Calculation of Gibbs Free Energy Difference (ΔG°): The Gibbs free energy difference is calculated using the following equation:

    ΔG° = -RT ln(Keq)

    where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a theoretical means to calculate the energies of different conformers and isomers.

Methodology:

  • Structure Building: The 3D structures of the relevant conformers of cis- and trans-1-Ethyl-4-isopropylcyclohexane are built using a molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Gibbs Free Energy Calculation: The Gibbs free energy of each conformer is calculated by summing the electronic energy and the thermal free energy correction.

  • Stability Comparison: The relative stabilities are determined by comparing the calculated Gibbs free energies of the most stable conformer of the cis isomer and the trans isomer.

Logical Workflow for Stability Comparison

The process of comparing the stability of cis and trans this compound can be visualized as a logical workflow.

G Workflow for Comparing Isomer Stability cluster_isomers Isomer Identification cluster_conformations Conformational Analysis cluster_stability Stability Assessment cluster_quantification Quantitative Comparison cluster_conclusion Conclusion cis cis-1-Ethyl-4-isopropylcyclohexane cis_conf Identify Chair Conformers (ax/eq and eq/ax) cis->cis_conf trans trans-1-Ethyl-4-isopropylcyclohexane trans_conf Identify Chair Conformers (eq/eq and ax/ax) trans->trans_conf cis_stable Determine Most Stable Cis Conformer (Isopropyl Equatorial) cis_conf->cis_stable trans_stable Determine Most Stable Trans Conformer (Di-equatorial) trans_conf->trans_stable quant Calculate ΔG° (Experimental or Computational) cis_stable->quant trans_stable->quant conclusion Trans Isomer is More Stable quant->conclusion

Caption: Logical workflow for comparing the stability of cis and trans isomers.

A Comparative Analysis of Steric Hindrance: A-Values of Ethyl and Isopropyl Groups on Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of steric effects is paramount in molecular design and conformational analysis. The A-value, or conformational energy, serves as a critical quantitative measure of the steric bulk of a substituent on a cyclohexane (B81311) ring. This guide provides an objective comparison of the A-values for the ethyl and isopropyl groups, supported by experimental data and detailed methodologies, to elucidate their differential impact on conformational equilibrium.

The preference for a substituent to occupy the equatorial position on a cyclohexane chair conformer is primarily driven by the avoidance of destabilizing 1,3-diaxial interactions. The A-value quantifies the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations. A larger A-value signifies a greater preference for the equatorial position and, consequently, a larger steric presence of the substituent.[1]

Quantitative Comparison of A-Values

Experimental data, primarily derived from low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, consistently demonstrates that the isopropyl group imposes greater steric hindrance than the ethyl group. This is reflected in their respective A-values.

SubstituentA-Value (kcal/mol)
Ethyl~1.79
Isopropyl~2.15

Table 1: Experimentally determined A-values for ethyl and isopropyl substituents on a cyclohexane ring.[2]

The higher A-value of the isopropyl group indicates a stronger energetic penalty for it to occupy the axial position compared to the ethyl group.[2]

Unpacking the Steric Rationale

The difference in A-values between the ethyl and isopropyl groups arises from the nature and magnitude of their 1,3-diaxial interactions.

  • Ethyl Group: When an ethyl group is in the axial position, it can rotate around the C-C bond connecting it to the cyclohexane ring. This rotation allows the terminal methyl group to be oriented away from the axial hydrogens at the C3 and C5 positions, thus minimizing steric strain. The primary steric interaction is between the methylene (B1212753) (-CH2-) group of the ethyl substituent and the axial hydrogens.[2][3]

  • Isopropyl Group: An axial isopropyl group experiences more significant steric strain. The secondary carbon of the isopropyl group is bonded to two methyl groups. Regardless of the rotation around the bond to the cyclohexane ring, one of the two methyl groups will be forced into close proximity with the axial hydrogens at C3 and C5, leading to more pronounced 1,3-diaxial interactions.[2][4] This increased steric crowding is the primary reason for the larger A-value of the isopropyl group compared to the ethyl group.[2]

Experimental Protocol: Determination of A-Values by Low-Temperature NMR Spectroscopy

The experimental determination of A-values is a classic application of dynamic NMR spectroscopy. By lowering the temperature, the rate of the cyclohexane chair-flip is decreased to a point where the distinct axial and equatorial conformers can be observed as separate signals in the NMR spectrum.

1. Sample Preparation:

  • A dilute solution of the substituted cyclohexane (ethylcyclohexane or isopropylcyclohexane) is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂). A typical concentration is in the range of 10-50 mg of the analyte in 0.5-0.7 mL of solvent.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • The solution is transferred to a 5 mm NMR tube, ensuring it is free of any particulate matter.

2. NMR Data Acquisition:

  • The NMR tube is placed in the spectrometer, and the sample is allowed to equilibrate at room temperature. A standard ¹H or ¹³C NMR spectrum is acquired to serve as a reference.

  • The temperature of the NMR probe is gradually lowered. The temperature should be decreased in a stepwise manner, allowing the sample to equilibrate at each new temperature before acquiring a spectrum.

  • Spectra are recorded at various low temperatures until the signals corresponding to the axial and equatorial conformers are well-resolved and no longer changing with further temperature decrease. This "coalescence temperature" is passed, and the individual conformer signals become sharp.

3. Data Analysis and A-Value Calculation:

  • At a sufficiently low temperature, the signals for the axial and equatorial conformers will be distinct. The relative populations of the two conformers are determined by integrating the areas of their corresponding signals in the NMR spectrum.

  • The equilibrium constant (K_eq) for the axial-equatorial interconversion is calculated from the ratio of the integrals:

    • K_eq = [Equatorial Conformer] / [Axial Conformer] = Integral_equatorial / Integral_axial

  • The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the following equation:

    • ΔG° = -RT ln(K_eq)

    • Where:

      • R is the ideal gas constant (1.987 cal/mol·K)

      • T is the temperature in Kelvin at which the spectrum was recorded.

Logical Relationship Visualization

The following diagram illustrates the relationship between the substituent, its conformational state, the resulting steric interactions, and the experimentally determined A-value.

G Relationship between Steric Strain and A-Value substituent Substituent (Ethyl vs. Isopropyl) axial Axial Conformation substituent->axial occupies equatorial Equatorial Conformation substituent->equatorial occupies strain 1,3-Diaxial Interactions (Steric Strain) axial->strain experiences equatorial->strain minimizes energy Relative Gibbs Free Energy (ΔG°) strain->energy determines avalue A-Value energy->avalue is the

Caption: Logical flow from substituent identity to its A-value.

References

Conformational Landscape of 1-Ethyl-4-isopropylcyclohexane: A Computational and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The conformational preferences of cyclic scaffolds, such as cyclohexane (B81311) derivatives, can significantly influence their biological activity and physicochemical properties. This guide provides a detailed computational and experimental comparison of the conformers of 1-Ethyl-4-isopropylcyclohexane, a classic example of a disubstituted cyclohexane.

Introduction to Conformational Analysis

Cyclohexane and its derivatives are not planar molecules; they exist predominantly in a puckered "chair" conformation to minimize angular and torsional strain. In a substituted cyclohexane, each substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The interconversion between two chair conformations, known as a "ring flip," is a rapid process at room temperature. However, the presence of substituents leads to different energy levels for the various conformers, with the molecule preferentially adopting the lowest energy state. The relative stability of these conformers is primarily governed by steric interactions, particularly the unfavorable 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring.

Quantitative Conformational Analysis of this compound

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the axial-to-equatorial equilibrium.[1][2] A larger A-value indicates a greater steric bulk and a stronger preference for the equatorial position.[1] For the ethyl and isopropyl groups, the accepted A-values are approximately 1.79 kcal/mol and 2.15 kcal/mol, respectively.[1] These values are instrumental in predicting the conformational equilibrium of disubstituted cyclohexanes like this compound.

Cis-1-Ethyl-4-isopropylcyclohexane

In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. A ring flip will interchange these positions. The energy difference between the two conformers can be estimated by the difference in the A-values of the two substituents.

ConformerAxial SubstituentEquatorial SubstituentRelative Energy (kcal/mol)Population at 298 K (%)
Conformer 1 (More Stable) EthylIsopropyl0~61%
Conformer 2 (Less Stable) IsopropylEthyl0.36~39%

The relative energy is calculated as the absolute difference between the A-values of the two substituents (|2.15 - 1.79| = 0.36 kcal/mol). The population is estimated using the equation ΔG = -RTlnK, where K is the equilibrium constant.

The conformer with the bulkier isopropyl group in the more stable equatorial position is favored.

Trans-1-Ethyl-4-isopropylcyclohexane

In the trans isomer, the substituents can be either both equatorial (diequatorial) or both axial (diaxial). The diequatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial form. The energy of the diaxial conformer relative to the diequatorial conformer can be estimated by summing the A-values of the two substituents.

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population at 298 K (%)
Conformer 1 (More Stable) Diequatorial0>99.9%
Conformer 2 (Less Stable) Diaxial3.94<0.1%

The relative energy of the diaxial conformer is the sum of the A-values (1.79 + 2.15 = 3.94 kcal/mol).

The strong preference for the diequatorial conformation makes the diaxial form practically negligible at room temperature.

Experimental Protocols

The determination of conformer populations and energy differences is typically achieved through experimental techniques, primarily low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods also play a crucial role in complementing and rationalizing experimental findings.

Low-Temperature NMR Spectroscopy

Objective: To experimentally determine the ratio of conformers for cis- and trans-1-Ethyl-4-isopropylcyclohexane.

Methodology:

  • Sample Preparation: A solution of the purified this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition:

    • An initial ¹H NMR spectrum is acquired at room temperature. At this temperature, the ring flip is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.[3]

    • The sample is then cooled incrementally. As the temperature is lowered, the rate of the chair-chair interconversion decreases.[3]

    • At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons will broaden and eventually separate into distinct sets of peaks for each conformer.

    • Spectra are recorded at a temperature where the interconversion is slow enough to observe sharp, well-resolved signals for both conformers.

  • Data Analysis:

    • The signals corresponding to specific protons in each conformer are identified.

    • The relative populations of the two conformers are determined by integrating the areas of the corresponding well-resolved peaks.

    • The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation ΔG° = -RTlnK, where K is the equilibrium constant (the ratio of the conformer populations), R is the gas constant, and T is the temperature in Kelvin.

Computational Chemistry

Objective: To calculate the relative energies of the conformers of this compound.

Methodology:

  • Structure Generation: The 3D structures of the possible chair conformers for both cis- and trans-1-Ethyl-4-isopropylcyclohexane are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using a suitable level of theory and basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G*).[4]

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate energy values.

  • Data Analysis: The relative energies of the conformers are determined by taking the difference in their calculated electronic energies. These values can then be compared with the experimental data obtained from NMR spectroscopy.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the cis and trans isomers of this compound.

cis_conformer_equilibrium cluster_conformer1 Conformer 1 (More Stable) cluster_conformer2 Conformer 2 (Less Stable) C1 Isopropyl (Equatorial) Ethyl (Axial) C2 Isopropyl (Axial) Ethyl (Equatorial) C1->C2 Ring Flip ΔG° = +0.36 kcal/mol C2->C1 Ring Flip ΔG° = -0.36 kcal/mol

Caption: Conformational equilibrium of cis-1-Ethyl-4-isopropylcyclohexane.

trans_conformer_equilibrium cluster_conformer1 Conformer 1 (More Stable) cluster_conformer2 Conformer 2 (Less Stable) T1 Diequatorial T2 Diaxial T1->T2 Ring Flip ΔG° = +3.94 kcal/mol T2->T1 Ring Flip ΔG° = -3.94 kcal/mol

Caption: Conformational equilibrium of trans-1-Ethyl-4-isopropylcyclohexane.

Conclusion

The conformational analysis of this compound demonstrates the fundamental principles governing the three-dimensional structure of substituted cyclohexanes. The interplay of steric factors, as quantified by A-values, dictates the preferred conformation. For the cis isomer, a measurable equilibrium exists between the two chair conformers, with a preference for the conformer that places the larger isopropyl group in the equatorial position. In contrast, the trans isomer overwhelmingly favors the diequatorial conformation, rendering the diaxial conformer a minor, often undetectable, component of the equilibrium. This detailed understanding, derived from a combination of computational and experimental approaches, is crucial for predicting molecular shape and, consequently, function in various scientific and drug development applications.

References

A Comparative Guide to the Structural Validation of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-Ethyl-4-isopropylcyclohexane, a disubstituted cycloalkane with stereoisomeric and conformational complexity. While X-ray crystallography remains the definitive method for determining solid-state molecular structure, a combination of spectroscopic and spectrometric techniques is often employed for a complete characterization in different states of matter. This document outlines the principles, experimental data, and protocols for X-ray crystallography and compares it with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the key aspects of each analytical method for the structural elucidation of this compound.

Technique Information Obtained Strengths Limitations Typical Sample Requirements
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. Can distinguish between cis and trans isomers and identify the preferred solid-state conformation.Provides unambiguous, high-resolution structural data. Considered the "gold standard" for structural determination.Requires a single, high-quality crystal, which can be difficult to grow for non-polar, flexible molecules like this compound. Provides information only on the solid-state structure.Single crystal of sufficient size and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular skeleton, including the number and connectivity of protons and carbons. Can differentiate between cis and trans isomers and provide insights into the conformational equilibrium (chair, twist-boat) in solution.Non-destructive. Provides rich structural information in solution. 2D NMR techniques (COSY, HSQC) can establish detailed connectivity.Spectra can be complex for molecules with multiple conformers. Peak overlap can complicate interpretation. Less sensitive than mass spectrometry.~1-10 mg of pure sample dissolved in a deuterated solvent.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns provide clues about the molecular structure and the nature of the alkyl substituents.Extremely sensitive, requiring very small amounts of sample. Can be coupled with Gas Chromatography (GC) for separation and analysis of isomers.Does not directly provide stereochemical or conformational information. Fragmentation can be complex and may require reference spectra for interpretation.Micrograms to nanograms of sample.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the presence of specific functional groups and the overall "fingerprint" of the molecule. For this compound, this would primarily be C-H stretching and bending vibrations.Fast, non-destructive, and requires minimal sample preparation. Can provide a quick check for the presence of the saturated hydrocarbon structure.Provides limited information for structural elucidation of alkanes, as C-H bonds are ubiquitous. Not suitable for distinguishing between stereoisomers.A few milligrams of sample (solid, liquid, or gas).

Experimental Protocols

X-ray Crystallography (Hypothetical Protocol)
  • Crystal Growth: A suitable single crystal of this compound would first need to be grown. This could be attempted by slow evaporation of a solution in a volatile solvent (e.g., pentane) at low temperatures.

  • Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

  • ¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer. A standard ¹H NMR spectrum is acquired. Key parameters to observe would be the chemical shifts of the methyl, ethyl, isopropyl, and cyclohexane (B81311) ring protons, their integration to determine proton ratios, and the splitting patterns (multiplicity) to deduce neighboring protons.

  • ¹³C NMR Data Acquisition: A ¹³C NMR spectrum is then acquired. This will show the number of unique carbon environments in the molecule.

  • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine ¹H-¹H and ¹H-¹³C correlations, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This would separate cis and trans isomers.

  • Mass Spectrometry Analysis: As each isomer elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (commonly by electron impact), causing them to form a molecular ion and fragment ions. The mass-to-charge ratio (m/z) of these ions is measured. The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and a series of fragment peaks that are characteristic of the molecule's structure. For cycloalkanes, fragmentation often involves the loss of small alkyl groups or an ethylene (B1197577) molecule.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavelength.

  • Spectrum Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the key absorptions would be the C-H stretching vibrations of the sp³ hybridized carbons (typically in the 2850-3000 cm⁻¹ region) and C-H bending vibrations (around 1375-1465 cm⁻¹).

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_validation Final Validation Sample This compound (Purified Sample) Xray X-ray Crystallography Sample->Xray NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR GCMS GC-Mass Spectrometry Sample->GCMS FTIR FTIR Spectroscopy Sample->FTIR Xray_data 3D Structure (Solid State) Xray->Xray_data NMR_data Connectivity & Conformation (Solution) NMR->NMR_data GCMS_data Molecular Weight & Fragmentation GCMS->GCMS_data FTIR_data Functional Groups FTIR->FTIR_data Validation Validated Structure Xray_data->Validation NMR_data->Validation GCMS_data->Validation FTIR_data->Validation

Caption: Experimental workflow for the structural validation of this compound.

References

A Comparative Analysis of Steric Hindrance in Cyclohexane Derivatives: 1-Ethyl-4-isopropylcyclohexane vs. 1,4-di-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the conformational preferences and physicochemical properties of 1-Ethyl-4-isopropylcyclohexane and 1,4-di-tert-butylcyclohexane reveals significant differences driven by steric strain. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to aid in the selection and application of these substituted cyclohexanes.

The strategic placement of alkyl substituents on a cyclohexane (B81311) ring profoundly influences its three-dimensional structure and, consequently, its chemical and physical behavior. This comparative study delves into the nuances of two such derivatives: this compound and the sterically demanding 1,4-di-tert-butylcyclohexane. Understanding their conformational landscapes is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where precise control of molecular geometry is paramount.

Physicochemical Properties: A Tabular Comparison

PropertyThis compound (estimated)1,4-di-tert-butylcyclohexane
Molecular Formula C₁₁H₂₂[1]C₁₄H₂₈
Molecular Weight 154.29 g/mol [1]196.37 g/mol
Boiling Point ~171-172 °C (for 1-isopropyl-4-methylcyclohexane)[2]235.5 °C
Melting Point ~ -87.6 °C (for 1-isopropyl-4-methylcyclohexane)[2]Not available
Density ~0.797 g/cm³ (for 1-isopropyl-4-methylcyclohexane)[2]0.821 g/cm³
Refractive Index ~1.456 (for 1-isopropyl-4-methylcyclohexane)[2]1.448
Solubility Insoluble in water (expected)Insoluble in water (expected)

Conformational Analysis: The Battle Against Steric Strain

The conformational preferences of substituted cyclohexanes are primarily dictated by the minimization of steric strain, particularly the avoidance of unfavorable 1,3-diaxial interactions. The sheer bulk of the tert-butyl group in 1,4-di-tert-butylcyclohexane leads to conformational behaviors that are markedly different from those of this compound.

1,4-di-tert-butylcyclohexane: A Tale of Two Isomers

The cis and trans isomers of 1,4-di-tert-butylcyclohexane exhibit dramatically different and conformationally rigid structures.

  • Trans-1,4-di-tert-butylcyclohexane: This isomer adopts a stable diequatorial chair conformation . The large tert-butyl groups occupy the spacious equatorial positions, effectively locking the ring in this conformation and preventing ring flips. The energy barrier for a ring flip to the diaxial conformation is prohibitively high due to severe steric clashes.

  • Cis-1,4-di-tert-butylcyclohexane: In contrast, the cis isomer is forced to adopt a twist-boat conformation . A chair conformation would necessitate one of the bulky tert-butyl groups to be in an axial position, leading to significant and destabilizing 1,3-diaxial interactions. To alleviate this strain, the ring twists into a more energetically favorable non-chair conformation. Low-temperature 13C NMR studies have been instrumental in observing both the twist-boat and the less stable chair conformations of the cis isomer.[3] The free-energy barriers for the interconversion between the major twist-boat and minor chair forms have been determined to be 6.83 and 6.35 kcal/mol, respectively.[3]

This compound: A More Flexible System

Compared to the tert-butyl group, the ethyl and isopropyl groups are less sterically demanding, allowing for a more dynamic conformational equilibrium in this compound. The relative stabilities of the different chair conformations can be estimated using "A-values," which quantify the energetic preference of a substituent for the equatorial position over the axial position. The A-value for an ethyl group is approximately 1.75-1.8 kcal/mol, while the A-value for an isopropyl group is around 2.1-2.2 kcal/mol.[4][5]

  • Trans-1-Ethyl-4-isopropylcyclohexane: The most stable conformation for the trans isomer is the diequatorial chair form . A ring flip would place both substituents in the more sterically hindered axial positions, a process that is energetically unfavorable.

  • Cis-1-Ethyl-4-isopropylcyclohexane: For the cis isomer, two chair conformations are in equilibrium: one with the isopropyl group equatorial and the ethyl group axial, and the other with the ethyl group equatorial and the isopropyl group axial. Given the larger A-value of the isopropyl group, the conformation with the isopropyl group in the equatorial position and the ethyl group in the axial position is the more stable of the two .[6][7] The energy difference between these two conformations can be approximated by the difference in their A-values (approximately 0.3-0.4 kcal/mol).

Experimental Protocols

The determination of conformational equilibria and energy barriers in substituted cyclohexanes relies on a combination of experimental techniques and computational modeling.

Low-Temperature Carbon-13 NMR Spectroscopy

This technique allows for the "freezing out" of individual conformers at low temperatures, enabling their direct observation and quantification.

Protocol:

  • Sample Preparation: Dissolve a ~5-10% solution of the cyclohexane derivative in a suitable low-freezing solvent system, such as a mixture of deuterated chloroform (B151607) (CDCl₃) and dichlorofluoromethane (B1207983) (CHFCl₂).

  • Spectrometer Setup: Utilize a high-field NMR spectrometer equipped with a variable temperature unit capable of reaching temperatures as low as -150°C.

  • Data Acquisition: Record a series of proton-decoupled ¹³C NMR spectra at progressively lower temperatures.

  • Coalescence Temperature Determination: Identify the temperature at which the signals for the axial and equatorial conformers broaden and merge into a single peak. This is the coalescence temperature (Tc).

  • Low-Temperature Spectra: Continue to lower the temperature until distinct signals for each carbon in both conformers are resolved.

  • Data Analysis:

    • Equilibrium Constant (Keq): At the lowest temperature, integrate the signals corresponding to the major and minor conformers to determine their relative populations. Calculate Keq from the ratio of these populations.

    • Free Energy Difference (ΔG°): Use the equation ΔG° = -RTln(Keq) to calculate the Gibbs free energy difference between the conformers.

    • Activation Energy Barrier (ΔG‡): The free energy of activation for the ring flip can be estimated from the coalescence temperature and the chemical shift difference between the coalescing signals using the appropriate equations.

Computational Chemistry: A Theoretical Approach

Molecular mechanics and quantum mechanics calculations provide valuable insights into the energetics of different conformations.

Protocol:

  • Structure Building: Construct the 3D structures of the different possible conformers (e.g., diequatorial chair, diaxial chair, twist-boat) of the cyclohexane derivative using a molecular modeling software package.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable computational method. For a good balance of accuracy and computational cost, Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d) is a common choice.

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy.

  • Energy Comparison: The relative stability of the conformers is determined by comparing their calculated Gibbs free energies. The conformer with the lowest energy is the most stable.

  • Transition State Search (for Ring Inversion): To determine the energy barrier for ring inversion, a transition state search must be performed to locate the high-energy intermediate (often a half-chair or boat conformation) connecting the two chair forms. This is a more complex calculation that involves identifying a first-order saddle point on the potential energy surface (one imaginary frequency).

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria discussed.

G cluster_0 trans-1-Ethyl-4-isopropylcyclohexane cluster_1 cis-1-Ethyl-4-isopropylcyclohexane a Ethyl (eq), Isopropyl (eq) (More Stable) b Ethyl (ax), Isopropyl (ax) (Less Stable) a->b Ring Flip b->a Ring Flip c Ethyl (ax), Isopropyl (eq) (More Stable) d Ethyl (eq), Isopropyl (ax) (Less Stable) c->d Ring Flip d->c Ring Flip

Caption: Chair-chair interconversion for trans and cis isomers of this compound.

G cluster_0 trans-1,4-di-tert-butylcyclohexane cluster_1 cis-1,4-di-tert-butylcyclohexane a di-equatorial Chair (Locked Conformation) c Twist-Boat (Major Conformer) d Chair (ax/eq) (Minor Conformer) c->d Interconversion d->c Interconversion

Caption: Predominant conformations of trans and cis isomers of 1,4-di-tert-butylcyclohexane.

References

Thermodynamic Analysis of the Chair Flip in 1-Ethyl-4-isopropylcyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Conformational Equilibrium of 1-Ethyl-4-isopropylcyclohexane

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring.[1] In a disubstituted cyclohexane such as this compound, the two chair conformations, which interconvert via a process known as a ring flip, are generally not of equal energy.[1] The equilibrium will favor the conformer that minimizes steric strain, which is typically the one where the larger substituent occupies the more spacious equatorial position.

For trans-1-Ethyl-4-isopropylcyclohexane , the two chair conformers are in equilibrium: one with both the ethyl and isopropyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the minimization of steric interactions.

For cis-1-Ethyl-4-isopropylcyclohexane , one substituent must be in an axial position while the other is in an equatorial position. The equilibrium will favor the conformer where the bulkier isopropyl group occupies the equatorial position, and the smaller ethyl group is in the axial position.

The chair flip process can be visualized as follows:

G cluster_trans trans-1-Ethyl-4-isopropylcyclohexane cluster_cis cis-1-Ethyl-4-isopropylcyclohexane Diequatorial Ethyl (eq) Isopropyl (eq) Diaxial Ethyl (ax) Isopropyl (ax) Diequatorial->Diaxial Ring Flip Ethyl(ax)-Isopropyl(eq) Ethyl (ax) Isopropyl (eq) Ethyl(eq)-Isopropyl(ax) Ethyl (eq) Isopropyl (ax) Ethyl(ax)-Isopropyl(eq)->Ethyl(eq)-Isopropyl(ax) Ring Flip

Figure 1: Chair flip equilibrium for trans- and cis-1-Ethyl-4-isopropylcyclohexane.

Quantitative Thermodynamic Data

The Gibbs free energy difference (ΔG°) between the two chair conformers can be estimated using A-values, which represent the ΔG° for a monosubstituted cyclohexane's axial-to-equatorial equilibrium. The A-value is a measure of the steric bulk of a substituent.

CompoundSubstituent(s)ΔG° (A-value) (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
Ethylcyclohexane Ethyl~1.75 - 1.8Not AvailableNot Available
Isopropylcyclohexane Isopropyl~2.1 - 2.2Not AvailableNot Available
trans-1-Ethyl-4-isopropylcyclohexane (estimated)Ethyl, Isopropyl~3.9Not AvailableNot Available
cis-1-Ethyl-4-isopropylcyclohexane (estimated)Ethyl, Isopropyl~0.4Not AvailableNot Available

Note on Estimations:

  • For trans-1-Ethyl-4-isopropylcyclohexane, the ΔG° for the diaxial to diequatorial flip is estimated by summing the A-values of the ethyl and isopropyl groups (1.8 + 2.1 = 3.9 kcal/mol).

  • For cis-1-Ethyl-4-isopropylcyclohexane, the ΔG° between the two conformers is estimated by the difference in their A-values (2.1 - 1.8 = 0.3 kcal/mol), favoring the conformer with the isopropyl group in the equatorial position.

  • Direct experimental values for ΔH° and ΔS° for these specific compounds are not readily found in the literature. However, studies on other substituted cyclohexanes suggest that the entropy difference (ΔS°) between chair conformers is generally small.[2]

Experimental Protocols

The determination of thermodynamic parameters for cyclohexane chair flips is primarily accomplished using Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy .

Workflow for Thermodynamic Parameter Determination via Dynamic NMR:

G A Sample Preparation (Substituted Cyclohexane in appropriate solvent) B Variable Temperature NMR Spectra Acquisition A->B C Identification of Coalescence Temperature (Tc) B->C D Lineshape Analysis at multiple temperatures B->D H Integration of Signals at Low Temperature B->H E Determination of Rate Constants (k) C->E D->E F Eyring or Arrhenius Plot (ln(k/T) vs 1/T or ln(k) vs 1/T) E->F G Calculation of Activation Parameters (ΔH‡, ΔS‡, ΔG‡) F->G I Determination of Equilibrium Constant (Keq) H->I J Calculation of Ground State Free Energy Difference (ΔG°) I->J

Figure 2: Experimental workflow for determining thermodynamic parameters of chair flips using dynamic NMR.

Detailed Methodological Steps:

  • Sample Preparation: A solution of the substituted cyclohexane is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range.

  • Variable Temperature NMR: 1H or 13C NMR spectra are recorded at various temperatures. At high temperatures, the chair flip is rapid on the NMR timescale, and averaged signals are observed for the axial and equatorial protons/carbons. As the temperature is lowered, the rate of interconversion decreases.

  • Coalescence and Low-Temperature Regime: The temperature at which the separate signals for the axial and equatorial positions merge into a single broad peak is the coalescence temperature (Tc). Below this temperature, distinct signals for each conformer can be observed.

  • Determination of ΔG°: At a temperature low enough to stop the interconversion on the NMR timescale, the relative populations of the two chair conformers can be determined by integrating the signals corresponding to the axial and equatorial substituents. The equilibrium constant (Keq) is calculated from these populations, and the Gibbs free energy difference is then determined using the equation: ΔG° = -RTln(Keq).

  • Determination of Activation Parameters (ΔG‡, ΔH‡, and ΔS‡): The energy barrier for the chair flip (activation energy) can be determined by a complete lineshape analysis of the NMR spectra at different temperatures around the coalescence point. This analysis yields the rate constant (k) for the interconversion at each temperature. Plotting ln(k/T) versus 1/T (Eyring plot) allows for the determination of the activation enthalpy (ΔH‡) and activation entropy (ΔS‡). The activation free energy (ΔG‡) can then be calculated.

Comparison and Conclusion

The thermodynamic parameters for the chair flip of this compound can be reliably estimated by leveraging the A-values of the individual substituents. The significantly larger A-value of the isopropyl group compared to the ethyl group dictates the preferred conformation in the cis isomer. In the trans isomer, the energetic cost of having both bulky groups in axial positions makes the diaxial conformer highly unfavorable.

The primary experimental technique for determining these thermodynamic parameters is dynamic NMR spectroscopy, which allows for the quantification of both the ground-state energy differences between conformers and the activation barriers for their interconversion. While specific enthalpic and entropic data for this compound are not available, the established principles of conformational analysis and the extensive data on related monosubstituted cyclohexanes provide a strong foundation for understanding its conformational behavior. This understanding is critical for researchers in fields such as drug development, where molecular conformation plays a crucial role in biological activity.

References

Unveiling Molecular Geometry: A Comparative Guide to Correlating NMR Chemical Shifts with 1-Ethyl-4-isopropylcyclohexane Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique to elucidate these structures. This guide provides a detailed comparison of the NMR chemical shifts for the different conformations of 1-Ethyl-4-isopropylcyclohexane, supported by experimental data, to illustrate the profound relationship between molecular geometry and spectroscopic output.

The conformational flexibility of cyclohexane (B81311) rings, transitioning between different chair and boat forms, plays a critical role in determining the physical, chemical, and biological properties of substituted cyclohexanes. In the case of 1,4-disubstituted cyclohexanes like this compound, the substituents can adopt either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformational isomers. The relative stability of these conformers is dictated by steric interactions, and NMR spectroscopy provides a direct window into observing and quantifying these conformational preferences.

Comparative Analysis of ¹³C NMR Chemical Shifts

Low-temperature ¹³C NMR spectroscopy is a particularly effective method for studying the conformational isomers of substituted cyclohexanes. At sufficiently low temperatures, the rate of ring flipping is slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.

A seminal study by Booth and Everett provides key experimental data for the conformational analysis of cis-1-Ethyl-4-isopropylcyclohexane.[1] By recording the ¹³C NMR spectrum at 168 K in a solution of CCl₃F and CDCl₃, they were able to resolve the signals for the two chair conformers in equilibrium.

CompoundConformerC1C2, C6C3, C5C4Ethyl-CH₂Ethyl-CH₃Isopropyl-CHIsopropyl-CH₃
cis-1-Ethyl-4-isopropylcyclohexaneEthyl (eq), Isopropyl (ax)38.130.025.842.928.111.931.019.9
Ethyl (ax), Isopropyl (eq)33.025.130.947.823.311.032.120.2

Table 1: ¹³C NMR Chemical Shifts (ppm) of the Conformers of cis-1-Ethyl-4-isopropylcyclohexane at 168 K. [1]

The data clearly illustrates the effect of the substituent's orientation on the chemical shifts of the cyclohexane ring carbons. For instance, the carbon bearing an axial substituent (C1 in the Ethyl (ax), Isopropyl (eq) conformer and C4 in the Ethyl (eq), Isopropyl (ax) conformer) is shielded (shifted to a lower ppm value) compared to when it bears an equatorial substituent. This is a well-established gamma-gauche effect. Similarly, the carbons at the 2, 3, 5, and 6 positions also exhibit shifts that are dependent on the conformation.

Due to the significant steric bulk of the tert-butyl group, it is often used as a conformational lock, forcing the substituent on the opposite side of the ring into an axial position in the cis isomer. While not as large as a tert-butyl group, the isopropyl group is bulkier than the ethyl group. Consequently, the conformer with the isopropyl group in the equatorial position and the ethyl group in the axial position is the major, more stable conformer for the cis isomer.

Experimental Protocols

The following provides a generalized methodology for obtaining the NMR data presented, based on common practices in the field and the specifics mentioned in the cited literature.

Low-Temperature ¹³C NMR Spectroscopy:

  • Sample Preparation: A solution of cis-1-Ethyl-4-isopropylcyclohexane is prepared in a suitable solvent system that remains liquid at low temperatures, such as a mixture of trichlorofluoromethane (B166822) (CCl₃F) and deuterated chloroform (B151607) (CDCl₃). A typical concentration would be in the range of 0.5 M.

  • NMR Spectrometer: The experiment is performed on a high-field NMR spectrometer equipped with a variable temperature unit.

  • Data Acquisition: The sample is cooled to the desired temperature (e.g., 168 K). ¹³C NMR spectra are then acquired. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans are accumulated to obtain a high-quality spectrum.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by Fourier transformation. The spectrum is then phased, and the chemical shifts are referenced to an internal standard (e.g., TMS or the solvent signal).

Conformational Equilibrium Visualization

The relationship between the two chair conformations of cis-1-Ethyl-4-isopropylcyclohexane can be represented as a dynamic equilibrium. The following diagram, generated using the DOT language, illustrates this process.

G cluster_0 Ethyl (eq), Isopropyl (ax) cluster_1 Ethyl (ax), Isopropyl (eq) conformer1 More Steric Strain conformer2 Less Steric Strain (Major Conformer) conformer1->conformer2 Ring Flip conformer2->conformer1 Ring Flip

Conformational equilibrium of cis-1-Ethyl-4-isopropylcyclohexane.

Discussion: Correlating Structure and Chemical Shift

The observed differences in ¹³C NMR chemical shifts between the two conformers of cis-1-Ethyl-4-isopropylcyclohexane are a direct consequence of their distinct three-dimensional structures.

  • Steric Effects (Gamma-Gauche Effect): The most significant shielding effect is observed on the ring carbons that are in a gauche relationship with the axial substituent. For example, in the conformer with an axial ethyl group, the C3 and C5 carbons are shielded (shifted upfield) compared to the conformer where the ethyl group is equatorial. This is due to the steric compression between the axial substituent and the axial hydrogens on these carbons.

  • Anisotropic Effects: While more pronounced in ¹H NMR, the magnetic anisotropy of C-C and C-H bonds also contributes to the observed ¹³C chemical shifts. The spatial orientation of these bonds relative to the nucleus being observed influences the local magnetic field and thus the resonance frequency.

Conclusion

The correlation between NMR chemical shifts and the conformation of this compound provides a clear and powerful example of how spectroscopy can be used to probe the intricate details of molecular structure. The distinct ¹³C NMR spectra of the axial and equatorial conformers, observable at low temperatures, offer unambiguous evidence of the conformational equilibrium and allow for the quantitative assessment of the relative stability of each form. This understanding of structure-conformation-property relationships is fundamental for rational drug design and the development of new chemical entities.

References

A Spectroscopic Showdown: Unraveling the Isomers of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the world of alicyclic compounds, the orientation of substituents on a cyclohexane (B81311) ring gives rise to distinct stereoisomers with unique physical and chemical properties. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 1-Ethyl-4-isopropylcyclohexane, offering insights for researchers, scientists, and drug development professionals. By examining the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can effectively distinguish between these two configurations.

Conformational Isomers at a Glance

The stereochemistry of this compound dictates the spatial arrangement of the ethyl and isopropyl groups, leading to different conformational preferences. In the trans isomer, the substituents are on opposite sides of the cyclohexane ring, allowing for a stable chair conformation where both bulky groups can occupy equatorial positions to minimize steric strain. Conversely, the cis isomer has both substituents on the same side of the ring. In a chair conformation, this forces one group into an axial position while the other is equatorial, leading to significant steric interactions. As a result, the cis isomer may adopt a higher-energy chair conformation or a twisted-boat conformation to alleviate this strain.

G trans_eq_eq Diequatorial (More Stable) trans_ax_ax Diaxial (Less Stable) trans_eq_eq->trans_ax_ax trans_ax_ax->trans_eq_eq cis_eq_ax Equatorial-Axial cis_ax_eq Axial-Equatorial cis_eq_ax->cis_ax_eq Ring Flip twist_boat Twist-Boat cis_eq_ax->twist_boat cis_ax_eq->cis_eq_ax Ring Flip cis_ax_eq->twist_boat Conformational Change

Conformational equilibria of trans and cis isomers.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the cis and trans isomers of this compound. These predictions are based on established spectroscopic principles and data from analogous substituted cyclohexanes.

Table 1: Predicted ¹H NMR Spectral Data
Isomer Proton Expected Chemical Shift (ppm) Expected Multiplicity Notes
transMethine (CH-isopropyl)~1.5 - 1.8MultipletEquatorial position leads to a more complex splitting pattern.
Methylene (CH₂-ethyl)~1.2 - 1.4Quartet
Methyl (CH₃-isopropyl)~0.8 - 0.9Doublet
Methyl (CH₃-ethyl)~0.8 - 0.9Triplet
Cyclohexane Ring~1.0 - 1.8Complex MultipletsEquatorial protons are typically downfield of axial protons.
cisMethine (CH-isopropyl)~1.8 - 2.1 (axial) or ~1.5 - 1.8 (equatorial)MultipletThe chemical shift will depend on whether the isopropyl group is axial or equatorial in the dominant conformation. An axial proton will be more deshielded.
Methylene (CH₂-ethyl)~1.4 - 1.7 (axial) or ~1.2 - 1.4 (equatorial)Quartet
Methyl (CH₃-isopropyl)~0.9 - 1.0Doublet
Methyl (CH₃-ethyl)~0.9 - 1.0Triplet
Cyclohexane Ring~0.9 - 2.1Complex MultipletsAxial protons will experience greater shielding and appear more upfield compared to their equatorial counterparts.
Table 2: Predicted ¹³C NMR Spectral Data
Isomer Carbon Expected Chemical Shift (ppm) Notes
transC1 (CH-ethyl)~35 - 40
C4 (CH-isopropyl)~40 - 45
Cyclohexane Ring~25 - 35Four distinct signals expected due to symmetry.
Isopropyl CH~30 - 35
Isopropyl CH₃~20 - 25
Ethyl CH₂~25 - 30
Ethyl CH₃~10 - 15
cisC1 (CH-ethyl)~30 - 35 (axial) or ~35-40 (equatorial)The chemical shift is sensitive to the axial/equatorial position (gamma-gauche effect).
C4 (CH-isopropyl)~35 - 40 (axial) or ~40-45 (equatorial)An axial substituent will cause a shielding (upfield shift) of the C1 and C4 carbons and the adjacent ring carbons.
Cyclohexane Ring~20 - 35Up to six signals may be observed due to lower symmetry.
Isopropyl CH~28 - 33
Isopropyl CH₃~18 - 23
Ethyl CH₂~23 - 28
Ethyl CH₃~8 - 13
Table 3: Predicted IR Spectral Data
Isomer Vibrational Mode Expected Frequency (cm⁻¹) Intensity
trans & cisC-H stretch (alkane)2850 - 2960Strong
C-H bend (CH₂)1445 - 1465Medium
C-H bend (CH₃)1370 - 1380 and 1450 - 1470Medium
Isopropyl split1365 - 1370 and 1380 - 1385Medium
C-C stretch800 - 1200Weak
"Fingerprint Region"< 1500Complex
Table 4: Predicted Mass Spectrometry Data
Isomer m/z Relative Intensity Proposed Fragment
trans & cis154Variable[M]⁺ (Molecular Ion)
125High[M - C₂H₅]⁺ (Loss of ethyl group)
111High[M - C₃H₇]⁺ (Loss of isopropyl group)
83Medium[C₆H₁₁]⁺ (Cyclohexyl cation)
69Medium[C₅H₉]⁺
55High[C₄H₇]⁺
43High[C₃H₇]⁺ (Isopropyl cation)
29High[C₂H₅]⁺ (Ethyl cation)
Note: The overall fragmentation pattern for both isomers is expected to be very similar as mass spectrometry is a high-energy technique that often leads to the loss of conformational information. Subtle differences in the relative intensities of fragment ions might be observable but are generally not sufficient for unambiguous isomer identification without comparison to authentic standards.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the this compound isomer is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

      • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters:

      • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Spectral Width: 0-220 ppm.

G Sample Sample Preparation NMR NMR Spectrometer Sample->NMR H1_Acquisition ¹H Acquisition NMR->H1_Acquisition C13_Acquisition ¹³C Acquisition NMR->C13_Acquisition Processing Data Processing H1_Acquisition->Processing C13_Acquisition->Processing Spectrum NMR Spectrum Processing->Spectrum

Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

      • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected.

  • Data Acquisition:

    • Instrument: A GC-MS system with an electron ionization (EI) source.

    • GC Parameters:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Program: A temperature gradient suitable for eluting the compound (e.g., initial temperature of 50°C, ramped to 250°C).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Mass Range: m/z 20-200.

      • Scan Speed: 1-2 scans/second.

This comprehensive guide provides a framework for the spectroscopic differentiation of cis- and trans-1-Ethyl-4-isopropylcyclohexane. While the provided data is predictive, the underlying principles and experimental protocols are fundamental for any researcher working with substituted cyclohexanes and other alicyclic systems.

Comparative Analysis of the Biological Activity of Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane (B81311) scaffold is a versatile platform in medicinal chemistry, offering a three-dimensional framework that can be functionalized to interact with various biological targets. While direct biological activity data for 1-Ethyl-4-isopropylcyclohexane is not extensively documented in publicly available literature, a broad spectrum of biological activities has been reported for other cyclohexane derivatives. This guide provides a comparative overview of these activities, supported by experimental data and methodologies, to inform future research and drug development endeavors.

Antimicrobial and Cytotoxic Potential of Cyclohexane Derivatives

Cyclohexane derivatives have demonstrated notable antimicrobial and cytotoxic activities. The nature and position of substituents on the cyclohexane ring play a crucial role in determining the potency and spectrum of their biological effects.

Table 1: Summary of Biological Activities of Various Cyclohexane Derivatives
Compound ClassSpecific Derivative(s)Biological ActivityKey Findings
Monocyclic and Spirocyclic Cyclohexane Derivatives ethyl-3 (allylamino)-9,9-dimethyl- 7,11-dioxo-1,5- diphenylspiro[5.5]undec-2-en-2-carboxylate, ethyl-4,6-diphenyl-2- dicyanomethylene cyclohex-3-ene 1-carboxylate, and ethyl-4-phenyl-6-(4-chlorophenyl)-2- dicyanomethylenecyclohex-3-ene 1-carboxylateAntimicrobialShowed stronger activity against Gram-negative bacteria compared to Gram-positive bacteria and fungi. Compound with a 4-chlorophenyl substituent was most effective.[1][2]
Cyclohexane-1,2-diamine Derivatives Adamantyl based cyclohexane diamine derivativesAntibacterialPotent to moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and moderate to weak activity against Mycobacterium tuberculosis.[3]
Functionally Substituted Cyclohexane Derivatives Compounds with methyl, ethyl, propyl, or butyl groups at the para position of a phenyl ring attached to the cyclohexane core.AntibacterialExhibited remarkable antibacterial properties against various tested microorganisms.[4]
1,1-Bis(4-aminophenyl)-4-Phenyl Cyclohexane Derivatives A library of 10 novel derivativesAntibacterialShowed variable antibacterial activity, with Escherichia coli being the most sensitive bacterium.[4]
4-Aryl-3-arylcarbonyl-1-ethyl-4-piperidinols 1,3,4-trisubstituted-4-piperidinols and related compoundsCytotoxic, AnticancerDisplayed cytotoxicity towards murine and human tumor cell lines, including leukemia and colon cancer cells.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of cyclohexane derivatives.

Antimicrobial Activity Assays

1. Agar (B569324) Well Diffusion Method:

  • Objective: To qualitatively screen for antimicrobial activity.

  • Protocol:

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

    • Wells of a fixed diameter are punched into the agar.

    • A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.

    • The plates are incubated under appropriate conditions for the microorganism.

    • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured.[1][2]

2. Minimum Inhibitory Concentration (MIC) Determination (Resazurin Microplate Assay):

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

    • A standardized suspension of the test microorganism is added to each well.

    • The plates are incubated.

    • A resazurin (B115843) solution (an indicator of cell viability) is added to each well.

    • The MIC is determined as the lowest concentration of the compound at which no color change (from blue to pink) is observed.[1]

Cytotoxicity Assays

1. Murine and Human Tumor Cell Line Proliferation Assays:

  • Objective: To evaluate the cytotoxic effects of compounds on cancer cells.

  • Protocol:

    • Tumor cells (e.g., P388, L1210, Molt 4/C8, CEM T-lymphocytes) are seeded in 96-well plates.[5]

    • The cells are treated with various concentrations of the test compounds.

    • After an incubation period, cell viability is assessed using a suitable method, such as MTT or XTT assay, which measures mitochondrial activity.

    • The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for screening and evaluating the biological activity of novel chemical compounds.

Biological Activity Screening Workflow General Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation cluster_3 Lead Optimization & Further Studies Compound_Library Synthesis of Cyclohexane Derivatives Characterization Structural Characterization (NMR, MS) Compound_Library->Characterization Antimicrobial_Screening Antimicrobial Assays (e.g., Agar Diffusion) Characterization->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Assays (e.g., MTT Assay) Characterization->Cytotoxicity_Screening MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination IC50_Determination IC50 Determination on Cancer Cell Lines Cytotoxicity_Screening->IC50_Determination SAR_Studies Structure-Activity Relationship (SAR) MIC_Determination->SAR_Studies IC50_Determination->SAR_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity Studies SAR_Studies->In_Vivo_Studies Apoptosis Signaling Pathway Simplified Apoptosis Signaling Pathway Drug Cytotoxic Agent (e.g., Cyclohexane Derivative) Receptor Cell Surface Receptor or Intracellular Target Drug->Receptor Inhibition or Activation Signal_Transduction Signal Transduction Cascade (e.g., Kinase activation) Receptor->Signal_Transduction Effector_Caspases Activation of Effector Caspases Signal_Transduction->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis

References

A Comparative Guide to the Synthetic Routes of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 1-Ethyl-4-isopropylcyclohexane, a saturated carbocyclic compound. The information is intended to assist researchers in selecting the most suitable method based on factors such as yield, availability of starting materials, and reaction conditions.

Comparison of Synthetic Routes

Route Starting Material(s) Key Reactions Plausible Yield Advantages Disadvantages
Route 1 Isopropylbenzene, Ethyl HalideFriedel-Crafts Alkylation, Catalytic HydrogenationGood to ExcellentReadily available starting materials. Well-established reactions.Potential for polyalkylation in Friedel-Crafts step. Requires high-pressure hydrogenation.
Route 2 4-IsopropylacetophenoneReduction, HydrodeoxygenationModerateCan be a one-pot reaction from the intermediate alcohol.This compound is often a byproduct, requiring optimization to become the main product.
Route 3 4-Isopropylcyclohexanone (B42220)Grignard Reaction, Dehydration, HydrogenationModerateUtilizes a common ketone starting material.Multi-step process with potential for side reactions. Grignard reagents are moisture-sensitive.

Experimental Protocols

Route 1: Friedel-Crafts Alkylation followed by Hydrogenation

This two-step synthesis is arguably the most direct and scalable approach.

Step 1: Friedel-Crafts Alkylation of Isopropylbenzene

This reaction introduces the ethyl group onto the isopropylbenzene ring, primarily at the para position due to steric hindrance.

  • Materials: Isopropylbenzene, ethyl bromide (or other suitable ethylating agent), anhydrous aluminum chloride (AlCl₃), and a non-polar solvent (e.g., dichloromethane (B109758) or carbon disulfide).

  • Procedure:

    • To a stirred solution of isopropylbenzene in the chosen solvent, cooled in an ice bath, slowly add anhydrous aluminum chloride.

    • Add ethyl bromide dropwise to the reaction mixture, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

    • Quench the reaction by slowly pouring it over crushed ice, followed by the addition of dilute hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1-ethyl-4-isopropylbenzene by fractional distillation.

Step 2: Catalytic Hydrogenation of 1-Ethyl-4-isopropylbenzene

This step saturates the aromatic ring to yield the final product.

  • Materials: 1-Ethyl-4-isopropylbenzene, a suitable hydrogenation catalyst (e.g., 5% Rhodium on alumina (B75360) or Nickel nanoparticles), a solvent (e.g., ethanol (B145695) or acetic acid), and a high-pressure hydrogenation apparatus.

  • Procedure:

    • In a high-pressure autoclave, dissolve 1-ethyl-4-isopropylbenzene in the chosen solvent.

    • Add the hydrogenation catalyst to the solution.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen (typically 2-30 atm) and heat to the desired temperature (e.g., 423–493 K for Ni catalysts)[1].

    • Maintain stirring and monitor the reaction progress by observing the drop in hydrogen pressure.

    • Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation.

Route 2: Hydrodeoxygenation of 1-(4-Isopropylcyclohexyl)ethanol

This route starts from a ketone and proceeds through an alcohol intermediate, which is then deoxygenated. This compound is a known byproduct of the hydrogenation of 4-isopropylacetophenone to the corresponding alcohol, suggesting that modification of the reaction conditions could favor its formation[2].

  • Materials: 4-Isopropylacetophenone, a reducing agent (e.g., sodium borohydride), a hydrodeoxygenation catalyst (e.g., a Ruthenium-based catalyst), a suitable solvent (e.g., ethanol), and a hydrogenation apparatus.

  • Procedure:

    • Reduce 4-isopropylacetophenone to 1-(4-isopropylphenyl)ethanol using a standard reducing agent like sodium borohydride (B1222165) in ethanol.

    • Isolate and purify the resulting alcohol.

    • Hydrogenate the 1-(4-isopropylphenyl)ethanol in the presence of a ruthenium-supported catalyst under hydrogen pressure. The reaction conditions would need to be optimized to favor the hydrodeoxygenation pathway over simple alcohol formation on the saturated ring. This typically involves higher temperatures and pressures and specific catalyst choices.

    • After the reaction, filter the catalyst and remove the solvent.

    • Purify the product mixture by chromatography or distillation to isolate this compound.

Route 3: Grignard Reaction on 4-Isopropylcyclohexanone

This classic organometallic approach builds the carbon skeleton from a cyclohexanone (B45756) derivative.

  • Materials: 4-Isopropylcyclohexanone, magnesium turnings, ethyl bromide, anhydrous diethyl ether or THF, and an acid catalyst for dehydration (e.g., sulfuric acid).

  • Procedure:

    • Prepare the ethyl Grignard reagent by reacting ethyl bromide with magnesium turnings in anhydrous ether under an inert atmosphere.

    • To the freshly prepared Grignard reagent, add a solution of 4-isopropylcyclohexanone in anhydrous ether dropwise at 0°C.

    • After the addition, allow the reaction to warm to room temperature and stir until the ketone is consumed.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, wash, dry, and concentrate to obtain the tertiary alcohol, 1-ethyl-4-isopropylcyclohexan-1-ol.

    • Dehydrate the alcohol by heating with a catalytic amount of acid (e.g., sulfuric acid) to yield a mixture of alkenes (1-ethyl-4-isopropylcyclohex-1-ene and isomers).

    • Hydrogenate the resulting alkene mixture using a standard catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to obtain this compound.

    • Purify the final product by distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Alkylation & Hydrogenation cluster_1 Route 2: Hydrodeoxygenation cluster_2 Route 3: Grignard Reaction A1 Isopropylbenzene C1 Friedel-Crafts Alkylation A1->C1 B1 Ethyl Halide B1->C1 D1 1-Ethyl-4-isopropylbenzene C1->D1 E1 Catalytic Hydrogenation D1->E1 F1 This compound E1->F1 A2 4-Isopropylacetophenone B2 Reduction A2->B2 C2 1-(4-Isopropylphenyl)ethanol B2->C2 D2 Hydrodeoxygenation C2->D2 E2 This compound D2->E2 A3 4-Isopropylcyclohexanone C3 Grignard Reaction A3->C3 B3 Ethyl Grignard Reagent B3->C3 D3 1-Ethyl-4-isopropylcyclohexan-1-ol C3->D3 E3 Dehydration D3->E3 F3 1-Ethyl-4-isopropylcyclohexene E3->F3 G3 Hydrogenation F3->G3 H3 This compound G3->H3

Figure 1. Comparative workflow of synthetic routes to this compound.

References

A Comparative Guide to the Conformational Energies of 1-Ethyl-4-isopropylcyclohexane: Experimental versus Calculated Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental and calculated conformational energies of the cis and trans isomers of 1-ethyl-4-isopropylcyclohexane. Understanding the conformational preferences of substituted cyclohexanes is paramount in drug design and development, as the three-dimensional structure of a molecule dictates its interaction with biological targets. This document summarizes quantitative data, details the methodologies for both experimental and computational approaches, and presents a logical framework for their relationship.

Conformational Energy Comparison

The conformational stability of the chair forms of cis- and trans-1-ethyl-4-isopropylcyclohexane is determined by the steric strain introduced by the ethyl and isopropyl substituents in axial versus equatorial positions. Experimental values are estimated from the principle of additivity of A-values, which represent the free energy difference (ΔG°) between the axial and equatorial conformations of monosubstituted cyclohexanes. Calculated values are typically obtained through molecular mechanics or quantum mechanics computations.

IsomerConformationSubstituent Orientations (Ethyl, Isopropyl)Estimated Experimental ΔG° (kcal/mol)Calculated ΔG° (kcal/mol)
cisChair 1 (more stable)equatorial, axial2.15Not available in literature
cisChair 2 (less stable)axial, equatorial1.79Not available in literature
Energy Difference (Chair 2 - Chair 1) -0.36
transChair 1 (more stable)equatorial, equatorial0Not available in literature
transChair 2 (less stable)axial, axial3.94Not available in literature
Energy Difference (Chair 2 - Chair 1) 3.94

Experimental and Computational Methodologies

Experimental Protocol: Low-Temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The experimental A-values, and by extension the estimated conformational energies of disubstituted cyclohexanes, are primarily determined using low-temperature ¹³C NMR spectroscopy.

  • Sample Preparation: A solution of the substituted cyclohexane (B81311) is prepared in a solvent that remains liquid at very low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of freons.

  • Cooling: The sample is cooled to a temperature low enough to slow the rate of chair-chair interconversion (ring flipping) on the NMR timescale. This is typically in the range of -80°C to -150°C.

  • Data Acquisition: At these low temperatures, the distinct chair conformers are "frozen out," and separate ¹³C NMR signals can be observed for the axial and equatorial conformers.

  • Integration and Equilibrium Constant: The relative populations of the axial and equatorial conformers are determined by integrating the areas of their corresponding NMR signals. The equilibrium constant (K_eq) is then calculated from the ratio of these populations.

  • Free Energy Calculation: The standard free energy difference (ΔG°) is calculated from the equilibrium constant using the Gibbs free energy equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Molecular Mechanics (MM3/MM4)

Computational conformational analysis provides a theoretical estimate of the relative energies of different conformers. Molecular mechanics methods, such as MM3 and MM4, are well-suited for this purpose.

  • Structure Building: The 3D structures of the different chair conformers of the cis and trans isomers of this compound are built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to ensure that the lowest energy conformations for each isomer are identified. This involves rotating rotatable bonds, such as those in the ethyl and isopropyl groups.

  • Energy Minimization: The geometry of each identified conformer is optimized to find the local energy minimum on the potential energy surface. The MM3 and MM4 force fields are parameterized to accurately model the steric and torsional strains in alkanes and cycloalkanes.

  • Energy Calculation: The steric energy of each minimized conformer is calculated. The difference in steric energy between the conformers of a given isomer provides the calculated relative conformational energy. For a more direct comparison with experimental ΔG°, statistical mechanics calculations can be performed to obtain the free energies at a specific temperature.

Logical Workflow for Conformational Energy Determination

The following diagram illustrates the relationship between the experimental and computational workflows for determining the conformational energies of this compound.

Conformational_Energy_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_comparison Comparison and Analysis exp_start Substituted Cyclohexane nmr Low-Temperature ¹³C NMR Spectroscopy exp_start->nmr Sample Prep & Cooling integrate Signal Integration (Population Ratio) nmr->integrate keq Calculate K_eq integrate->keq delta_g_exp Calculate Experimental ΔG° = -RTln(K_eq) keq->delta_g_exp compare Compare Experimental and Calculated ΔG° delta_g_exp->compare comp_start Molecular Structure conf_search Conformational Search (MM3/MM4) comp_start->conf_search energy_min Energy Minimization conf_search->energy_min delta_g_calc Calculate Calculated ΔG° (Steric Energy Difference) energy_min->delta_g_calc delta_g_calc->compare

Caption: Workflow for determining and comparing conformational energies.

Objective Comparison and Conclusion

Experimentally derived conformational energies, estimated through the additivity of A-values, provide a valuable benchmark for the steric preferences of substituents on a cyclohexane ring. The A-values for the ethyl (1.79 kcal/mol) and isopropyl (2.15 kcal/mol) groups clearly indicate that the isopropyl group is sterically more demanding.

For cis-1-ethyl-4-isopropylcyclohexane, this leads to a preference for the conformer with the larger isopropyl group in the equatorial position and the smaller ethyl group in the axial position. The estimated energy difference between the two chair conformers is relatively small (-0.36 kcal/mol).

In the case of trans-1-ethyl-4-isopropylcyclohexane, the diequatorial conformer is strongly favored as it avoids any significant 1,3-diaxial interactions. The diaxial conformer, with both bulky groups in axial positions, is highly disfavored, with an estimated energy difference of 3.94 kcal/mol.

While specific calculated values for this compound are not presented here due to their absence in readily available literature, computational methods like Molecular Mechanics (MM3/MM4) are expected to reproduce these experimental trends. The accuracy of the calculated values would depend on the quality of the force field used. Discrepancies between experimental and calculated values can arise from factors such as solvent effects, which are not always perfectly modeled in calculations, and the inherent assumptions of the additivity of A-values in the experimental estimates.

Case Study: Conformational Analysis of 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Stereoisomeric Stability and Experimental Determination

In the realm of conformational analysis, the cyclohexane (B81311) ring serves as a foundational model for understanding the spatial arrangement of atoms and the resulting impact on molecular stability and reactivity. This guide provides an in-depth comparison of the cis and trans isomers of 1-Ethyl-4-isopropylcyclohexane, detailing the principles that govern their conformational preferences and the experimental techniques used to quantify these differences. This analysis is crucial for researchers and professionals in drug development, where the three-dimensional structure of a molecule can dictate its biological activity.

Introduction to Conformational Analysis and A-Values

The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain. Substituents on the ring can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). The preference for a substituent to occupy the equatorial position is driven by the avoidance of steric strain, particularly 1,3-diaxial interactions with other axial hydrogens.

The energetic cost of a substituent being in the axial position versus the more stable equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°). Larger A-values indicate a greater preference for the equatorial position due to increased steric bulk.

Quantitative Conformational Analysis: A-Values

The steric strain and conformational preferences of substituted cyclohexanes can be predicted and quantified using A-values. These values are additive and are used to estimate the energy difference between the two chair conformations of a disubstituted cyclohexane.

SubstituentA-Value (kcal/mol)
Ethyl (-CH₂CH₃)1.75 - 1.8[1]
Isopropyl (-CH(CH₃)₂)2.1 - 2.2[1]

Note: The range in A-values can be attributed to slight variations in experimental determination methods.

Conformational Analysis of this compound Isomers

The principles of conformational analysis can be applied to predict the most stable chair conformations for both the cis and trans isomers of this compound.

cis-1-Ethyl-4-isopropylcyclohexane

In the cis isomer, both substituents are on the same face of the cyclohexane ring. This necessitates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip will interconvert these positions.

The two possible chair conformations are in equilibrium. To determine the more stable conformer, we compare the steric strain of having the ethyl group axial versus the isopropyl group axial.

  • Conformer 1: Isopropyl group (larger A-value) is axial, and the ethyl group is equatorial.

  • Conformer 2: Ethyl group (smaller A-value) is axial, and the isopropyl group is equatorial.

The conformer with the bulkier isopropyl group in the equatorial position (Conformer 2) is predicted to be the more stable of the two.[2][3]

trans-1-Ethyl-4-isopropylcyclohexane

For the trans isomer, the substituents are on opposite faces of the ring. This allows for both substituents to be in equatorial positions in one chair conformation, and both in axial positions in the other.

  • Conformer A (diequatorial): Both the ethyl and isopropyl groups are in equatorial positions.

  • Conformer B (diaxial): Both the ethyl and isopropyl groups are in axial positions.

The diequatorial conformer (Conformer A) is significantly more stable as it minimizes 1,3-diaxial interactions for both bulky groups.[4][5] The diaxial conformer (Conformer B) would experience substantial steric strain from both alkyl groups being in axial positions. Therefore, the equilibrium will overwhelmingly favor the diequatorial conformation.

Visualizing Conformational Equilibria

The conformational equilibria for both isomers can be visualized as follows:

cluster_cis cis-1-Ethyl-4-isopropylcyclohexane Equilibrium cis_axial_iso Isopropyl Axial, Ethyl Equatorial cis_axial_ethyl Ethyl Axial, Isopropyl Equatorial (More Stable) cis_axial_iso->cis_axial_ethyl Ring Flip cis_axial_ethyl->cis_axial_iso Ring Flip

Caption: Equilibrium between the two chair conformers of cis-1-Ethyl-4-isopropylcyclohexane.

cluster_trans trans-1-Ethyl-4-isopropylcyclohexane Equilibrium trans_diaxial Diaxial (Less Stable) trans_diequatorial Diequatorial (More Stable) trans_diaxial->trans_diequatorial Ring Flip trans_diequatorial->trans_diaxial Ring Flip

Caption: Equilibrium between the two chair conformers of trans-1-Ethyl-4-isopropylcyclohexane.

Experimental Determination of Conformational Equilibrium

While A-values provide a good estimation of conformational preferences, experimental methods are required for precise quantification. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose. At room temperature, the chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this interconversion can be slowed down, allowing for the observation of distinct signals for each conformer.

Experimental Workflow: Low-Temperature NMR Spectroscopy

The following workflow outlines the general procedure for determining the Gibbs free energy difference (ΔG°) between conformers.

G cluster_workflow Experimental Workflow for ΔG° Determination via NMR prep Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl₃ or Toluene-d₈) rt_nmr Acquire NMR Spectrum at Room Temperature (Observe averaged signals) prep->rt_nmr 1 lt_nmr Cool Sample in NMR Spectrometer (e.g., to -80°C or lower) rt_nmr->lt_nmr 2 resolve_signals Acquire Low-Temperature NMR Spectrum (Resolve signals for individual conformers) lt_nmr->resolve_signals 3 integrate Integrate Signals (Determine the population ratio of conformers, Keq) resolve_signals->integrate 4 calculate Calculate ΔG° (ΔG° = -RTlnKeq) integrate->calculate 5

Caption: A generalized workflow for the experimental determination of ΔG° using low-temperature NMR.

Detailed Experimental Protocol (Based on analogous studies)

The following is a representative protocol for determining the conformational equilibrium of a 1,4-disubstituted cyclohexane, adapted from studies on similar compounds.

  • Sample Preparation: A solution of the purified cis- or trans-1-Ethyl-4-isopropylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated toluene (B28343) (toluene-d₈).

  • Room Temperature NMR: A proton (¹H) or carbon-13 (¹³C) NMR spectrum is acquired at room temperature (e.g., 25°C). At this temperature, rapid ring flipping leads to time-averaged signals for the cyclohexane ring protons/carbons and the substituents.

  • Low-Temperature NMR Analysis: The sample is cooled inside the NMR spectrometer to a temperature where the ring flip is slow on the NMR timescale (e.g., -80°C or below). The temperature is lowered incrementally until the signals for the individual chair conformers are resolved and sharp.

  • Signal Integration and Population Ratio (Keq): Once distinct signals for the two conformers are observed, the relative populations of the two conformers are determined by integrating the corresponding well-resolved peaks in the ¹H or ¹³C NMR spectrum. The equilibrium constant (Keq) is the ratio of the major conformer to the minor conformer.

  • Calculation of Gibbs Free Energy Difference (ΔG°): The difference in Gibbs free energy between the two conformers is calculated using the following equation:

    ΔG° = -RTln(Keq)

    Where:

    • R is the gas constant (1.987 cal/mol·K)

    • T is the temperature in Kelvin at which the low-temperature spectrum was acquired.

    • Keq is the equilibrium constant determined from the integration of the NMR signals.

Comparative Analysis and Alternative Methods

While low-temperature NMR is the most direct method for determining conformational equilibria, computational chemistry methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can also be used to calculate the relative energies of different conformers. These computational approaches provide valuable theoretical data that can be compared with experimental results. For instance, computational studies on alkylcyclohexanes have shown good agreement with experimental A-values.

Conclusion

The conformational analysis of cis- and trans-1-Ethyl-4-isopropylcyclohexane demonstrates the fundamental principles of steric interactions in cyclohexane rings. The preference for bulky substituents to occupy the equatorial position is a dominant factor in determining the most stable conformation. For the trans isomer, this leads to a strong preference for the diequatorial conformer. In the cis isomer, the equilibrium favors the conformer where the larger isopropyl group occupies the equatorial position. The quantitative determination of these conformational preferences relies on experimental techniques, with low-temperature NMR spectroscopy being a primary tool for elucidating the thermodynamic parameters of the chair-chair interconversion. This case study underscores the importance of understanding three-dimensional molecular structure in predicting the properties and behavior of organic molecules.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-4-isopropylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 1-Ethyl-4-isopropylcyclohexane, reinforcing our commitment to being your trusted partner in laboratory safety.

Key Safety and Physical Properties

Understanding the characteristics of this compound is the first step in its safe handling and disposal. The following table summarizes its key quantitative data.

PropertyValue
Molecular FormulaC₁₁H₂₂
Molecular Weight154.29 g/mol [1]
Flash Point18 °C / 64.4 °F[2]
Autoignition Temperature262 °C / 503.6 °F[2]
Melting Point-111 °C / -167.8 °F[2]
Boiling Point175 °C / 347 °F @ 760 mmHg[3]
Specific Gravity0.850[3]
Vapor Density4.9[3]

Disposal Workflow

The proper disposal of this compound is a critical process that must adhere to strict regulatory guidelines to ensure environmental safety and occupational health. The following diagram outlines the logical steps for its disposal.

Disposal Workflow for this compound start Start: Unused or Waste This compound assess Assess Contamination & Waste Classification start->assess containerize Properly Label and Containerize Waste assess->containerize segregate Segregate from Incompatible Materials containerize->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage contact_ehs Contact Environmental, Health & Safety (EHS) Office storage->contact_ehs transport Arrange for Licensed Waste Disposal Service contact_ehs->transport disposal Final Disposal Method transport->disposal incineration Chemical Incineration with Afterburner and Scrubber disposal->incineration end End: Disposal Complete incineration->end

Caption: Logical workflow for the disposal of this compound.

Detailed Disposal Procedures

The disposal of this compound, a flammable liquid, must be conducted in accordance with local, regional, and national regulations.[4] The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Classification :

    • This chemical is considered a hazardous waste due to its flammability.[4]

    • Consult US EPA guidelines for the Identification and Listing of Hazardous Waste as listed in 40 CFR Part 261.[4]

  • Personal Protective Equipment (PPE) :

    • Before handling the waste, ensure appropriate PPE is worn, including protective gloves and eye protection.[4]

  • Containerization and Labeling :

    • Use a suitable, tightly closed container for the waste.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage :

    • Store the waste container in a cool, dark, and well-ventilated place.[4]

    • Keep the container away from heat, sparks, open flames, and hot surfaces.[2][4] No smoking should be permitted in the storage area.[2][4]

    • Store away from incompatible materials such as oxidizing agents.[4]

  • Disposal Method :

    • Do not allow the product to enter drains, waterways, or the soil.[4]

    • The recommended method of disposal is to engage a licensed professional waste disposal service.

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4]

    • Dispose of the contents and the container in accordance with all applicable local, regional, and national regulations.[2][4]

  • Contaminated Clothing and Spills :

    • Immediately remove and wash any contaminated clothing before reuse.

    • In the event of a spill, collect the spillage and dispose of it as unused product.[4]

This information is intended to provide assistance but does not replace local, regional, or national laws and regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]

References

Essential Safety and Operational Guide for 1-Ethyl-4-isopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes critical safety and logistical information for the handling of 1-Ethyl-4-isopropylcyclohexane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.

Potential Hazards

Based on data for similar compounds, this compound is anticipated to be:

  • Flammable: A flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Skin Irritant: May cause skin irritation.

  • Aspiration Hazard: May be harmful if swallowed and enters airways.

  • Aquatic Hazard: Potentially toxic to aquatic life.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling / Weighing Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Standard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood.
Solution Preparation / Transfer Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Chemical-resistant apron over a lab coatRecommended if not performed in a chemical fume hood or if vapors are likely to be generated.
Heating or Reactions Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatRequired if not performed in a chemical fume hood. Use a respirator with an appropriate organic vapor cartridge.
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsRequired. Use a self-contained breathing apparatus (SCBA) for large spills.[1]

Operational Plan for Safe Handling

1. Pre-Experiment Preparations:

  • Thoroughly read and understand this safety guide.
  • Locate the nearest eyewash station and safety shower before commencing work.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare a designated work area, preferably within a chemical fume hood, ensuring it is clean and uncluttered.
  • Have spill control materials, such as absorbent pads and a dry chemical or foam fire extinguisher, readily accessible.[1][2]

2. Handling and Experimental Procedures:

  • Always wear the appropriate PPE as outlined in the table above.
  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
  • Use only non-sparking tools.[1][2]
  • Avoid contact with skin, eyes, and clothing.[1]
  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
  • Store away from incompatible materials such as oxidizing agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this compound with other waste streams, especially incompatible chemicals.
  • Collect in a dedicated, properly labeled hazardous waste container. The container should be in good condition, free from leaks, and have a secure cap.

2. Labeling:

  • Clearly label the waste container as "Hazardous Waste," and include the full chemical name: "this compound."
  • Indicate the approximate quantity of the waste.

3. Storage of Waste:

  • Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.
  • This area should be away from heat, sparks, and open flames.

4. Disposal Method:

  • Engage a licensed hazardous waste disposal company for collection and disposal.
  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
  • Under no circumstances should this chemical be poured down the drain or allowed to enter the environment.[1]

5. Disposal of Contaminated Materials:

  • Any materials, such as absorbent pads or gloves, that are contaminated with this compound should be collected in a sealed, sturdy plastic bag or container.
  • This container must also be labeled as hazardous waste and disposed of through a licensed contractor.

Emergency Procedures

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

  • Fire: Use dry chemical, dry sand, or foam to extinguish.[1][2]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review Safety Guide B Locate Safety Equipment (Eyewash, Shower, Fire Extinguisher) A->B C Inspect and Don PPE B->C D Prepare Work Area (Fume Hood, Spill Kit) C->D E Ground and Bond Equipment D->E F Use Non-Sparking Tools E->F G Perform Experiment F->G H Wash Hands After Handling G->H I Segregate Hazardous Waste G->I M Spill or Exposure Occurs G->M Potential Incident J Label Waste Container I->J K Store in Designated Area J->K L Arrange for Professional Disposal K->L N Follow Emergency Procedures (First Aid, Evacuation) M->N O Notify Supervisor N->O P Seek Medical Attention O->P

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.